Product packaging for Solenopsin(Cat. No.:CAS No. 137038-57-4)

Solenopsin

Cat. No.: B3432373
CAS No.: 137038-57-4
M. Wt: 253.5 g/mol
InChI Key: AYJGABFBAYKWDX-IAGOWNOFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Solenopsin is a lipophilic piperidine alkaloid, originally identified in the venom of the fire ant Solenopsis invicta . It serves as a potent ATP-competitive AKT inhibitor with an IC50 value of 10 μM , making it a valuable tool for researching the PI3K/Akt signaling pathway, which is crucial in cell proliferation, survival, and angiogenesis . Studies demonstrate that this compound exhibits significant antiangiogenic activity both in vitro and in vivo, disrupting a key process in cancer progression . Beyond oncology research, this compound shows promising broad-spectrum biological activity. It has potent antifungal effects, inhibiting the growth and biofilm formation of the multidrug-resistant pathogen Candida auris . Furthermore, it displays antiparasitic properties, showing toxicity against the parasites responsible for Chagas disease ( Trypanosoma cruzi ) and African sleeping sickness ( Trypanosoma brucei rhodesiense ) . Its mechanism of action in cells includes inhibiting the PI3K signaling pathway upstream of PI3K, thereby preventing the phosphorylation and activation of Akt . Structurally, this compound shares similarities with the sphingolipid ceramide and has been shown to exhibit ceramide-like biological activity, including inducing mitophagy and anti-proliferative effects in tumor cell lines . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H35N B3432373 Solenopsin CAS No. 137038-57-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,6R)-2-methyl-6-undecylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H35N/c1-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16(2)18-17/h16-18H,3-15H2,1-2H3/t16-,17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYJGABFBAYKWDX-IAGOWNOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC1CCCC(N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC[C@@H]1CCC[C@H](N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H35N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90903975
Record name Solenopsin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90903975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28720-60-7, 137038-57-4, 76094-26-3
Record name (±)-Solenopsin A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28720-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-Solenopsin A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137038-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Solenopsin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076094263
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Solenopsin A, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028720607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Solenopsin A, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137038574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Solenopsin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90903975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SOLENOPSIN A, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JMN4G8N49K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Solenopsin A, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SR7V29CE8U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Initial Investigations into the Toxicological Effects of Solenopsin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solenopsin, a primary alkaloidal component of fire ant (Solenopsis invicta) venom, has garnered significant scientific interest due to its diverse and potent biological activities.[1] Initially characterized as a toxic agent responsible for the pain, inflammation, and pustule formation associated with fire ant stings, recent investigations have unveiled its potential as a therapeutic agent.[2][3] This technical guide provides an in-depth overview of the initial toxicological studies of this compound, with a focus on its molecular mechanisms, particularly its inhibitory effects on critical cellular signaling pathways. This document summarizes key quantitative data, details experimental methodologies from seminal studies, and presents visual representations of its mechanism of action to serve as a comprehensive resource for researchers in toxicology and drug development.

Introduction

This compound is a piperidine alkaloid that constitutes a major fraction of fire ant venom.[2] Its structure, featuring a 2,6-dialkylpiperidine ring, shares similarities with bioactive lipids like ceramides, suggesting a potential to modulate lipid-mediated signaling pathways.[1][4] While the immediate toxic effects of fire ant stings are well-documented, the underlying molecular toxicology of this compound reveals a more nuanced profile.[2] This guide delves into the foundational research that has begun to elucidate the specific cellular and molecular targets of this compound, highlighting its potential for therapeutic applications, including anti-angiogenic and anti-cancer activities.[5][6]

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

A significant body of research has identified the phosphatidylinositol-3-kinase (PI3K)/Akt/mTOR pathway as a primary target of this compound.[6][7] This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and angiogenesis.[8][9] Its aberrant activation is a hallmark of many cancers, making it a key target for drug development.[9][10]

This compound has been shown to inhibit this pathway at multiple levels. In-depth studies have revealed that this compound prevents the activation of PI3K, which in turn blocks the downstream phosphorylation and activation of Akt.[7] This inhibitory action is potent and has been observed in various cell-based assays.[7][11] The inhibition of Akt, a central node in this pathway, leads to the downstream suppression of mTOR and its effectors, which are crucial for protein synthesis and cell growth.[8]

Signaling Pathway Diagram

solenopsin_pi3k_pathway cluster_membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Angiogenesis Angiogenesis mTORC1->Angiogenesis This compound This compound This compound->PI3K

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Quantitative Toxicological Data

The following tables summarize the key quantitative findings from initial toxicological investigations of this compound.

Table 1: In Vitro Inhibitory Activity of this compound
TargetAssay TypeCell Line/SystemConcentration/IC50Reference
Akt KinaseKinase Inhibition AssayPurified Akt-110 µM (50% inhibition)[7]
PI3K SignalingPI3K Activation Assay3T3-L1 fibroblasts30 µM[7]
SVR Cell ProliferationAngiogenesis AssaySVR endothelial cellsDose-dependent inhibition (1-6 µg/mL)[7]
Candida auris GrowthAntifungal SusceptibilityVarious C. auris strainsIC50: 0.7 - 1.4 µg/mL[12][13]
Table 2: In Vivo Toxicological Effects of this compound
OrganismAdministration RouteDoseObserved EffectsReference
RatIntravenous3-30 mg/kgDose-dependent depression of cardiovascular function[14][15]
RatIntravenous30 mg/kgSeizures, respiratory arrest, death[14][15]
Rat (isolated heart)Infusion10 µMReduced contractile function[14]
Rat (isolated heart)Infusion100 µMCardiac arrest[14]
Zebrafish EmbryoIn vivo angiogenesis assayNot specifiedDisruption of angiogenesis[5][7]
Galleria mellonellaInjection10-100 µg/mLNo significant toxicity at lower doses[12]

Key Experimental Protocols

This section details the methodologies for key experiments cited in the initial toxicological studies of this compound.

SVR Angiogenesis Assay

This assay measures the ability of a compound to inhibit the proliferation of ras-transformed endothelial cells (SVR cells), serving as a screen for potential anti-angiogenic agents.[7]

Protocol:

  • Cell Culture: SVR cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Plating: Cells are seeded into 96-well plates at a density of 2,500 cells per well.

  • Treatment: After 24 hours, the medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT assay. The absorbance is measured at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell proliferation inhibition is calculated relative to the vehicle control.

In Vitro Kinase Inhibition Assay

This assay is used to determine the direct inhibitory effect of this compound on the activity of specific kinases, such as Akt.[7]

Protocol:

  • Reaction Mixture: A reaction mixture is prepared containing the purified kinase (e.g., Akt-1), its substrate (e.g., a specific peptide), and ATP in a suitable buffer.

  • Inhibitor Addition: this compound at various concentrations is added to the reaction mixture.

  • Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated for a specific time at a controlled temperature (e.g., 30°C).

  • Termination: The reaction is stopped by adding a stop solution (e.g., EDTA).

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactive labeling (e.g., with ³²P-ATP) followed by autoradiography, or by using phospho-specific antibodies in an ELISA-based format.

  • Data Analysis: The percentage of kinase inhibition is calculated by comparing the activity in the presence of this compound to the control.

Experimental Workflow Diagram

experimental_workflow cluster_svr SVR Angiogenesis Assay cluster_kinase In Vitro Kinase Inhibition Assay SVR1 Seed SVR cells in 96-well plate SVR2 Treat with this compound SVR1->SVR2 SVR3 Incubate for 72h SVR2->SVR3 SVR4 Assess cell viability (MTT assay) SVR3->SVR4 KIN1 Prepare kinase reaction mixture KIN2 Add this compound KIN1->KIN2 KIN3 Initiate reaction with ATP KIN2->KIN3 KIN4 Quantify substrate phosphorylation KIN3->KIN4

Caption: Workflow for key in vitro toxicological assays of this compound.

Discussion and Future Directions

The initial toxicological investigations into this compound have laid a critical foundation for understanding its biological effects. The discovery of its potent inhibitory activity against the PI3K/Akt/mTOR pathway has shifted the perception of this venom component from a simple toxin to a promising lead compound for drug development, particularly in oncology and inflammatory diseases.[5][16] The anti-angiogenic properties of this compound further underscore its therapeutic potential.[6][11]

However, the in vivo toxicity profile of this compound, particularly its cardiotoxic and neurotoxic effects at higher doses, presents a significant hurdle for its direct clinical application.[14][15] Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of this compound analogs are crucial to dissociate the therapeutic effects from the toxicological liabilities.[4][17] The goal is to identify derivatives with improved potency against the PI3K/Akt pathway and reduced off-target toxicity.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its analogs is necessary to optimize dosing regimens and minimize systemic exposure.

  • Mechanism of Toxicity: Further elucidation of the molecular mechanisms underlying the cardiotoxicity and neurotoxicity of this compound will be essential for designing safer analogs and developing potential antidotes.

  • Expanded Efficacy Studies: The anti-cancer and anti-inflammatory potential of this compound and its derivatives should be explored in a wider range of preclinical models to identify the most promising therapeutic indications.

Conclusion

Initial toxicological studies have revealed that this compound, a key component of fire ant venom, is a potent inhibitor of the PI3K/Akt/mTOR signaling pathway and a modulator of angiogenesis. While its inherent toxicity poses a challenge, these findings have opened up new avenues for the development of novel therapeutic agents. This technical guide provides a consolidated overview of the foundational research, offering valuable insights for scientists and researchers dedicated to exploring the complex toxicology and therapeutic potential of this fascinating natural product.

References

The Primary Mechanism of Action of Solenopsin as a PI3K Signaling Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solenopsin, a primary alkaloidal component of fire ant venom (Solenopsis invicta), has emerged as a significant natural inhibitor of the phosphatidylinositol-3-kinase (PI3K) signaling pathway.[1][2][3] This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and angiogenesis.[2][3][4] Its frequent overactivation in various malignancies has made it a prime target for anticancer drug development.[2][3][4][5] This technical guide provides an in-depth analysis of the core mechanism by which this compound exerts its inhibitory effects on PI3K signaling, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.

Core Mechanism of Action: Inhibition Upstream of PI3K and Direct Akt Inhibition

This compound's primary mechanism of action is multifaceted, involving both an indirect inhibition of the PI3K pathway in cellular environments and a direct, ATP-competitive inhibition of the downstream kinase Akt in vitro.[1][4][6]

In cellular studies, this compound has been shown to inhibit the PI3K signaling pathway at a point upstream of the PI3K enzyme itself.[1][2][3][4] Specifically, it prevents the insulin-stimulated activation of PI3K without affecting the tyrosine phosphorylation of the insulin receptor substrate 1 (IRS1).[1] This leads to a reduction in the generation of 3-phosphoinositides, the lipid second messengers produced by PI3K.[1] Consequently, the phosphorylation and activation of downstream effectors, including Akt (at both Thr308 and Ser473) and its substrate Forkhead box protein O1a (FOXO1a), are significantly diminished.[1][4] However, it is crucial to note that this compound does not inhibit the activity of purified PI3K or the upstream kinase PDK1 in cell-free assays.[1] This suggests that this compound may interfere with the interaction between IRS1 and the p85 regulatory subunit of PI3K or alter the localization of the insulin receptor.[1]

Interestingly, in vitro kinase assays have revealed that this compound can directly inhibit Akt-1 activity in an ATP-competitive manner.[1][4][6] This inhibitory effect is relatively selective, with minimal impact on a large panel of other protein kinases.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory effects of this compound on the PI3K/Akt signaling pathway.

Parameter Value Conditions Reference
Akt Inhibition50%10 µM this compound[1]
IC50 for Akt-15 - 10 µM0.1 mM ATP, in vitro[1]
Kinase Effect of this compound Reference
Akt-1Inhibited (ATP-competitive)[1]
PI3K (purified)Not inhibited[1]
PDK1 (purified)Not inhibited[1]
RSK1Inhibited to a similar extent as Akt[1]
26 Other KinasesNot significantly inhibited[1]

Key Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Western Blotting for Phospho-Protein Analysis

This protocol is used to assess the phosphorylation status of key proteins in the PI3K pathway, such as Akt and FOXO1a, in response to this compound treatment.

  • Cell Culture and Treatment:

    • Culture cells (e.g., 3T3-L1 fibroblasts, 786-O renal carcinoma cells) to 70-80% confluency.[1][4]

    • Serum-starve the cells for a specified period (e.g., 4-6 hours) to reduce basal signaling.

    • Pre-treat cells with desired concentrations of this compound (e.g., 30 µM) or vehicle control (DMSO) for a specified time (e.g., 20 minutes).[1]

    • Stimulate the cells with an agonist, such as insulin (e.g., 1 µM for 10 minutes), to activate the PI3K pathway.[1]

  • Cell Lysis:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-Akt Ser473, anti-phospho-Akt Thr308, anti-phospho-FOXO1a Ser256) and total protein levels as a loading control.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

In Vitro Kinase Assay

This protocol is used to determine the direct effect of this compound on the enzymatic activity of purified kinases like Akt-1, PI3K, and PDK1.

  • Reaction Setup:

    • Prepare a reaction mixture containing the purified kinase, its specific substrate (e.g., a peptide or protein), and a kinase buffer.

    • Add varying concentrations of this compound or a vehicle control to the reaction mixture.

    • Initiate the kinase reaction by adding ATP (often radiolabeled [γ-32P]ATP).

  • Incubation:

    • Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.

  • Reaction Termination and Detection:

    • Stop the reaction (e.g., by adding a stop solution or spotting onto a phosphocellulose paper).

    • Quantify the incorporation of the phosphate group into the substrate. For radiolabeled ATP, this can be done using a scintillation counter or phosphorimager. For non-radioactive methods, a specific antibody that recognizes the phosphorylated substrate can be used in an ELISA or Western blot format.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition at each this compound concentration and determine the IC50 value.

    • To determine the mechanism of inhibition (e.g., ATP-competitive), perform the assay with varying concentrations of both ATP and this compound.[1]

PI3K Activity Assay

This assay measures the ability of PI3K to phosphorylate its lipid substrate, phosphatidylinositol 4,5-bisphosphate (PIP2), to produce phosphatidylinositol 3,4,5-trisphosphate (PIP3).[1]

  • Immunoprecipitation of PI3K:

    • Lyse cells treated with or without this compound and insulin.

    • Immunoprecipitate PI3K from the cell lysates using an antibody against a component of the PI3K complex (e.g., the p85 regulatory subunit).

  • Kinase Reaction:

    • Resuspend the immunoprecipitated PI3K in a kinase buffer.

    • Add the lipid substrate (PIP2) and [γ-32P]ATP to initiate the reaction.

    • Incubate the reaction mixture.

  • Lipid Extraction and Separation:

    • Stop the reaction and extract the lipids.

    • Separate the radiolabeled lipids by thin-layer chromatography (TLC).

  • Detection and Quantification:

    • Visualize the radiolabeled PIP3 spot using autoradiography or a phosphorimager.[1]

    • Quantify the intensity of the spot to determine the PI3K activity.

Signaling Pathway and Experimental Workflow Diagrams

PI3K_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS1 IRS1 IR->IRS1 P PI3K PI3K IRS1->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3  Converts PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P (Thr308) FOXO1a FOXO1a Akt->FOXO1a P (Inhibits) mTORC2 mTORC2 mTORC2->Akt P (Ser473) Gene_Expression Gene Expression (Cell Growth, Proliferation, Survival) FOXO1a->Gene_Expression Regulates This compound This compound This compound->IRS1  Inhibits activation  of PI3K by IRS1 This compound->Akt  Directly inhibits  (in vitro) Western_Blot_Workflow Start Cell Culture & Treatment (this compound/Vehicle + Stimulus) Lysis Cell Lysis Start->Lysis Quant Protein Quantification Lysis->Quant SDS_PAGE SDS-PAGE Quant->SDS_PAGE Transfer Western Transfer (PVDF) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., p-Akt, Total Akt) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP) Primary_Ab->Secondary_Ab Detection ECL Detection & Imaging Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

References

The Ceramide-Mimicking Activities of Solenopsin Analogs: A Technical Guide to Their Biological Impact

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solenopsin A, a primary alkaloidal component of the fire ant Solenopsis invicta venom, and its synthetic analogs have garnered significant attention in the scientific community for their diverse and potent biological activities.[1][2] Structurally resembling ceramides, crucial endogenous regulators of cell signaling, this compound and its derivatives have demonstrated promising therapeutic potential, particularly in the realms of oncology and dermatology.[3][4] This technical guide provides an in-depth overview of the biological activities of naturally occurring and synthetic this compound analogs, with a focus on their anti-proliferative effects, impact on key signaling pathways, and antimicrobial properties. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this area.

Anti-proliferative and Cytotoxic Activities

This compound and its analogs exhibit significant anti-proliferative effects across a range of cancer cell lines.[1][5] Their mechanism of action is closely linked to their structural similarity to ceramides, which are known to induce apoptosis and inhibit cell proliferation.[3] The cytotoxicity of these compounds has been evaluated in various cancer cell lines, demonstrating their potential as anti-neoplastic agents.

Quantitative Data on Anti-proliferative Effects

The anti-proliferative potency of this compound A and several synthetic analogs (S11-S15) has been assessed in human melanoma (A375, A2058) and murine angiosarcoma (SVR) cell lines. The data, summarized in the table below, highlights the significant activity of this compound A and analogs S12, S14, and S15.[1][5]

CompoundCell LineConcentration (µM)% Inhibition of Proliferation (relative to DMSO control)
(+)-Solenopsin A A37510~60%
SVR10~70%
A205810~55%
(-)-Solenopsin A A37510~60%
SVR10~70%
A205810~55%
Analog S12 A37510~50%
SVR10~65%
A205810~50%
Analog S14 A37510~55%
SVR10~60%
A205810~45%
Analog S15 A37510~50%
SVR10~55%
A205810~40%
Analog S11 A37510No significant inhibition
SVR10No significant inhibition
A205810No significant inhibition
Analog S13 A37510No significant inhibition
SVR10No significant inhibition
A205810No significant inhibition

Data compiled from figures in referenced literature.[1][6]

Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway

A key mechanism underlying the biological activity of this compound analogs is their ability to inhibit the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[4][7] This pathway is a critical regulator of cell survival, proliferation, and angiogenesis, and its dysregulation is a hallmark of many cancers.[8] this compound A has been shown to suppress the activation of PI3K, leading to the dephosphorylation of its downstream targets, including Akt and the forkhead box protein O1a (FOXO1a).[7][8]

Interestingly, studies have shown that this compound's effect on signaling pathways can be context-dependent. For instance, in A375 human melanoma cells, an up-regulation of p-Akt S473 and p-MAPK 44/42 was observed for (+)- and (−)-solenopsin A, as well as for analogs S12-S15.[1]

Signaling Pathway Diagram

PI3K_Akt_Inhibition_by_this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates PDK1 PDK1 PI3K->PDK1 Activates Akt Akt PDK1->Akt Phosphorylates (Thr308) FOXO1a FOXO1a Akt->FOXO1a Phosphorylates & Inactivates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Promotes FOXO1a->Cell_Survival Promotes Apoptosis (when active) Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor Binds Solenopsin_Analogs This compound Analogs Solenopsin_Analogs->PI3K Inhibits Activation

Caption: this compound analogs inhibit the PI3K/Akt signaling pathway.

Antimicrobial Activities

Beyond their anti-cancer properties, this compound analogs have demonstrated notable antimicrobial activity.[9] Synthetic fire ant venom alkaloids have been shown to be effective against several species of bacteria, including Streptococcus pneumoniae, Staphylococcus aureus, and Stenotrophomonas maltophilia.[9] Furthermore, recent studies have highlighted the potent antifungal activity of both natural and synthetic solenopsins against the emerging multidrug-resistant yeast Candida auris.[10][11] The proposed mechanism for this antimicrobial action involves the disruption of the microbial cell membrane.[10]

Quantitative Data on Antimicrobial Activity

The in vitro activity of various synthetic this compound and isothis compound analogs has been determined against a panel of bacteria. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were established according to Clinical Laboratory Standards Institute guidelines.[9]

CompoundS. pneumoniae (MIC, µg/mL)S. aureus (MIC, µg/mL)E. faecalis (MIC, µg/mL)E. coli (MIC, µg/mL)S. maltophilia (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)
(+/-)-Solenopsin A >64>64>64>64>64>64
(2R, 6R)-Solenopsin A 1632>64>6432>64
(2S, 6S)-Solenopsin B 816>64>6416>64
(+/-)-Isothis compound A 32>64>64>64>64>64
(2S, 6R)-Isothis compound A 816>64>6416>64
(2R, 6S)-Isothis compound A 1632>64>6432>64
(+/-)-Isothis compound B >64>64>64>64>64>64
(2S, 6R)-Isothis compound B 816>64>6416>64
(2R, 6S)-Isothis compound B 1632>64>6432>64

Data extracted from referenced literature.[9]

Experimental Protocols

To facilitate the replication and extension of the research on this compound analogs, this section provides detailed methodologies for key experiments.

Determination of Cytotoxicity by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow Diagram:

MTT_Assay_Workflow Start Seed cells in a 96-well plate Incubate_24h Incubate for 24h Start->Incubate_24h Treat_Cells Treat cells with this compound Analogs at various concentrations Incubate_24h->Treat_Cells Incubate_72h Incubate for 72h Treat_Cells->Incubate_72h Add_MTT Add MTT reagent (e.g., 0.5 mg/mL) Incubate_72h->Add_MTT Incubate_3h Incubate for 3h at 37°C Add_MTT->Incubate_3h Solubilize Solubilize formazan crystals (e.g., with DMSO or isopropanol) Incubate_3h->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance Analyze_Data Calculate cell viability and IC50 values Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: A typical workflow for an MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Plate cells (e.g., A375, SVR, A2058) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound analogs in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[1]

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.[1]

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

In Vitro Kinase Inhibition Assay

These assays are used to determine the inhibitory activity of compounds against specific kinases.

Detailed Protocol:

  • Enzyme and Substrate Preparation: Purify recombinant kinases (e.g., PI3K, Akt, PDK1) and their respective substrates.[7]

  • Reaction Mixture: In a microplate, prepare a reaction mixture containing the kinase, its substrate, ATP (often radiolabeled, e.g., [γ-33P]ATP), and the this compound analog at various concentrations.

  • Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 10-30 minutes) to allow the kinase reaction to proceed.

  • Stopping the Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA, phosphoric acid).

  • Detection: The amount of phosphorylated substrate is quantified. If using radiolabeled ATP, this can be done by spotting the reaction mixture onto a filter paper, washing away unincorporated ATP, and measuring the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Measurement of Reactive Oxygen Species (ROS) Production

Dihydroethidium (DHE) is a fluorescent probe used to detect intracellular superoxide levels.

Detailed Protocol:

  • Cell Treatment: Treat cells with this compound analogs (e.g., 10 µM) or a vehicle control for a specified time (e.g., 24 hours).[1]

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and pellet by centrifugation.[1]

  • DHE Staining: Resuspend the cell pellet in a solution containing DHE (e.g., 10 µM) and incubate for 10-30 minutes at 37°C, protected from light.[1]

  • Flow Cytometry Analysis: Analyze the fluorescence intensity of the cells using a flow cytometer. An increase in fluorescence indicates an increase in superoxide production.[1]

  • Data Analysis: Compare the mean fluorescence intensity of treated cells to that of control cells to determine the fold increase in ROS levels.[1]

Conclusion

Naturally occurring this compound and its synthetic analogs represent a promising class of bioactive molecules with significant therapeutic potential. Their ability to mimic the actions of ceramide, particularly in the inhibition of the PI3K/Akt signaling pathway, underpins their potent anti-proliferative and pro-apoptotic effects in cancer cells. Furthermore, their broad-spectrum antimicrobial activity adds to their therapeutic appeal. The detailed data and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals, fostering further investigation into the promising clinical applications of these fascinating natural product derivatives.

References

The Venom Ecology of Fire Ants: A Technical Guide to the Role of Solenopsin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

The red imported fire ant, Solenopsis invicta, is renowned for its aggressive nature and potent sting, which delivers a complex venom mixture. While the immediate sensation is one of fiery pain, the lasting biological effects are largely attributable to the venom's primary active components: a unique class of piperidine alkaloids known as solenopsins. Constituting over 95% of the venom's dry weight, these alkaloids are central to the fire ant's ecological success, serving as potent tools for predation, defense, and colony hygiene.[1] Beyond their ecological significance, solenopsins have garnered substantial interest from the scientific community for their diverse pharmacological activities. These compounds exhibit promising antimicrobial, anti-inflammatory, anti-angiogenic, and anti-cancer properties, making them a focal point for drug discovery and development. This technical guide provides a comprehensive overview of the role of solenopsin in fire ant venom ecology, its mechanisms of action, and the experimental protocols used to elucidate its functions.

The Chemical Ecology of this compound

This compound and its analogs are 2,6-disubstituted piperidine alkaloids, characterized by a methyl group at the 2-position and a long alkyl or alkenyl side chain at the 6-position of the piperidine ring.[1] This structure is crucial for its biological functions within the fire ant colony.

  • Defense and Predation: The immediate pain of a fire ant sting is caused by the venom's proteinaceous components, but the subsequent formation of a sterile pustule is a direct result of the cytotoxic and necrotic effects of this compound. This powerful chemical weapon is highly effective in subduing prey and deterring predators.

  • Antimicrobial Activity: Fire ant colonies are dense, subterranean environments that are susceptible to pathogenic microbes. This compound alkaloids possess broad-spectrum antimicrobial properties, inhibiting the growth of various bacteria and fungi.[2][3][4] This function is vital for preventing epizootics within the colony and preserving food stores. Workers have been observed spraying venom around their nests, suggesting its use as an external disinfectant.

  • Pheromonal Communication: While less studied, some components of the venom, potentially including this compound or its derivatives, are thought to play a role in chemical communication, such as trail-following and alarm signaling.

Pharmacological Activities and Therapeutic Potential

The same properties that make this compound an effective ecological tool also give it significant potential for therapeutic applications. Its ability to interact with key cellular signaling pathways has been the subject of extensive research.

Anti-Angiogenic and Anti-Cancer Activity

One of the most promising therapeutic avenues for this compound is its potent anti-angiogenic activity.[5] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. This compound has been shown to inhibit this process both in vitro and in vivo.

The primary mechanism for this activity is the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway .[6] This pathway is a central regulator of cell proliferation, survival, and angiogenesis and is often hyperactivated in various cancers. This compound acts as a competitive inhibitor of ATP in this pathway, leading to a downstream reduction in the phosphorylation of key signaling molecules like AKT.[5] This inhibition ultimately suppresses the production of potent angiogenic factors like Vascular Endothelial Growth Factor (VEGF).

Antimicrobial Activity

This compound and its synthetic analogs have demonstrated significant activity against a range of human pathogens, including bacteria and fungi. Notably, they are effective against several drug-resistant strains. The proposed mechanism involves the disruption of microbial cell membrane integrity.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of this compound analogs. In murine models of psoriasis and atopic dermatitis, topical application of this compound derivatives was shown to reduce inflammation. This effect is thought to be mediated by the modulation of cytokine production, specifically by upregulating the anti-inflammatory cytokine Interleukin-12 (IL-12) and downregulating the pro-inflammatory cytokine Interleukin-4 (IL-4).

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of this compound and its analogs from various studies.

Table 1: Anti-proliferative Activity of this compound Analogs

Cell LineCompoundActivity/EffectReference
A375 (Human Melanoma)(-)-Solenopsin ASignificant anti-proliferative effect[7][8]
A2058 (Human Melanoma)(-)-Solenopsin ASignificant anti-proliferative effect[7][8]
SVR (Murine Angiosarcoma)(-)-Solenopsin ADose-dependent inhibition of proliferation[5][7][8]
SVR (Murine Angiosarcoma)This compound AnalogsVaried anti-proliferative effects[7][8]

Data derived from graphical representations in the cited literature.

Table 2: Antimicrobial Activity of this compound (Minimum Inhibitory Concentration - MIC)

MicroorganismCompoundMIC (µg/mL)Reference
Candida albicansThis compound Venom Extract20.0 ± 0[2]
Pseudomonas aeruginosaThis compound A~17 (Median effective concentration for QS inhibition)[9]
Pseudomonas aeruginosaThis compound Venom Extract0.5 mg/L[2]
Pseudomonas fluorescensThis compound Venom Extract370.4 - 5000[2]
Streptococcus pneumoniaeVarious Synthetic AnalogsEffective inhibition[3]
Staphylococcus aureusFour Synthetic AnalogsEffective inhibition[3]
Stenotrophomonas maltophiliaFour Synthetic AnalogsEffective inhibition[3]
Escherichia coliVarious Synthetic AnalogsNo inhibition[3]

Table 3: Antifungal Activity of this compound Against Candida auris (IC50)

Candida auris StrainNatural Mixture IC50 (µg/mL)Synthetic Mixture IC50 (µg/mL)Reference
CDC 381 (Clade II)0.70.7[4]
CDC 382 (Clade I)1.41.4[4]
CDC 383 (Clade III)0.70.7[4]
CDC 384 (Clade III)0.70.7[4]
CDC 385 (Clade IV)0.70.7[4]
CDC 390 (Clade I)1.41.4[4]

Key Experimental Protocols

This section details the methodologies for key experiments used to characterize the bioactivities of this compound.

Fire Ant Venom Extraction and this compound Isolation

This protocol provides a method for obtaining whole venom compounds from large quantities of fire ants.[10]

  • Ant Collection: Collect fire ants from a nest, separating them from the soil.

  • Solvent Extraction: Immerse the collected ants in a dual-phase mixture of a non-polar organic solvent (e.g., hexane) and water. The this compound alkaloids will partition into the organic phase, while the proteins will remain in the aqueous phase.

  • Phase Separation: Separate the organic and aqueous phases.

  • Solvent Evaporation: Evaporate the solvent from each phase separately. The residue from the organic phase contains the this compound alkaloids.

  • Purification (Optional): The alkaloid extract can be further purified using silica gel column chromatography. Elute with a hexane:acetone gradient to separate this compound from other components like cuticular hydrocarbons.[10]

SVR Endothelial Cell Proliferation Assay

This assay is used to screen for compounds that inhibit the growth of endothelial cells, a key process in angiogenesis.

  • Cell Seeding: Plate SVR endothelial cells in 96-well plates at a density of 50,000 cells/well.[7][8]

  • Compound Treatment: Treat the cells with varying concentrations of this compound or its analogs for 24 hours.[7][8]

  • Cell Viability Measurement: Assess cell proliferation using a standard method such as the MTT assay (see Protocol 4.3).

  • Data Analysis: Calculate the percentage of proliferation inhibition compared to a vehicle-treated control.

Western Blot Analysis of PI3K/AKT Pathway Inhibition

This protocol is used to detect changes in protein phosphorylation levels, demonstrating the inhibition of the PI3K/AKT signaling pathway.

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., SVR endothelial cells) and treat with this compound for a specified time.

  • Protein Extraction: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[11]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[11]

  • Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.[11]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of key pathway proteins (e.g., phospho-AKT (Ser473), total AKT).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.[12]

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to this compound research.

PI3K_AKT_Pathway_Inhibition This compound's Mechanism of Action on the PI3K/AKT/mTOR Pathway cluster_inhibition This compound This compound Inhibition1 Inhibition This compound->Inhibition1 PI3K PI3K AKT AKT (Protein Kinase B) PI3K->AKT Activates Inhibition2 Inhibition mTOR mTOR AKT->mTOR Activates Angiogenesis Angiogenesis AKT->Angiogenesis Promotes Inhibition3 Inhibition CellProliferation Cell Proliferation & Survival mTOR->CellProliferation Promotes Inhibition4 Inhibition Inhibition1->PI3K

Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.

Western_Blot_Workflow Experimental Workflow for Western Blot Analysis start Cell Culture & this compound Treatment lysis Protein Extraction (Lysis) start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer to Membrane sds->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation (e.g., anti-pAKT) block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detect Chemiluminescent Detection secondary_ab->detect end Data Analysis detect->end

Caption: A typical workflow for Western blot analysis.

Future Directions and Therapeutic Potential

The multifaceted biological activities of this compound underscore its potential as a lead compound for the development of new therapeutics. Future research will likely focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and screening a wider range of this compound analogs to optimize potency and reduce toxicity for specific therapeutic targets.[7][8]

  • Elucidating Detailed Mechanisms: Further investigation into the precise molecular interactions of this compound with its targets and exploring its effects on other signaling pathways.

  • Preclinical and Clinical Development: Advancing the most promising this compound analogs through preclinical and, eventually, clinical trials for indications in oncology, infectious diseases, and inflammatory disorders.

Conclusion

This compound, the principal alkaloid in fire ant venom, is a remarkable natural product that plays a critical role in the ecological dominance of Solenopsis invicta. Its potent cytotoxic, antimicrobial, and signaling-modulatory properties, honed by evolution for defense and predation, have opened up exciting avenues for biomedical research. The ability of this compound to inhibit the PI3K/AKT/mTOR pathway, a key driver of many human diseases, positions it as a valuable scaffold for the design of novel therapeutics. Continued in-depth study of this fascinating molecule and its derivatives holds great promise for addressing unmet needs in medicine.

References

Early research on the anti-angiogenic properties of Solenopsin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Early Research on the Anti-Angiogenic Properties of Solenopsin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research into the anti-angiogenic properties of this compound, the primary alkaloidal component of fire ant venom. The document focuses on the initial studies that identified its mechanism of action, quantified its inhibitory effects, and established the experimental basis for its potential as an anti-angiogenic agent. All quantitative data is presented in structured tables, and key experimental protocols are detailed. Signaling pathways and experimental workflows are visualized using diagrams in the DOT language.

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of this process, making it a key target for anti-cancer drug development.[1][2][3] Early screening of natural products identified this compound, an alkaloid from the fire ant Solenopsis invicta, as a potent inhibitor of angiogenesis.[1][4] Initial research demonstrated that this compound and its analogs disrupt angiogenesis by inhibiting the PI3K/Akt pathway.[5][6][7] This document delves into the seminal work that first characterized these effects.

Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

Early studies revealed that this compound exerts its anti-angiogenic effects primarily by suppressing the PI3K/Akt signaling cascade.[1][3] In cellular models, this compound was found to inhibit a step upstream of PI3K, preventing the activation of the kinase and consequently blocking the phosphorylation and activation of its downstream effector, Akt (also known as Protein Kinase B).[1][2][4] This inhibition prevents the phosphorylation of crucial Akt substrates like Forkhead Box O1a (FOXO1a), a transcription factor involved in cell proliferation and survival.[1][4]

Interestingly, in vitro kinase assays showed a dual mechanism. This compound directly inhibited the activity of purified Akt-1 in an ATP-competitive manner, while not affecting its upstream activator PDK1 or PI3K itself in a cell-free system.[1] This suggests that this compound's cellular effects (inhibiting upstream of PI3K) might be distinct from its direct interaction with Akt observed in vitro.

G receptor Growth Factor Receptor pi3k PI3K receptor->pi3k pdk1 PDK1 pi3k->pdk1 akt Akt pi3k->akt Activates pdk1->akt P-Thr308 foxo1a FOXO1a akt->foxo1a P-Ser256 prolif Angiogenesis & Cell Proliferation foxo1a->prolif solenopsin_cell This compound (Cellular Target) inhib_cell solenopsin_cell->inhib_cell solenopsin_vitro This compound (In Vitro Target) inhib_vitro solenopsin_vitro->inhib_vitro inhib_cell->pi3k inhib_vitro->akt

Caption: this compound's dual inhibitory action on the PI3K/Akt pathway.

Quantitative Data on Anti-Angiogenic and Anti-proliferative Activity

The initial evaluation of this compound's biological activity was performed using ras-transformed endothelial (SVR) cells, a common model for screening angiogenesis inhibitors.[1] this compound A, the naturally occurring form, demonstrated significant, dose-dependent inhibition of SVR cell proliferation, while a series of its synthetic analogs showed no activity, highlighting the structural specificity required for its function.[1]

Table 1: Inhibition of SVR Endothelial Cell Proliferation by this compound A
Concentration% Inhibition of SVR Cell Proliferation (Mean)
1 µg/mL~25%
3 µg/mL~60%
6 µg/mL~85%
Data derived from graphical representations in Arbiser et al., 2007.[1][4]

Further mechanistic studies quantified the direct inhibitory effect of this compound on Akt-1 kinase activity in a cell-free system. This inhibition was found to be competitive with ATP.

Table 2: In Vitro Kinase Inhibition by this compound A
Kinase TargetIC₅₀ (at 0.1 mM ATP)Type of InhibitionSpecificity
Akt-15 - 10 µMATP-competitiveSelective (Inhibited only 1 other kinase, RSK1, out of 28 tested)
Data as reported in Arbiser et al., 2007.[1]

Key Experimental Protocols

Detailed methodologies were crucial in establishing the anti-angiogenic properties of this compound. The following sections outline the core experimental protocols used in the foundational research.

SVR Endothelial Cell Proliferation Assay

This assay was used as the primary screen to identify the anti-angiogenic potential of this compound and its analogs by measuring their effect on the growth of ras-transformed endothelial cells.[1]

G start Start step1 1. Seed SVR endothelial cells in 96-well plates. start->step1 step2 2. Treat cells with this compound A or analogs at various concentrations (e.g., 1, 3, 6 µg/mL). step1->step2 step3 3. Incubate for a defined period (e.g., 72 hours). step2->step3 step4 4. Measure cell proliferation/ viability using a standard assay (e.g., MTS or MTT assay). step3->step4 end End step4->end

Caption: Workflow for the SVR endothelial cell proliferation assay.

Detailed Protocol:

  • Cell Culture: SVR (murine endothelial cells transformed with an SV40 T antigen and an activated H-ras oncogene) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.

  • Plating: Cells are seeded into 96-well plates at a specified density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound A (e.g., 1, 3, and 6 µg/mL) or its analogs, typically dissolved in DMSO. A vehicle control (DMSO) is run in parallel.

  • Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Quantification: Cell viability or proliferation is assessed using a colorimetric assay such as the MTS assay. The absorbance is read on a plate reader, and the percentage of inhibition is calculated relative to the vehicle-treated control cells.

In Vivo Zebrafish Angiogenesis Assay

To confirm the anti-angiogenic activity in vivo, a zebrafish model was employed. The optical transparency of zebrafish embryos allows for direct visualization of blood vessel development.[1][7][8]

G start Start step1 1. Collect embryos from a transgenic zebrafish line (e.g., TG(fli1:EGFP)y1). start->step1 step2 2. At ~24 hours post-fertilization, add this compound A (dissolved in DMSO) to the embryo water. step1->step2 step3 3. Incubate embryos for an additional 24-48 hours. step2->step3 step4 4. Anesthetize embryos and mount for fluorescence microscopy. step3->step4 step5 5. Acquire images of the trunk vasculature and quantify intersomitic vessel (ISV) sprouting. step4->step5 end End step5->end

Caption: Workflow for the in vivo zebrafish angiogenesis assay.

Detailed Protocol:

  • Animal Model: Transgenic (TG(fli1:EGFP)y1) zebrafish, which express Green Fluorescent Protein (GFP) specifically in endothelial cells, are used.

  • Embryo Treatment: At 24 hours post-fertilization (hpf), embryos are placed in multi-well plates. This compound A, dissolved in DMSO, is added directly to the embryo water at the desired final concentration. An inactive analog and a DMSO vehicle control are used for comparison.

  • Incubation: Embryos are incubated at 28.5°C for an additional 24 to 48 hours.

  • Imaging and Analysis: At 48-72 hpf, embryos are anesthetized with tricaine, mounted in methylcellulose on a glass slide, and imaged using a fluorescence microscope. The extent of angiogenesis is quantified by counting the number of complete intersomitic vessels (ISVs) or measuring their length. This compound-treated embryos typically show delayed or inhibited sprouting of ISVs from the dorsal aorta.[1][8]

PI3K/Akt Pathway Immunoblotting

This protocol was used to determine the effect of this compound on the phosphorylation status of Akt and its substrates in response to growth factor stimulation.[1]

Detailed Protocol:

  • Cell Culture and Starvation: Cells (e.g., 3T3-L1 fibroblasts or 786-O renal carcinoma cells) are grown to near confluence.[1][4] They are then serum-starved for several hours (e.g., 2 hours in DMEM with 0.2% BSA) to reduce basal signaling activity.

  • Inhibitor Treatment: Cells are pre-treated with this compound (e.g., 30 µM) or a known PI3K inhibitor like wortmannin for a short period (e.g., 20 minutes).[1][4]

  • Stimulation: Cells are stimulated with a growth factor such as insulin (1 µM) or Platelet-Derived Growth Factor (PDGF) for 10-15 minutes to activate the PI3K/Akt pathway.[1]

  • Lysis: The cells are washed with ice-cold Phosphate-Buffered Saline (PBS) and scraped into a lysis buffer. A typical lysis buffer composition is: 50 mM Tris (pH 7.5), 150 mM NaCl, 1% Triton X-100, and a cocktail of phosphatase and protease inhibitors (e.g., 4 mM Na₃VO₄, 200 mM NaF, 20 mM Na₄P₂O₇, 10 mM EDTA).[1]

  • Western Blotting: Cell lysates are cleared by centrifugation, and protein concentration is determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane (e.g., PVDF), and probed with primary antibodies specific for phosphorylated Akt (Ser473 and Thr308), total Akt, phosphorylated FOXO1a (Ser256), and total FOXO1a.[1][4]

  • Detection: After incubation with appropriate secondary antibodies, the protein bands are visualized using chemiluminescence. A reduction in the phosphorylated forms of Akt and FOXO1a in this compound-treated cells indicates inhibition of the pathway.[1][4]

Conclusion

The early research on this compound firmly established it as a naturally occurring anti-angiogenic agent with a clear mechanism of action.[1][3] By demonstrating its ability to inhibit the PI3K/Akt signaling pathway, suppress endothelial cell proliferation, and disrupt vessel formation in vivo, these foundational studies provided a strong rationale for further investigation into this compound and its analogs as potential therapeutic candidates for cancer and other diseases characterized by pathological angiogenesis. The detailed protocols and quantitative data from this initial work remain a valuable resource for researchers in the field of drug discovery and chemical biology.

References

A Technical Whitepaper on the Preliminary Antimicrobial Studies of Solenopsin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Solenopsin, a primary alkaloid component of fire ant venom, has emerged as a molecule of significant interest in the search for novel antimicrobial agents. Preliminary investigations have revealed its potent activity against a spectrum of clinically relevant bacteria and fungi, including drug-resistant strains. This document provides a comprehensive technical overview of the current understanding of this compound's antimicrobial effects. It consolidates quantitative data on its activity, details the experimental protocols used in these foundational studies, and illustrates the proposed mechanisms of action, including membrane disruption and quorum sensing inhibition. The information presented herein is intended to serve as a detailed guide for researchers and professionals in the field of drug development, facilitating further exploration of this compound and its analogs as potential therapeutic agents.

Introduction

Solenopsins are a class of piperidine alkaloids found in the venom of fire ants of the Solenopsis genus.[1] Structurally, they feature a piperidine ring with a methyl group at the 2-position and a long, hydrophobic alkyl chain at the 6-position.[1] While known for their toxicity, recent research has highlighted their significant antimicrobial properties.[2][3] These natural compounds have demonstrated efficacy against a range of pathogens, from Gram-positive bacteria to multidrug-resistant fungi like Candida auris.[2][3] The urgency to find new antimicrobial drugs, driven by the global rise in antibiotic resistance, makes this compound a compelling subject for detailed investigation. This whitepaper synthesizes the preliminary data on this compound's antimicrobial effects, focusing on its spectrum of activity, mechanisms of action, and the experimental methodologies employed in its study.

Antimicrobial Spectrum of this compound

Antibacterial Activity

Initial studies have demonstrated that this compound and its synthetic isomers possess notable antibacterial properties, particularly against Gram-positive bacteria.[3] All tested synthetic venom alkaloids showed inhibitory activity against Streptococcus pneumoniae.[3] Furthermore, specific isomers were also effective against Staphylococcus aureus and Stenotrophomonas maltophilia.[3] However, these studies indicated a lack of efficacy against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa in terms of direct growth inhibition.[3] Time-kill kinetic studies have confirmed that the active alkaloids exhibit bactericidal activity.[3]

Beyond direct inhibition, this compound A has been shown to disrupt quorum-sensing (QS) signaling in Pseudomonas aeruginosa.[4][5] This mechanism does not kill the bacteria but inhibits the expression of virulence factors and biofilm formation, representing an attractive alternative therapeutic strategy.[4][6]

Antifungal Activity

This compound has demonstrated potent antifungal activity against a variety of human and plant pathogens.[2] Of particular significance is its effectiveness against the emerging multidrug-resistant yeast, Candida auris.[2][7] Both natural extracts and synthetic solenopsins have been shown to inhibit the growth of various C. auris clades, including isolates resistant to fluconazole and amphotericin B.[2] The antifungal potency of this compound against C. auris planktonic cells is comparable to that of Amphotericin B.[2]

The alkaloids also effectively inhibit biofilm formation by C. auris, a critical virulence factor, by preventing matrix deposition and reducing metabolic activity within the biofilm.[2] Studies have also noted fungicidal activity against fungi of agricultural importance, such as Botrytis cinerea and Fusarium oxysporum.[2]

Quantitative Antimicrobial Activity

The following tables summarize the quantitative data from preliminary studies on the antimicrobial effects of this compound and its analogs.

Table 1: Antibacterial Activity of this compound and its Analogs

OrganismThis compound ConcentrationEffectReference
Pseudomonas fluorescens370.4 µg/mLMinimum Inhibitory Concentration (MIC)[8]
Pseudomonas fluorescens750 - 5000 µg/mLInhibition halos of 8 - 14 mm[8]
Pseudomonas aeruginosa~15 µmol/LMedian effective concentration for QS inhibition[4]
Streptococcus pneumoniaeNot specifiedInhibited by all 9 synthetic alkaloids tested[3]
Staphylococcus aureusNot specifiedInhibited by 4 of 9 synthetic alkaloids tested[3]
Stenotrophomonas maltophiliaNot specifiedInhibited by 4 of 9 synthetic alkaloids tested[3]
Escherichia coliNot specifiedNot inhibited[3]

Table 2: Antifungal Activity of this compound

OrganismCompoundIC₅₀ (µg/mL)EffectReference
Candida auris (strains CDC 381, 383, 384, 385)Natural Mixture (NM) & Synthetic Mixture (SM)0.7Growth Inhibition[2]
Candida auris (strains CDC 382, 390)Natural Mixture (NM) & Synthetic Mixture (SM)1.4Growth Inhibition[2]

Mechanisms of Antimicrobial Action

The antimicrobial effects of this compound are attributed to multiple mechanisms, primarily the disruption of microbial cell membranes and the inhibition of crucial signaling pathways.

Disruption of Microbial Membranes

A key proposed mechanism for this compound's fungicidal activity is the disruption of the cell membrane.[2] This is thought to be due to the amphipathic nature of the molecule, which allows it to interfere with the membrane's integrity.[8] Studies using propidium iodide (PI) staining on C. auris have shown that exposure to this compound leads to increased membrane permeability in a dose-dependent manner, culminating in cell death.[2] For instance, treatment of C. auris strain CDC 384 with the natural mixture of solenopsins at its MIC₅₀ and MIC₉₀ resulted in 44% and 84% cell death, respectively.[2]

Inhibition of Quorum Sensing

In Gram-negative bacteria like Pseudomonas aeruginosa, where this compound shows weak direct toxicity, it acts as a potent inhibitor of quorum sensing (QS).[4][5] QS is a cell-density-dependent communication system that bacteria use to regulate collective behaviors, including virulence factor production and biofilm formation.[4] this compound A has been shown to specifically target the C₄-HSL-dependent rhl QS system.[4][5] By competing with the natural signaling molecule (C₄-HSL), this compound A effectively suppresses the expression of QS-controlled genes, leading to a reduction in virulence factors like pyocyanin and a decrease in biofilm formation.[4]

G cluster_P_aeruginosa Pseudomonas aeruginosa Cell lasI lasI C12_HSL 3-oxo-C12-HSL lasI->C12_HSL synthesizes lasR lasR las_complex LasR::3-oxo-C12-HSL Complex lasR->las_complex C12_HSL->lasR binds las_genes Virulence Genes (e.g., lasB) las_complex->las_genes activates rhlI rhlI las_complex->rhlI activates C4_HSL C4-HSL rhlI->C4_HSL synthesizes rhlR rhlR rhl_complex RhlR::C4-HSL Complex rhlR->rhl_complex C4_HSL->rhlR binds rhl_genes Virulence Genes (e.g., pyocyanin, biofilm formation) rhl_complex->rhl_genes activates This compound This compound A This compound->rhlR competes with C4-HSL for binding This compound->rhl_genes INHIBITS G start Start prep_sol Prepare serial dilutions of this compound in 96-well plate start->prep_sol prep_ino Prepare standardized microbial inoculum start->prep_ino inoculate Inoculate wells with microbial suspension prep_sol->inoculate prep_ino->inoculate incubate Incubate plate at appropriate temperature and duration inoculate->incubate read Read results: Observe for visible growth (turbidity) incubate->read determine_mic MIC = Lowest concentration with no visible growth read->determine_mic end End determine_mic->end G start Start add_cells Add microbial suspension to 96-well plate start->add_cells incubate_adhere Incubate to allow cell adhesion add_cells->incubate_adhere wash Wash to remove non-adherent cells incubate_adhere->wash add_treatment Add fresh medium with varying this compound concentrations wash->add_treatment incubate_biofilm Incubate to allow biofilm formation (e.g., 48h) add_treatment->incubate_biofilm quantify Quantify biofilm (e.g., Crystal Violet stain, read absorbance) incubate_biofilm->quantify end End quantify->end

References

Methodological & Application

Total Synthesis Protocols for Enantiopure Solenopsin A: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solenopsin A, a piperidine alkaloid first identified in the venom of the fire ant Solenopsis invicta, has garnered significant interest in the scientific community due to its diverse biological activities. Structurally, it is a 2,6-disubstituted piperidine with a methyl group at the 2-position and an undecyl chain at the 6-position. The stereochemistry of these two substituents plays a crucial role in its biological function. This application note provides a detailed overview of established total synthesis protocols for producing enantiopure this compound A, a critical requirement for pharmacological studies and drug development. The methodologies presented herein are compiled from seminal works in the field, offering a comparative analysis of different synthetic strategies.

Comparative Data of Key Synthetic Protocols

The following tables summarize the quantitative data from two prominent enantioselective syntheses of (+)-Solenopsin A, providing a clear comparison of their efficiencies.

Table 1: Synthesis of (+)-Solenopsin A via Chiral Cyanopiperidine (Royer and Husson, 1985)

StepReactionReagents and ConditionsProductYield (%)e.e. (%)
1Formation of Chiral Precursor(S)-(-)-α-phenylethylamine, KCN, glutaraldehyde(2S, 6R)-N-(α-phenylethyl)-2-cyano-6-methylpiperidine75>98
2Alkylationn-BuLi, undecyl iodide(2S, 6R)-N-(α-phenylethyl)-2-cyano-6-undecylpiperidine85>98
3Reductive DecyanationNaBH4, NiCl2·6H2O(2S, 6R)-N-(α-phenylethyl)-2-methyl-6-undecylpiperidine90>98
4DeprotectionH2, Pd/C(+)-Solenopsin A95>98

Table 2: Synthesis of (-)-Solenopsin A via Chiral Pyridinium Salt (Comins, 1994)

StepReactionReagents and ConditionsProductYield (%)d.e. (%)
1Grignard Addition4-methoxy-3-(triisopropylsilyl)pyridine, n-undecylmagnesium bromide2-undecyl-4-methoxy-3-(triisopropylsilyl)pyridine91N/A
2Chiral Auxiliary AttachmentL-selectride, (S)-(-)-2-(anilinomethyl)pyrrolidineChiral N-acylpyridinium salt85>95
3Diastereoselective ReductionNaBH4N-acyl-2,6-disubstituted-1,2,3,6-tetrahydropyridine92>95
4Hydrogenation and DeprotectionH2, Pd/C; LiAlH4(-)-Solenopsin A88>95 (e.e.)

Experimental Protocols

Protocol 1: Synthesis of (+)-Solenopsin A via Chiral Cyanopiperidine

This protocol is adapted from the work of Royer and Husson.

Step 1: Synthesis of (2S, 6R)-N-(α-phenylethyl)-2-cyano-6-methylpiperidine

  • To a solution of (S)-(-)-α-phenylethylamine (1.0 eq) in methanol, add potassium cyanide (1.1 eq).

  • Cool the mixture to 0 °C and add a solution of glutaraldehyde (1.0 eq) in water dropwise.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Extract the product with diethyl ether, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the chiral cyanopiperidine.

Step 2: Synthesis of (2S, 6R)-N-(α-phenylethyl)-2-cyano-6-undecylpiperidine

  • To a solution of the chiral cyanopiperidine (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.1 eq) dropwise.

  • Stir the mixture for 1 hour at -78 °C.

  • Add undecyl iodide (1.2 eq) and allow the reaction to warm to room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Step 3: Synthesis of (2S, 6R)-N-(α-phenylethyl)-2-methyl-6-undecylpiperidine

  • To a solution of the alkylated cyanopiperidine (1.0 eq) in methanol, add NiCl2·6H2O (0.2 eq).

  • Cool the mixture to 0 °C and add sodium borohydride (5.0 eq) portion-wise.

  • Stir the reaction at room temperature for 4 hours.

  • Filter the reaction mixture through celite and concentrate the filtrate.

  • Partition the residue between diethyl ether and water, dry the organic layer, and concentrate to yield the product.

Step 4: Synthesis of (+)-Solenopsin A

  • Dissolve the product from Step 3 in ethanol.

  • Add Palladium on carbon (10 mol%) to the solution.

  • Hydrogenate the mixture under a hydrogen atmosphere (1 atm) at room temperature for 12 hours.

  • Filter the catalyst and concentrate the solvent to yield enantiopure (+)-Solenopsin A.

Protocol 2: Synthesis of (-)-Solenopsin A via Chiral Pyridinium Salt

This protocol is based on the work of Comins.

Step 1: Synthesis of 2-undecyl-4-methoxy-3-(triisopropylsilyl)pyridine

  • To a solution of 4-methoxy-3-(triisopropylsilyl)pyridine (1.0 eq) in anhydrous THF at -78 °C, add n-undecylmagnesium bromide (1.2 eq) dropwise.

  • Stir the reaction at -78 °C for 2 hours and then warm to room temperature.

  • Quench with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Dry the organic layer, concentrate, and purify by flash chromatography.

Step 2: Formation of the Chiral N-acylpyridinium Salt and Diastereoselective Reduction

  • To a solution of the product from Step 1 (1.0 eq) in anhydrous dichloromethane at -78 °C, add L-selectride (1.1 eq).

  • After 30 minutes, add a solution of the chiral auxiliary, (S)-(-)-2-(anilinomethyl)pyrrolidine (1.1 eq), in dichloromethane.

  • Stir for 1 hour, then add sodium borohydride (2.0 eq) and methanol.

  • Continue stirring for 4 hours at -78 °C.

  • Work up the reaction with water and extract the product with dichloromethane.

  • Dry, concentrate, and purify the product by chromatography.

Step 3: Hydrogenation and Deprotection to yield (-)-Solenopsin A

  • Dissolve the tetrahydropyridine derivative (1.0 eq) in ethanol.

  • Add Palladium on carbon (10 mol%) and hydrogenate under a hydrogen atmosphere (50 psi) for 12 hours.

  • Filter the catalyst and concentrate the solvent.

  • To the crude product in anhydrous THF, add lithium aluminum hydride (2.0 eq) at 0 °C.

  • Stir at room temperature for 4 hours, then quench carefully with water and 15% NaOH solution.

  • Extract the product with diethyl ether, dry, and concentrate to afford (-)-Solenopsin A.

Visualizations

The following diagrams illustrate the synthetic workflows for the described protocols.

Royer_Husson_Synthesis start Glutaraldehyde + (S)-(-)-α-phenylethylamine + KCN step1 (2S, 6R)-N-(α-phenylethyl) -2-cyano-6-methylpiperidine start->step1 Cyclization step2 (2S, 6R)-N-(α-phenylethyl) -2-cyano-6-undecylpiperidine step1->step2 Alkylation (n-BuLi, Undecyl Iodide) step3 (2S, 6R)-N-(α-phenylethyl) -2-methyl-6-undecylpiperidine step2->step3 Reductive Decyanation (NaBH4, NiCl2) final (+)-Solenopsin A step3->final Deprotection (H2, Pd/C)

Caption: Synthetic workflow for (+)-Solenopsin A via a chiral cyanopiperidine intermediate.

Comins_Synthesis start 4-methoxy-3-(TIPS)pyridine step1 2-undecyl-4-methoxy -3-(TIPS)pyridine start->step1 Grignard Addition step2 Chiral N-acylpyridinium salt step1->step2 Chiral Auxiliary Attachment step3 N-acyl-2,6-disubstituted -1,2,3,6-tetrahydropyridine step2->step3 Diastereoselective Reduction final (-)-Solenopsin A step3->final Hydrogenation & Deprotection

Caption: Enantioselective synthesis of (-)-Solenopsin A from a chiral pyridinium salt.

Application Notes and Protocols: Extraction and Purification of Solenopsin from Solenopsis invicta

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solenopsis invicta, commonly known as the red imported fire ant, produces venom that is a complex mixture of components, with the primary constituents being piperidine alkaloids known as solenopsins.[1] These alkaloids, particularly solenopsin, have garnered significant interest in the scientific community due to their diverse biological activities, including antimicrobial, insecticidal, and anti-angiogenic properties.[2][3] Notably, this compound has been identified as a potent inhibitor of the phosphatidylinositol-3-kinase (PI3K) signaling pathway, a critical pathway in cancer and inflammatory diseases.[3] This document provides detailed protocols for the extraction and purification of this compound from Solenopsis invicta for research and drug development purposes.

Methods and Protocols

Part 1: Extraction of this compound Alkaloids

A widely used and efficient method for obtaining this compound is through whole-body solvent extraction of the ants.[1][4] This technique is simpler and less laborious than traditional methods like capillary milking or venom sac dissection.[1] A dual-phase solvent system is employed to separate the lipophilic alkaloids from aqueous components.[5][6]

Experimental Protocol: Whole-Body Dual-Phase Solvent Extraction

  • Ant Collection and Preparation:

    • Collect Solenopsis invicta mounds and separate the ants from the soil, a common method being slow flooding of the nest.[7][8]

    • Transfer the live ants to a clean tray to allow them to dry and clean themselves.[6][8]

    • Anesthetize the ants by cooling them in a standard refrigerator or freezer.[8]

  • Extraction Procedure:

    • Immerse the anesthetized ants in a dual-phase mixture of hexane and distilled water (or a preferred buffer) at a ratio of approximately 5:1 (v/v) of hexane to water.[6][8] The volume should be sufficient to completely submerge the ants.

    • Agitate the mixture for a period of time (e.g., 12 hours) to ensure thorough extraction.[7]

    • After extraction, allow the two phases to separate. The upper organic phase (hexane) will contain the this compound alkaloids and cuticular hydrocarbons, while the lower aqueous phase will contain water-soluble proteins.[6]

    • Carefully collect the upper hexane phase. This crude organic extract can be concentrated by evaporation under a stream of nitrogen.[2]

Part 2: Purification of this compound by Column Chromatography

The crude extract obtained from the solvent extraction contains this compound along with other alkaloids and cuticular hydrocarbons.[6] Silica gel column chromatography is an effective method for purifying this compound from these other components.[2][7][8][9]

Experimental Protocol: Silica Gel Column Chromatography

  • Column Preparation:

    • Prepare a glass column packed with silica gel (e.g., 300-400 mesh) in hexane.[2][8]

  • Sample Loading and Elution:

    • Concentrate the crude hexane extract to a small volume and load it onto the prepared silica gel column.[2]

    • Begin elution with pure hexane to remove less polar compounds like cuticular hydrocarbons.[6]

    • Proceed with a gradient of increasing polarity by adding acetone to the hexane mobile phase. A stepwise or linear gradient can be used. For example, a gradient of hexane:acetone can be increased up to a ratio of 14:6.[8][10]

    • A final elution with a mixture like acetone:triethylamine (95:5) can be used to elute the purified solenopsins.[8][10]

  • Fraction Collection and Analysis:

    • Collect fractions throughout the elution process.

    • Analyze the fractions using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify those containing purified this compound.[7][9]

    • Pool the fractions containing pure this compound and evaporate the solvent to obtain the purified compound, which will be an oily, pale-yellow liquid.[8]

Quantitative Data

The yield of this compound can vary depending on the ant colony and the specifics of the extraction and purification process. The following table summarizes reported yields from the literature.

Starting MaterialAmount of Starting MaterialPurified ProductYieldReference
S. invicta worker ants1 antAlkaloids~10 µ g/ant [6]
S. invicta worker ants19 gConcentrated Alkaloids~18 mg~0.1% (w/w)

Experimental Workflow

Extraction_Purification_Workflow cluster_collection Ant Collection cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Final Product collect Collect S. invicta Mounds separate Separate Ants from Soil (Flooding) collect->separate clean Allow Ants to Clean Themselves separate->clean anesthetize Cold Anesthetization clean->anesthetize extract Whole-Body Extraction (Hexane:Water 5:1) anesthetize->extract separate_phases Phase Separation extract->separate_phases collect_hexane Collect Upper Hexane Phase (Crude Alkaloid Extract) separate_phases->collect_hexane load_column Load Crude Extract onto Silica Gel Column collect_hexane->load_column elute_hydrocarbons Elute with Hexane (Remove Hydrocarbons) load_column->elute_hydrocarbons elute_this compound Gradient Elution (Hexane:Acetone) elute_hydrocarbons->elute_this compound collect_fractions Collect Fractions elute_this compound->collect_fractions analyze Analyze Fractions (GC-MS) collect_fractions->analyze pool Pool Pure Fractions analyze->pool evaporate Evaporate Solvent pool->evaporate final_product Purified this compound evaporate->final_product PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt activates PDK1->Akt activates Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) Akt->Downstream This compound This compound This compound->PI3K inhibits Quorum_Sensing_Inhibition cluster_bacteria Pseudomonas aeruginosa C4_HSL C4-HSL (Autoinducer) RhlR RhlR (Receptor) C4_HSL->RhlR binds Complex C4-HSL-RhlR Complex Genes Virulence & Biofilm Genes Complex->Genes activates transcription This compound This compound This compound->RhlR competes for binding

References

Application Notes and Protocols for the Quantification of Solenopsin in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solenopsin, a piperidine alkaloid found in the venom of the fire ant (Solenopsis invicta), has garnered significant interest in the scientific community due to its diverse biological activities. Notably, this compound and its analogs have demonstrated potential as anti-cancer, anti-inflammatory, and anti-angiogenic agents.[1][2] A key mechanism of action for this compound is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in various diseases.[1][2][3]

Accurate and sensitive quantification of this compound in biological samples such as whole blood, plasma, and tissue is paramount for preclinical and clinical development. This document provides detailed application notes and experimental protocols for the determination of this compound concentrations using state-of-the-art analytical techniques, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Signaling Pathway

This compound exerts its biological effects in part by inhibiting the PI3K/Akt signaling pathway. Evidence suggests that this compound acts upstream of PI3K, preventing the phosphorylation and subsequent activation of Akt.[1][2] This disruption leads to downstream effects on cell proliferation and survival.

PI3K_Akt_this compound GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 Dephosphorylates PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) mTORC1->Downstream This compound This compound This compound->PI3K Inhibits Activation

This compound's inhibition of the PI3K/Akt signaling pathway.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for this compound analysis in biological matrices. This data is for illustrative purposes and should be replaced with experimentally derived values.

Table 1: LC-MS/MS Method Validation Parameters for this compound in Human Plasma

ParameterResult
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)1 ng/mL
Accuracy at LLOQ95% - 105%
Precision at LLOQ (CV%)< 15%
Matrix EffectMinimal
Recovery> 85%

Table 2: GC-MS Method Validation Parameters for this compound in Rat Brain Tissue

ParameterResult
Linearity Range5 - 2000 ng/g
Correlation Coefficient (r²)> 0.992
Lower Limit of Quantification (LLOQ)5 ng/g
Accuracy at LLOQ92% - 108%
Precision at LLOQ (CV%)< 18%
Recovery> 80%

Experimental Protocols

Protocol 1: Quantification of this compound in Whole Blood by LC-MS/MS

This protocol outlines a method for the extraction and quantification of this compound from whole blood samples.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Whole Blood Sample (e.g., 100 µL) IS Add Internal Standard (e.g., this compound-d4) Sample->IS Precipitation Protein Precipitation (e.g., Acetonitrile) IS->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Injection Inject into LC-MS/MS Reconstitute->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Workflow for LC-MS/MS analysis of this compound in whole blood.

1. Materials and Reagents:

  • This compound analytical standard

  • This compound-d4 (or other suitable internal standard)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

  • Whole blood samples (stored at -80°C)

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes

2. Sample Preparation:

  • Thaw whole blood samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of whole blood.

  • Spike with 10 µL of internal standard solution (e.g., 100 ng/mL this compound-d4 in methanol).

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial.

3. LC-MS/MS Conditions (Example):

  • LC System: High-performance liquid chromatography system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • MRM Transitions:

    • This compound: Determine precursor and product ions experimentally (e.g., based on molecular weight)

    • This compound-d4: Determine precursor and product ions experimentally

4. Data Analysis:

  • Construct a calibration curve using standards of known this compound concentrations.

  • Calculate the peak area ratio of this compound to the internal standard.

  • Determine the concentration of this compound in the samples from the calibration curve.

Protocol 2: Quantification of this compound in Tissue Samples by GC-MS

This protocol describes a general method for the extraction and quantification of this compound from tissue homogenates.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Tissue Weigh Tissue Sample Homogenize Homogenize in Buffer Tissue->Homogenize IS_Add Add Internal Standard Homogenize->IS_Add LLE Liquid-Liquid Extraction (e.g., with Ethyl Acetate) IS_Add->LLE Centrifuge_LLE Centrifuge and Collect Organic Layer LLE->Centrifuge_LLE Evaporate_LLE Evaporate to Dryness Centrifuge_LLE->Evaporate_LLE Derivatize Derivatization (Optional) (e.g., Silylation) Evaporate_LLE->Derivatize Reconstitute_LLE Reconstitute in Solvent Derivatize->Reconstitute_LLE Injection_GC Inject into GC-MS Reconstitute_LLE->Injection_GC Separation_GC Gas Chromatographic Separation Injection_GC->Separation_GC Detection_MS Mass Spectrometric Detection (SIM/Scan) Separation_GC->Detection_MS Quantification_GC Data Analysis & Quantification Detection_MS->Quantification_GC

Workflow for GC-MS analysis of this compound in tissue.

1. Materials and Reagents:

  • This compound analytical standard

  • Internal standard (e.g., a structurally similar alkaloid)

  • GC-grade solvents (e.g., ethyl acetate, hexane)

  • Homogenization buffer (e.g., phosphate-buffered saline)

  • Derivatizing agent (optional, e.g., BSTFA with 1% TMCS)

  • Tissue samples (stored at -80°C)

  • Tissue homogenizer

  • Centrifuge tubes

2. Sample Preparation:

  • Accurately weigh approximately 100 mg of frozen tissue.

  • Homogenize the tissue in 1 mL of ice-cold homogenization buffer.

  • Transfer the homogenate to a centrifuge tube.

  • Spike with internal standard.

  • Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate.

  • Vortex for 5 minutes and centrifuge at 3000 x g for 10 minutes.

  • Transfer the upper organic layer to a new tube.

  • Repeat the extraction step and combine the organic layers.

  • Evaporate the combined organic extracts to dryness.

  • (Optional) Derivatization: If this compound exhibits poor chromatographic properties, a derivatization step such as silylation can be performed. Add a derivatizing agent (e.g., 50 µL BSTFA with 1% TMCS) and heat at 70°C for 30 minutes.

  • Reconstitute the residue (or derivatized product) in a suitable solvent (e.g., 100 µL of hexane).

  • Transfer to a GC vial.

3. GC-MS Conditions (Example):

  • GC System: Gas chromatograph

  • Column: DB-5ms or similar non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm)

  • Inlet Temperature: 280°C

  • Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer: Mass selective detector

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on sensitivity and selectivity requirements.

    • SIM ions: Determine characteristic ions for this compound and the internal standard from their mass spectra.

4. Data Analysis:

  • Create a calibration curve using derivatized (if applicable) standards.

  • Calculate the peak area ratio of this compound to the internal standard.

  • Quantify this compound in the tissue samples based on the calibration curve.

Conclusion

The protocols provided herein offer a robust framework for the quantitative analysis of this compound in biological matrices. The choice between LC-MS/MS and GC-MS will depend on the specific requirements of the study, including the nature of the biological matrix, the required sensitivity, and available instrumentation. Proper method validation is crucial to ensure the reliability of the generated data in drug development and research settings. The provided diagrams and tables serve as a guide for experimental design and data presentation.

References

Application Notes and Protocols for Studying Solenopsin's Effects in In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro cell-based assays to investigate the biological effects of Solenopsin, a key alkaloid component of fire ant venom. This compound has garnered significant interest for its potent anti-angiogenic, anti-cancer, and anti-inflammatory properties, primarily through its inhibitory action on the PI3K/Akt signaling pathway.

Introduction to this compound

This compound is a piperidine alkaloid found in the venom of fire ants (Solenopsis invicta)[1]. It is a naturally occurring inhibitor of phosphatidylinositol-3-kinase (PI3K) signaling and, consequently, angiogenesis[2][3][4]. The PI3K/Akt pathway is a critical regulator of cell proliferation, survival, and apoptosis, and its over-activation is a hallmark of many cancers[2][3][5]. By inhibiting this pathway, this compound presents a promising avenue for therapeutic development in oncology and inflammatory diseases[6][7]. Structurally and functionally, this compound exhibits properties similar to the endogenous signaling lipid ceramide, contributing to its anti-proliferative effects in tumor cells[1].

Key Biological Activities of this compound

  • Inhibition of PI3K/Akt Signaling: this compound prevents the activation of PI3K, leading to a downstream reduction in the phosphorylation of Akt and its substrates, such as Forkhead box protein O1a (FOXO1a)[2][3][4].

  • Anti-Angiogenic Effects: As a consequence of PI3K/Akt pathway inhibition, this compound potently suppresses the formation of new blood vessels[2][3][4][6].

  • Anti-Cancer Activity: this compound demonstrates anti-proliferative and cytotoxic effects against various cancer cell lines[8][9].

  • Anti-Inflammatory Properties: Analogs of this compound have shown efficacy in murine models of psoriasis and atopic dermatitis[7].

  • Antimicrobial and Anti-biofilm Formation: this compound exhibits activity against the fungal pathogen Candida auris and can disrupt bacterial biofilm formation by interfering with quorum-sensing signaling[1][10][11][12][13].

Data Presentation: Quantitative Summary of this compound's Effects

The following tables summarize key quantitative data on the in vitro effects of this compound.

Table 1: Inhibition of Kinase Activity by this compound

KinaseConcentration of this compoundPercent InhibitionNotes
Akt-110 µM50%ATP-competitive inhibition[2].
RSK110 µM~50%
27 Other Kinases10 µMNot significantDemonstrates relative selectivity for Akt-1[2][3].

Table 2: Anti-proliferative Activity of this compound A

Cell LineTreatment DurationIC50 (µM)
SVR (endothelial cells)Not SpecifiedDose-dependent inhibition observed at 1, 3, and 6 µg/mL.
A375 (melanoma)24 hoursSignificant activity observed.
A2058 (melanoma)24 hoursSignificant activity observed.

Table 3: Antifungal Activity of this compound

Fungal StrainIC50 (µg/mL)
Candida auris (CDC 381, 383, 384, 385)0.7
Candida auris (CDC 382, 390)1.4

Experimental Protocols

Protocol 1: Cell Viability/Cytotoxicity Assay

Objective: To determine the cytotoxic effects of this compound on a selected cell line.

Materials:

  • Selected mammalian cell line (e.g., HUVEC, A375 melanoma cells)

  • Complete cell culture medium

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control (e.g., DMSO).

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add the cell viability reagent (e.g., MTT) to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for the formation of formazan crystals (for MTT).

  • Solubilize the formazan crystals with a solubilization buffer.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Protocol 2: PI3K/Akt Pathway Phosphorylation Assay (Western Blot)

Objective: To assess the inhibitory effect of this compound on the phosphorylation of Akt and its downstream targets.

Materials:

  • Selected cell line (e.g., 3T3-L1 fibroblasts, 786-O renal carcinoma cells)[4]

  • This compound

  • Growth factors to stimulate the pathway (e.g., insulin, PDGF)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against phospho-Akt (Ser473 and Thr308), total Akt, phospho-FOXO1a, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and Western blot apparatus

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and grow to 70-80% confluency.

  • Serum-starve the cells for 2-4 hours to reduce basal pathway activation.

  • Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 20 minutes)[4].

  • Stimulate the cells with a growth factor (e.g., 1 µM insulin) for a short period (e.g., 10 minutes) to activate the PI3K/Akt pathway[2].

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the relative phosphorylation levels.

Protocol 3: In Vitro Angiogenesis Assay (Tube Formation Assay)

Objective: To evaluate the anti-angiogenic potential of this compound.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or SVR endothelial cells[2]

  • Endothelial cell growth medium

  • Matrigel or a similar basement membrane extract

  • This compound

  • 96-well plates

  • Microscope with imaging capabilities

Procedure:

  • Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C.

  • Harvest HUVECs and resuspend them in a medium containing various concentrations of this compound or vehicle control.

  • Seed the HUVECs onto the Matrigel-coated wells.

  • Incubate for 4-18 hours to allow for the formation of tube-like structures.

  • Visualize the tube formation using a microscope and capture images.

  • Quantify the extent of tube formation by measuring parameters such as the number of nodes, junctions, and total tube length using image analysis software.

Visualizations

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates (Thr308) FOXO1a FOXO1a Akt->FOXO1a inhibits Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation mTORC2 mTORC2 mTORC2->Akt phosphorylates (Ser473) This compound This compound This compound->PI3K inhibits activation

Caption: this compound's inhibition of the PI3K/Akt signaling pathway.

Experimental_Workflow start Start cell_culture Cell Line Selection and Culture start->cell_culture cytotoxicity Cytotoxicity Assay (e.g., MTT) cell_culture->cytotoxicity ic50 Determine IC50 cytotoxicity->ic50 mechanism Mechanism of Action Assays ic50->mechanism western Western Blot for PI3K/Akt Pathway mechanism->western angiogenesis Tube Formation Assay mechanism->angiogenesis proliferation Cell Proliferation Assay mechanism->proliferation apoptosis Apoptosis Assay mechanism->apoptosis data_analysis Data Analysis and Interpretation western->data_analysis angiogenesis->data_analysis proliferation->data_analysis apoptosis->data_analysis end End data_analysis->end

Caption: General experimental workflow for studying this compound's effects.

Logical_Relationship This compound This compound PI3K_inhibition Inhibition of PI3K/Akt Pathway This compound->PI3K_inhibition Angiogenesis Anti-Angiogenic Effects PI3K_inhibition->Angiogenesis Cancer Anti-Cancer Effects PI3K_inhibition->Cancer Inflammation Anti-Inflammatory Effects PI3K_inhibition->Inflammation

Caption: Relationship between this compound's mechanism and its effects.

References

Utilizing Zebrafish Embryos as an In Vivo Model for Solenopsin's Anti-Angiogenic Effects: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solenopsin, a primary alkaloidal component of fire ant venom, has emerged as a potent natural inhibitor of angiogenesis, the formation of new blood vessels.[1][2] This process is critical in tumor growth and metastasis, making its inhibition a key strategy in cancer therapy. The zebrafish (Danio rerio) embryo has become a powerful in vivo model for studying angiogenesis due to its genetic tractability, rapid development, and optical transparency, which allows for real-time visualization of vascular development.[1][3] This document provides detailed application notes and protocols for utilizing zebrafish embryos to study the anti-angiogenic effects of this compound, with a focus on its inhibitory action on the PI3K/Akt signaling pathway.

Principle

This compound exerts its anti-angiogenic effects by inhibiting the Phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway.[1][2][4] This pathway is a crucial regulator of cell proliferation, survival, and angiogenesis.[1][2][4] In the context of angiogenesis, the activation of Vascular Endothelial Growth Factor (VEGF) receptors leads to the activation of PI3K and subsequently Akt. This signaling cascade is essential for the migration and proliferation of endothelial cells, which are the building blocks of new blood vessels. By inhibiting this pathway, this compound effectively halts the formation of new blood vessels.[1] The zebrafish model, particularly transgenic lines with fluorescently labeled vasculature, provides a direct and quantifiable readout of this inhibitory effect.[1]

Data Presentation

The anti-angiogenic activity of this compound A, the primary active analog, has been demonstrated in vitro. The following table summarizes the inhibitory concentration (IC50) of this compound A on a key kinase in the angiogenesis signaling pathway.

CompoundTarget KinaseIC50Cell Line/System
This compound AAkt10 µMIn vitro kinase assay
This compound ASVR endothelial cellsDose-dependent inhibitionCell proliferation assay

Quantitative data from in vivo zebrafish experiments demonstrating a dose-dependent inhibition of intersegmental vessel (ISV) formation by this compound is noted in the literature, though specific numerical values on the percentage of inhibition at various concentrations require access to the full-text publication for detailed reporting.[1]

Experimental Protocols

Protocol 1: Zebrafish Embryo Angiogenesis Assay

This protocol details the methodology for assessing the anti-angiogenic effects of this compound A on the development of intersegmental vessels (ISVs) in zebrafish embryos.

Materials:

  • Transgenic zebrafish line with fluorescent vasculature (e.g., Tg(fli1:EGFP)y1 or Tg(kdrl:EGFP))

  • This compound A (dissolved in DMSO to create a stock solution)

  • Embryo water (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl2, 0.33 mM MgSO4)

  • Dimethyl sulfoxide (DMSO) as a vehicle control

  • 96-well microplate

  • Stereomicroscope with fluorescence capability

  • Incubator set to 28.5°C

Procedure:

  • Embryo Collection and Staging:

    • Set up natural spawning crosses of adult transgenic zebrafish.

    • Collect freshly fertilized embryos and rinse with embryo water.

    • Incubate embryos at 28.5°C and stage them according to standard developmental timelines. For this assay, embryos at the 6 hours post-fertilization (hpf) stage are ideal.[1]

  • Compound Treatment:

    • Prepare serial dilutions of this compound A in embryo water from the DMSO stock solution. A range of concentrations should be tested to determine the dose-response relationship.

    • As a starting point, based on in vitro data, concentrations ranging from 1 µM to 50 µM can be explored.

    • Prepare a vehicle control group with the same final concentration of DMSO as the highest this compound A concentration.

    • Transfer individual 6 hpf embryos into the wells of a 96-well plate containing the different concentrations of this compound A or the vehicle control.

  • Incubation:

    • Incubate the 96-well plate at 28.5°C in the dark to protect the fluorescent proteins.

  • Observation and Imaging:

    • At 24 hpf, observe the embryos under a stereomicroscope for any signs of toxicity, such as developmental delays or morphological abnormalities.

    • At 48-72 hpf, when the ISVs are normally well-developed, anesthetize the embryos (e.g., with tricaine) to prevent movement during imaging.

    • Image the trunk vasculature of the embryos using a fluorescence microscope. Capture images of the region posterior to the yolk sac extension where the ISVs are clearly visible.

  • Quantitative Analysis:

    • Quantify the anti-angiogenic effect by measuring the length of the ISVs or by counting the number of complete ISVs per embryo.

    • Image analysis software can be used for precise measurements.

    • Compare the measurements from the this compound A-treated groups to the vehicle control group.

    • Data can be expressed as a percentage of inhibition of ISV growth.

Protocol 2: Whole-Mount in Situ Hybridization (Optional)

To further investigate the molecular mechanisms of this compound's action, whole-mount in situ hybridization can be performed to analyze the expression of key angiogenic genes.

Materials:

  • This compound A-treated and control zebrafish embryos (from Protocol 1)

  • Digoxigenin (DIG)-labeled antisense RNA probes for angiogenic markers (e.g., vegfa, kdrl, flt1)

  • Paraformaldehyde (PFA)

  • Proteinase K

  • Hybridization buffer

  • Anti-DIG antibody conjugated to alkaline phosphatase (AP)

  • NBT/BCIP substrate for colorimetric detection

Procedure:

  • Fixation: Fix the treated and control embryos in 4% PFA overnight at 4°C.

  • Permeabilization: Dehydrate the embryos in a graded methanol series and then rehydrate. Treat with Proteinase K to permeabilize the tissues.

  • Hybridization: Pre-hybridize the embryos in hybridization buffer and then hybridize with the DIG-labeled RNA probe overnight at an appropriate temperature (e.g., 65°C).

  • Washing and Antibody Incubation: Perform stringent washes to remove unbound probe. Block with a suitable blocking solution and then incubate with an anti-DIG-AP antibody.

  • Detection: Wash to remove excess antibody and then add the NBT/BCIP substrate. The substrate will be converted by AP into a colored precipitate, revealing the location of gene expression.

  • Imaging: Image the stained embryos to document the gene expression patterns.

Visualizations

Signaling Pathway Diagram

G cluster_0 This compound's Mechanism of Action VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds to PI3K PI3K VEGFR->PI3K Activates Akt Akt PI3K->Akt Activates Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) Akt->Angiogenesis Promotes This compound This compound This compound->PI3K Inhibits

Caption: this compound inhibits angiogenesis by blocking the PI3K/Akt signaling pathway.

Experimental Workflow Diagram

G cluster_1 Zebrafish Anti-Angiogenesis Assay Workflow Start Zebrafish Embryo (Tg(fli1:EGFP)y1) Treatment Treat with this compound A (6 hpf) Start->Treatment Incubation Incubate at 28.5°C Treatment->Incubation Imaging Fluorescence Microscopy (48-72 hpf) Incubation->Imaging Analysis Quantify ISV Growth Imaging->Analysis Result Anti-angiogenic Effect Analysis->Result

Caption: Workflow for assessing this compound's anti-angiogenic effects in zebrafish.

Conclusion

The zebrafish embryo model provides a robust and efficient platform for the in vivo evaluation of anti-angiogenic compounds like this compound. The protocols outlined in this document, combined with the understanding of this compound's mechanism of action on the PI3K/Akt pathway, offer a comprehensive approach for researchers in the field of drug discovery and cancer biology. Further investigation to determine the precise in vivo effective concentrations and detailed quantitative analysis will be invaluable for the continued development of this compound and its analogs as potential therapeutic agents.

References

Using Solenopsin as a Chemical Probe to Investigate Ceramide-Mediated Signaling

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Solenopsin, a piperidine alkaloid found in the venom of the fire ant Solenopsis invicta, has emerged as a valuable chemical probe for investigating ceramide-mediated signaling pathways.[1][2][3] Structurally similar to endogenous ceramides, this compound exhibits ceramide-like biological activities, making it a powerful tool to dissect the complex roles of ceramides in cellular processes such as apoptosis, proliferation, and stress responses.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound to probe ceramide signaling, particularly its inhibitory effects on the PI3K/Akt pathway.

Ceramides are bioactive lipids that act as second messengers in a variety of signaling cascades.[4][5][6] They are known to modulate the activity of several protein kinases and phosphatases, thereby influencing cell fate.[4][5] this compound mimics certain functions of ceramide, including the inhibition of Akt activity and the induction of cellular stress responses like the production of reactive oxygen species (ROS) and mitophagy.[1][2] A key mechanism of action for both ceramide and this compound is the regulation of protein localization within lipid rafts, specialized membrane microdomains that serve as signaling platforms.[1][7]

These application notes are intended for researchers in cell biology, pharmacology, and drug development who are interested in using this compound to study ceramide signaling and its downstream effects.

Data Presentation

The following tables summarize the quantitative data on the biological activities of this compound and its analogs.

Table 1: Inhibitory Concentration (IC50) of this compound and Analogs on Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound ASVRAngiosarcoma~5-10[8]
This compound AHTB-26Breast Cancer10-50[8]
This compound APC-3Pancreatic Cancer10-50[8]
This compound AHepG2Hepatocellular Carcinoma10-50[8]
This compound Analog 'Compound B'H2009Lung Carcinoma>5[9]
Analog 2A549Lung Adenocarcinoma<3.9 µg/mL[10]
Analog 4A549Lung Adenocarcinoma<3.9 µg/mL[10]
Analog 10A549Lung Adenocarcinoma<3.9 µg/mL[10]

Table 2: Effects of this compound on Key Signaling Molecules and Cellular Processes

ParameterEffect of this compound TreatmentMethod of DetectionReference
Akt Phosphorylation (Thr308)DecreasedWestern Blot[4]
Akt Phosphorylation (Ser473)DecreasedWestern Blot[4]
FOXO1a PhosphorylationDecreasedWestern Blot[4]
Akt Kinase ActivityInhibited (in vitro, ATP-competitive)Kinase Assay[4]
PDK1 ActivationInhibited in lipid raftsFRET-based reporters[1][2]
Mitochondrial Oxygen ConsumptionReducedSeahorse XF Analyzer[2]
Reactive Oxygen Species (ROS)IncreasedDHE fluorescence[1]
MitophagyInducedFluorescence Microscopy[1][2]
PI3K ActivationSuppressedNot specified[4]

Experimental Protocols

Here are detailed methodologies for key experiments to investigate the effects of this compound on ceramide-mediated signaling pathways.

Protocol 1: Western Blot Analysis of Akt Phosphorylation

This protocol details the steps to assess the phosphorylation status of Akt at Threonine 308 (Thr308) and Serine 473 (Ser473) in response to this compound treatment.

Materials:

  • Cell culture reagents

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T)

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), anti-total Akt

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Plate cells and grow to 70-80% confluency. Treat cells with desired concentrations of this compound or vehicle control for the specified time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[11]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (Ser473 or Thr308) and total Akt overnight at 4°C with gentle agitation.[11][12]

  • Secondary Antibody Incubation: Wash the membrane with TBS-T and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Detection: Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensities using densitometry software. Normalize the phospho-Akt signal to the total Akt signal.

Protocol 2: FRET-Based Assay for Akt Activity

This protocol uses a genetically encoded FRET (Förster Resonance Energy Transfer) biosensor to measure Akt activity in living cells.

Materials:

  • Cells expressing an Akt FRET biosensor (e.g., Eevee-iAkt)

  • Live-cell imaging medium

  • This compound

  • Confocal or widefield fluorescence microscope equipped for FRET imaging

Procedure:

  • Cell Culture and Transfection: Plate cells on glass-bottom dishes suitable for microscopy. Transfect cells with the Akt FRET biosensor plasmid if not using a stable cell line. Allow 24-48 hours for expression.

  • Imaging Setup: Place the dish on the microscope stage maintained at 37°C and 5% CO2.

  • Baseline Imaging: Acquire baseline FRET images before treatment. This involves exciting the donor fluorophore and measuring emission from both the donor and acceptor fluorophores.

  • Cell Treatment: Add this compound or vehicle control to the imaging medium.

  • Time-Lapse Imaging: Acquire FRET images at regular intervals to monitor the change in Akt activity over time.

  • Image Analysis: Calculate the FRET ratio (Acceptor Emission / Donor Emission) for each cell over time. A decrease in the FRET ratio typically indicates a decrease in Akt activity.[6][13][14]

Protocol 3: Measurement of Mitochondrial Oxygen Consumption Rate (OCR)

This protocol utilizes the Seahorse XF Analyzer to measure the effect of this compound on mitochondrial respiration.

Materials:

  • Seahorse XF Cell Culture Microplate

  • Seahorse XF Calibrant

  • Seahorse XF Assay Medium

  • This compound

  • Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)

  • Seahorse XFe/XF Analyzer

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF microplate and allow them to adhere overnight.

  • Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.[15]

  • Assay Preparation: Replace the culture medium with pre-warmed Seahorse XF assay medium supplemented with substrates (e.g., glucose, pyruvate, glutamine). Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.

  • Compound Loading: Load the mitochondrial stress test compounds and this compound into the appropriate ports of the hydrated sensor cartridge.

  • Seahorse XF Assay: Place the cell plate into the Seahorse XF Analyzer and initiate the assay protocol. The instrument will measure baseline OCR before injecting the compounds and then measure the OCR after each injection.

  • Data Analysis: Analyze the OCR data to determine parameters of mitochondrial function, such as basal respiration, ATP production-linked respiration, maximal respiration, and spare respiratory capacity.[16][17][18]

Protocol 4: Quantification of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) to measure intracellular ROS levels.

Materials:

  • DCFDA or H2DCFDA

  • Cell culture medium

  • This compound

  • Fluorescence microplate reader, flow cytometer, or fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells with this compound or vehicle control for the desired time.

  • Probe Loading: Remove the treatment medium and incubate the cells with DCFDA (typically 10-20 µM) in pre-warmed serum-free medium or PBS for 30-45 minutes at 37°C in the dark.[1][8][19]

  • Washing: Wash the cells twice with PBS to remove excess probe.

  • Measurement:

    • Plate Reader: Add PBS to the wells and measure the fluorescence intensity (Excitation/Emission ~485/535 nm).

    • Flow Cytometry: Detach the cells, resuspend in PBS, and analyze using a flow cytometer with the appropriate laser and filter set.[1][20]

    • Microscopy: Observe the cells under a fluorescence microscope to visualize ROS production.

  • Analysis: Quantify the fluorescence intensity and normalize to the control group to determine the fold change in ROS production.

Mandatory Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits This compound This compound / Ceramide This compound->PI3K Inhibits upstream activation Lipid_Raft Lipid Raft This compound->Lipid_Raft Localizes to PTEN PTEN Lipid_Raft->PTEN Recruits PTEN->PIP3 Dephosphorylates PDK1->Akt Phosphorylates (Thr308) pAkt p-Akt (Active) Akt->pAkt Downstream_Effectors Downstream Effectors (e.g., mTOR, GSK3β, FOXO) pAkt->Downstream_Effectors Phosphorylates Cell_Survival Cell Survival & Proliferation Downstream_Effectors->Cell_Survival Apoptosis_Inhibition Inhibition of Apoptosis Downstream_Effectors->Apoptosis_Inhibition

Caption: this compound inhibits the PI3K/Akt signaling pathway.

G cluster_0 Experimental Workflow Start Start: Treat cells with this compound Lysis Cell Lysis & Protein Quantification Start->Lysis FRET Live Cell Imaging (FRET) Start->FRET OCR Seahorse XF Assay (OCR) Start->OCR ROS DCFDA Assay (ROS) Start->ROS WB Western Blot for p-Akt Lysis->WB Analysis Data Analysis and Interpretation WB->Analysis FRET->Analysis OCR->Analysis ROS->Analysis

Caption: Workflow for studying this compound's effects.

G cluster_0 Ceramide Signaling Hub cluster_1 Downstream Pathways Ceramide Ceramide PI3K_Akt PI3K/Akt Pathway (Survival, Proliferation) Ceramide->PI3K_Akt Inhibits PKC Protein Kinase C (PKC) (Various Cellular Processes) Ceramide->PKC Modulates PP2A Protein Phosphatase 2A (PP2A) (Dephosphorylation) Ceramide->PP2A Activates JNK_p38 JNK/p38 MAPK (Stress Response, Apoptosis) Ceramide->JNK_p38 Activates This compound This compound (Ceramide Mimetic) This compound->Ceramide Mimics

Caption: this compound as a probe for ceramide signaling pathways.

References

Application Notes and Protocols for Testing the Anti-Biofilm Activity of Solenopsin Against Pathogenic Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biofilm formation by pathogenic bacteria is a significant contributor to chronic infections and antibiotic resistance. Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances, which adhere to surfaces and protect the embedded bacteria from host immune responses and antimicrobial agents. Solenopsin, a principal alkaloid component of fire ant venom (Solenopsis invicta), has emerged as a promising anti-biofilm agent. This document provides detailed protocols for evaluating the anti-biofilm activity of this compound against pathogenic bacteria, with a primary focus on Pseudomonas aeruginosa, and provides a framework for testing against other pathogens such as Staphylococcus aureus and Escherichia coli.

This compound A has been demonstrated to inhibit quorum sensing (QS) in Pseudomonas aeruginosa, specifically targeting the C4-homoserine lactone (C4-HSL) dependent rhl system.[1][2] By competitively inhibiting the binding of C4-HSL to its receptor, RhlR, this compound disrupts the signaling cascade that regulates the expression of virulence factors and genes essential for biofilm formation.[1][2] Notably, this anti-biofilm activity occurs at concentrations that do not inhibit bacterial growth, suggesting a specific disruption of virulence rather than a general bactericidal effect.[1]

These application notes offer a suite of standardized methods to quantify this compound's efficacy in inhibiting biofilm formation, eradicating established biofilms, and elucidating its impact on the genetic regulation of biofilm-associated pathways.

Data Presentation: Quantitative Analysis of this compound's Anti-Biofilm Activity

The following tables are structured to present quantitative data obtained from the experimental protocols detailed below. Researchers can use this format to systematically record and compare their results.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC) of this compound

Pathogenic BacteriumMIC (µg/mL)MBEC (µg/mL)MBEC/MIC Ratio
Pseudomonas aeruginosa (e.g., PAO1)
Staphylococcus aureus (e.g., ATCC 25923)
Escherichia coli (e.g., ATCC 25922)
Other (specify)

Table 2: Inhibition of Biofilm Formation by this compound (Crystal Violet Assay)

Pathogenic BacteriumThis compound Conc. (µg/mL)Mean Absorbance (OD595) ± SD% Biofilm InhibitionIC50 (µg/mL)
P. aeruginosa0 (Control)0%
X
2X
S. aureus0 (Control)0%
X
2X
E. coli0 (Control)0%
X
2X

Table 3: Gene Expression Analysis of P. aeruginosa Biofilms Treated with this compound (qRT-PCR)

Target GeneThis compound Conc. (µg/mL)Relative Fold Change in Expression (vs. Control) ± SD
rhlIX
rhlRX
rhlAX
lasIX
lasRX

Experimental Protocols and Methodologies

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that inhibits the visible growth of planktonic bacteria.

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Mueller-Hinton Broth (MHB) or Tryptic Soy Broth (TSB)

  • Bacterial culture in logarithmic growth phase

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a serial two-fold dilution of the this compound stock solution in MHB in a 96-well plate. The final volume in each well should be 100 µL.

  • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the bacterial suspension 1:100 in fresh MHB to achieve a final concentration of approximately 1.5 x 10⁶ CFU/mL.

  • Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate containing the this compound dilutions.

  • Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.

Protocol 2: Biofilm Inhibition Assay (Crystal Violet Staining)

This widely used method quantifies the total biofilm biomass.[3]

Materials:

  • This compound stock solution

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose (for S. aureus) or other appropriate biofilm-promoting media

  • Bacterial culture in logarithmic growth phase

  • Sterile 96-well flat-bottom microtiter plates

  • 0.1% (w/v) Crystal Violet solution

  • 33% (v/v) Glacial Acetic Acid

  • Phosphate Buffered Saline (PBS)

  • Spectrophotometer (plate reader)

Procedure:

  • In a 96-well plate, add 100 µL of media containing serial dilutions of this compound.

  • Prepare a bacterial suspension (0.5 McFarland) and dilute it 1:100 in the appropriate growth medium.

  • Add 100 µL of the diluted bacterial suspension to each well.

  • Include a positive control (bacteria and media without this compound) and a negative control (media only).

  • Incubate the plate at 37°C for 24-48 hours under static conditions.

  • Gently discard the planktonic culture from the wells and wash three times with 200 µL of PBS to remove non-adherent cells.

  • Fix the biofilms by air-drying the plate or by heating at 60°C for 1 hour.

  • Stain the biofilms by adding 150 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

  • Remove the crystal violet solution and wash the wells thoroughly with distilled water until the water runs clear.

  • Dry the plate completely.

  • Solubilize the bound crystal violet by adding 200 µL of 33% glacial acetic acid to each well and incubate for 15-30 minutes with gentle shaking.

  • Transfer 150 µL of the solubilized stain to a new flat-bottom 96-well plate.

  • Measure the absorbance at 595 nm using a microplate reader.

  • Calculate the percentage of biofilm inhibition using the formula: % Inhibition = [(OD_control - OD_treated) / OD_control] * 100

Protocol 3: Minimum Biofilm Eradication Concentration (MBEC) Assay

This protocol determines the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.[4][5]

Materials:

  • MBEC assay device (e.g., 96-peg lid)

  • Materials for biofilm growth as in Protocol 2

  • This compound stock solution

  • Sterile 96-well plates

  • Recovery medium (e.g., TSB)

  • Sonicator bath

Procedure:

  • Grow biofilms on the pegs of the MBEC device by incubating the peg lid in a 96-well plate containing 150 µL of inoculated growth medium per well for 24-48 hours at 37°C.

  • After incubation, gently rinse the peg lid in a 96-well plate containing PBS to remove planktonic cells.

  • Prepare a 96-well plate with serial dilutions of this compound in a suitable medium (e.g., MHB).

  • Place the peg lid with the established biofilms into the plate containing the this compound dilutions and incubate for 24 hours at 37°C.

  • After the treatment, rinse the peg lid again in PBS.

  • Place the peg lid into a new 96-well plate containing 200 µL of recovery medium in each well.

  • Sonicate the plate for 5-10 minutes to dislodge the biofilm bacteria from the pegs into the recovery medium.

  • Remove the peg lid and incubate the recovery plate for 24 hours at 37°C.

  • The MBEC is the lowest concentration of this compound that prevents bacterial regrowth from the treated biofilm (i.e., no turbidity in the recovery medium).

Protocol 4: Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization

CLSM allows for the three-dimensional visualization of biofilm architecture and the viability of embedded cells.[6]

Materials:

  • This compound

  • Bacterial culture

  • Glass-bottom dishes or flow cells

  • LIVE/DEAD BacLight Viability Kit (or similar fluorescent stains like SYTO 9 and Propidium Iodide)

  • Confocal microscope

Procedure:

  • Grow biofilms in glass-bottom dishes or flow cells in the presence or absence of sub-MIC concentrations of this compound for 24-48 hours.

  • Gently wash the biofilms with PBS to remove planktonic cells.

  • Stain the biofilms with a fluorescent viability stain (e.g., LIVE/DEAD kit) according to the manufacturer's instructions. Typically, this involves a 15-30 minute incubation in the dark.

  • Acquire Z-stack images of the biofilms using a confocal microscope with appropriate laser excitation and emission filters for the chosen stains (e.g., green for live cells and red for dead cells).

  • Process the Z-stack images using imaging software (e.g., ImageJ, LAS X) to reconstruct 3D images of the biofilm structure. This will allow for the analysis of biofilm thickness, volume, and the spatial distribution of live and dead cells.

Protocol 5: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis in P. aeruginosa

This protocol is for quantifying the expression of genes involved in the rhl quorum-sensing system.

Materials:

  • This compound-treated and untreated P. aeruginosa biofilms

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • DNase I

  • cDNA synthesis kit (e.g., SuperScript III First-Strand Synthesis System)

  • SYBR Green PCR Master Mix

  • qRT-PCR instrument

  • Primers for target genes (rhlI, rhlR) and a housekeeping gene (rpoD)

Primer Sequences for P. aeruginosa PAO1:

GeneForward Primer (5' to 3')Reverse Primer (5' to 3')
rhlIGCGGTCATCGTCTTTGTTGACGTCCTCGAACAGCAGGA
rhlRGCGAGGAGCAGGAATACATCGTAGGCGAACGACGAGTAGG
rpoDGGCGAAGAAGAAATGGTCGTTCCTTGTCGTCCTCGATC

Procedure:

  • Grow P. aeruginosa biofilms with and without a sub-MIC concentration of this compound.

  • Harvest the bacterial cells from the biofilm and extract total RNA using an RNA extraction kit, including an on-column DNase digestion step.

  • Perform a second DNase I treatment on the extracted RNA to remove any contaminating genomic DNA.

  • Synthesize cDNA from the RNA templates using a reverse transcription kit.

  • Set up the qRT-PCR reactions using SYBR Green Master Mix, cDNA template, and the appropriate forward and reverse primers.

  • Run the qRT-PCR program with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Analyze the results using the ΔΔCt method, normalizing the expression of the target genes to the expression of the housekeeping gene (rpoD).

Mandatory Visualizations

Signaling Pathway Diagram

G cluster_las Las System (High Cell Density) cluster_rhl Rhl System LasI LasI C12_HSL 3-oxo-C12-HSL LasI->C12_HSL Synthesizes LasR LasR LasR_HSL LasR:3-oxo-C12-HSL Complex LasR->LasR_HSL C12_HSL->LasR Binds to las_genes Virulence Genes (e.g., lasB) LasR_HSL->las_genes Activates rhlR RhlR LasR_HSL->rhlR Activates RhlR_HSL RhlR:C4-HSL Complex rhlR->RhlR_HSL rhlI RhlI C4_HSL C4-HSL rhlI->C4_HSL Synthesizes C4_HSL->rhlR Binds to rhl_genes Biofilm & Virulence Genes (e.g., rhlA, pyocyanin) RhlR_HSL->rhl_genes Activates This compound This compound This compound->rhlR Competitively Inhibits

Caption: this compound's proposed mechanism of action on the P. aeruginosa quorum sensing cascade.

Experimental Workflow Diagram

G cluster_setup Experiment Setup cluster_assays Anti-Biofilm Assays cluster_analysis Data Analysis start Bacterial Culture (Log Phase) plate 96-Well Plate Inoculation start->plate This compound This compound Stock (Serial Dilutions) This compound->plate incubation Incubation (24-48h, 37°C) plate->incubation cv_assay Protocol 2: Crystal Violet Assay (Biomass Quantification) incubation->cv_assay mbec_assay Protocol 3: MBEC Assay (Eradication) incubation->mbec_assay clsm Protocol 4: CLSM (Visualization) incubation->clsm qprcr Protocol 5: qRT-PCR (Gene Expression) incubation->qprcr data_quant Quantitative Data (% Inhibition, IC50, MBEC) cv_assay->data_quant mbec_assay->data_quant data_vis Qualitative Data (3D Biofilm Structure, Viability) clsm->data_vis data_gene Gene Expression (Fold Change) qprcr->data_gene

Caption: General experimental workflow for assessing the anti-biofilm activity of this compound.

Application to Other Pathogenic Bacteria

While the anti-biofilm activity of this compound has been primarily characterized in P. aeruginosa, the protocols provided herein can be adapted to investigate its effects on other clinically relevant pathogens.

  • Staphylococcus aureus : As a Gram-positive bacterium, S. aureus utilizes a different quorum-sensing system based on autoinducing peptides (AIPs). However, piperidine alkaloids, the class of compounds to which this compound belongs, have demonstrated anti-biofilm activity against S. aureus.[7][8] The Crystal Violet, MBEC, and CLSM assays can be directly applied to S. aureus, ensuring the use of appropriate growth media (e.g., TSB with 1% glucose) to promote robust biofilm formation.

For these and other bacteria, it is crucial to optimize biofilm growth conditions (e.g., media composition, incubation time, and aeration) to ensure the formation of consistent and reproducible biofilms for testing. The provided protocols offer a solid foundation for the exploration of this compound's broader anti-biofilm potential.

References

Application Notes and Protocols for In Vivo Administration of Solenopsin in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solenopsin, a principal alkaloid component of fire ant venom (Solenopsis invicta), has garnered significant interest in the scientific community for its diverse biological activities. Structurally similar to ceramides, this compound and its synthetic analogs have demonstrated potential therapeutic applications, including anti-angiogenic, anti-cancer, and anti-inflammatory properties.[1][2][3] These effects are primarily attributed to its inhibitory action on the phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival.[4][1][5] This document provides detailed application notes and protocols for the in vivo administration and dosing of this compound and its analogs in mouse models, aimed at facilitating further research and drug development.

Data Presentation

Table 1: In Vivo Toxicity Data for this compound
SpeciesAdministration RouteDose RangeObserved EffectsReference
RatIntravenous3 - 30 mg/kgDose-dependent depression of cardiovascular function, seizures, respiratory arrest, and death at higher doses.[6][7][8]
Table 2: In Vivo Efficacy Data for this compound Analogs
Mouse ModelCompoundAdministration RouteDosageTreatment DurationKey FindingsReference
KC-Tie2 (Psoriasis model)This compound analogs S12 and S14Topical1% cream28 daysSignificant decrease in acanthosis and hyperkeratosis; reduced T-cell infiltration and IL-22 expression; increased IL-12 production.[4][9]

Signaling Pathway

This compound exerts its biological effects primarily through the inhibition of the PI3K/Akt signaling pathway. This pathway is crucial for numerous cellular processes, and its dysregulation is implicated in various diseases, including cancer and inflammatory disorders. This compound's inhibitory action occurs upstream of PI3K, preventing the phosphorylation and subsequent activation of Akt.[1][5][10] This leads to the downstream modulation of various effector molecules involved in cell proliferation, survival, and angiogenesis.

Solenopsin_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Akt Akt PI3K->Akt Downstream_Effectors Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream_Effectors Cell_Survival_Proliferation Cell Survival & Proliferation Downstream_Effectors->Cell_Survival_Proliferation Angiogenesis Angiogenesis Downstream_Effectors->Angiogenesis This compound This compound This compound->PI3K Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor

This compound's inhibition of the PI3K/Akt signaling pathway.

Experimental Protocols

Protocol 1: Topical Administration of this compound Analogs in a Psoriasis Mouse Model

This protocol is based on the successful application of this compound analogs in the KC-Tie2 mouse model of psoriasis.[4][9]

1. Materials:

  • This compound analog (e.g., S12, S14)

  • Vehicle cream (e.g., a standard emollient cream base)

  • KC-Tie2 mice (or other appropriate psoriasis model)

  • Tools for topical application (e.g., sterile cotton swabs, spatulas)

  • Calipers for measuring skin thickness

2. Preparation of 1% this compound Analog Cream:

  • Accurately weigh the this compound analog powder.

  • In a sterile environment, incorporate the powder into the vehicle cream to achieve a final concentration of 1% (w/w).

  • Ensure thorough and uniform mixing.

  • Store the cream in an airtight, light-protected container at the recommended temperature.

3. Experimental Procedure:

  • Acclimatize KC-Tie2 mice to the housing conditions for at least one week before the start of the experiment.

  • Divide the mice into a control group (vehicle cream only) and a treatment group (1% this compound analog cream).

  • Apply a thin layer of the respective cream to the affected skin areas of the mice daily.

  • Continue the treatment for 28 consecutive days.

  • Monitor the mice daily for any signs of adverse reactions.

  • Measure skin thickness using calipers at baseline and at regular intervals throughout the study.

  • At the end of the study, euthanize the mice and collect skin samples for histological analysis (e.g., H&E staining for acanthosis and hyperkeratosis) and molecular analysis (e.g., qPCR for IL-22 and IL-12 expression).

Protocol 2: Systemic Administration of this compound in Mouse Models (General Protocol)

Due to the limited availability of specific efficacy protocols for systemic administration of this compound in mice, this general protocol outlines a framework for conducting such studies, incorporating a dose-finding phase.

1. Vehicle Selection and Formulation: this compound is a lipophilic alkaloid, requiring a suitable vehicle for systemic administration.[11] Potential vehicles include:

  • DMSO (Dimethyl sulfoxide): Can be used, but the final concentration in the injection volume should be kept low (typically <10%) to minimize toxicity.[2][5]

  • Ethanol: Often used in combination with other solvents.[2][5]

  • Polyethylene glycol (PEG): A common solvent for poorly water-soluble drugs.[2][5]

  • (2-Hydroxypropyl)-β-cyclodextrin: Can be used to enhance the solubility of hydrophobic compounds.[9]

Recommended Vehicle Formulation (to be optimized): A starting point for a vehicle could be a mixture of DMSO, PEG 400, and sterile saline. The final concentration of DMSO should be minimized. For example, a formulation of 10% DMSO, 40% PEG 400, and 50% saline. The solubility and stability of this compound in the chosen vehicle must be confirmed before in vivo use.

2. Dose-Finding Study (LD50 Estimation): Given the reported toxicity of this compound at higher doses in rats, a dose-finding study in mice is crucial.[6][7][8]

  • Use a small cohort of mice.

  • Administer single intravenous (IV) or intraperitoneal (IP) injections of this compound at escalating doses (e.g., starting from a low dose such as 1 mg/kg and increasing to potentially 30 mg/kg, based on rat data).

  • Closely monitor the animals for signs of toxicity (e.g., changes in behavior, weight loss, respiratory distress) for at least 72 hours post-injection.

  • Determine the maximum tolerated dose (MTD) and an estimated LD50.

3. Efficacy Study Protocol (Example for an Anti-Cancer Model):

a. Materials:

  • This compound or its analog

  • Optimized vehicle

  • Tumor-bearing mice (e.g., xenograft or syngeneic models)

  • Syringes and needles appropriate for the route of administration (IV or IP)

  • Calipers for tumor measurement

b. Experimental Procedure:

  • Inoculate mice with tumor cells to establish tumors of a palpable size.

  • Randomize mice into control (vehicle only) and treatment groups.

  • Based on the dose-finding study, select a starting dose for the efficacy study (e.g., 50-75% of the MTD).

  • Administer this compound via IV or IP injection at the determined frequency (e.g., once daily, every other day).

  • Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and collect tumors and other relevant tissues for further analysis (e.g., immunohistochemistry for proliferation markers, Western blot for PI3K/Akt pathway components).

Experimental Workflow

Experimental_Workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_analysis Analysis Phase Formulation This compound Formulation (Vehicle Selection) Dose_Finding Dose-Finding Study (Toxicity Assessment) Formulation->Dose_Finding Animal_Acclimatization Animal Model Acclimatization Animal_Acclimatization->Dose_Finding Efficacy_Study Efficacy Study (Treatment Administration) Dose_Finding->Efficacy_Study Determine MTD Data_Collection In-Life Data Collection (Tumor size, Body weight) Efficacy_Study->Data_Collection Endpoint_Analysis Endpoint Analysis (Histology, Molecular Biology) Data_Collection->Endpoint_Analysis

References

Application Notes and Protocols: Synthesis and Screening of Novel Solenopsin Analogs with Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solenopsin, a piperidine alkaloid found in the venom of the fire ant Solenopsis invicta, has garnered significant interest in the scientific community due to its diverse biological activities. It has been identified as a potent inhibitor of the phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell proliferation, survival, and angiogenesis.[1][2][3] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. Furthermore, this compound and its analogs exhibit ceramide-like properties, which can contribute to their anti-proliferative effects.[4][5] The structural simplicity of the this compound scaffold makes it an attractive candidate for the development of novel analogs with enhanced potency and selectivity. This document provides detailed protocols for the synthesis of novel this compound analogs and the screening of their biological activity, along with an analysis of their mechanism of action.

Synthesis of Novel this compound Analogs

A versatile method for the synthesis of this compound analogs involves the deprotonation of substituted pyridines followed by alkylation and subsequent reduction.[4][6] This approach allows for the introduction of diverse side chains to explore structure-activity relationships.

Experimental Protocol: Synthesis of this compound Analogs from Dimethylpyridines

This protocol describes the synthesis of this compound analogs (e.g., S12-S14) starting from 2,6-dimethylpyridine.[4][6]

Materials:

  • 2,6-dimethylpyridine

  • n-Butyllithium (n-BuLi) in hexanes

  • Alkyl bromide (e.g., 1-bromodecane, 1-bromododecane)

  • Anhydrous tetrahydrofuran (THF)

  • Palladium on carbon (Pd/C, 10%)

  • Hydrogen gas (H₂)

  • Methanol (MeOH)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Deprotonation: To a solution of 2,6-dimethylpyridine (1.0 eq) in anhydrous THF under an inert atmosphere at -78 °C, add n-butyllithium (1.1 eq) dropwise. Stir the reaction mixture at this temperature for 1 hour.

  • Alkylation: Add the desired alkyl bromide (1.2 eq) to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching and Extraction: Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification of Alkylpyridine Intermediate: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the 2-alkyl-6-methylpyridine intermediate.

  • Hydrogenation: Dissolve the purified intermediate in methanol and add 10% Pd/C. Subject the mixture to hydrogenation (H₂ gas, balloon pressure or Parr hydrogenator) at room temperature overnight.

  • Final Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final this compound analog.

Screening for Enhanced Biological Activity

The synthesized this compound analogs can be screened for their anti-proliferative and anti-angiogenic activities using various in vitro assays.

Experimental Protocol: Cell Proliferation Assay

This protocol details a method to assess the anti-proliferative effects of this compound analogs on cancer cell lines such as human melanoma (A375, A2058) and murine angiosarcoma (SVR) cells.[4][7][8]

Materials:

  • Human melanoma cell lines (A375, A2058)

  • Murine angiosarcoma cell line (SVR)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound analogs dissolved in DMSO

  • CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) or similar viability assay reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in complete medium. The final DMSO concentration should not exceed 0.1%. Remove the medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Assessment: Add 20 µL of the MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) for each analog by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Protocol: SVR Angiogenesis Assay

This assay measures the ability of compounds to inhibit the proliferation of ras-transformed endothelial cells (SVR), which serves as a model for angiogenesis.[1]

Materials:

  • SVR cells

  • Complete cell culture medium

  • 24-well cell culture plates

  • This compound analogs dissolved in DMSO

  • Coulter Counter or other cell counting method

Procedure:

  • Cell Seeding: Plate SVR cells in 24-well plates at a concentration of 10,000 cells per well.[1]

  • Compound Treatment: After allowing the cells to adhere overnight, treat them with varying concentrations of this compound analogs (e.g., 1, 3, and 6 µg/mL).[1]

  • Incubation: Incubate the plates for 48 hours.[1]

  • Cell Counting: After incubation, detach the cells using trypsin and count them using a Coulter Counter.

  • Data Analysis: Compare the cell counts in the treated wells to the vehicle control to determine the extent of proliferation inhibition.

Results and Data Presentation

The biological activity of a series of synthesized this compound analogs was evaluated. The following table summarizes the anti-proliferative activity of selected analogs against various cancer cell lines.

CompoundStructureA375 MelanomaA2058 MelanomaSVR Angiosarcoma
(-)-Solenopsin A 2-methyl-6-undecylpiperidine (trans)PotentPotentPotent
(+)-Solenopsin A 2-methyl-6-undecylpiperidine (trans, enantiomer)PotentPotentPotent
S12 2-methyl-6-undecylpiperidine (cis)Weaker than (-)-Solenopsin A[7]Weaker than (-)-Solenopsin A[7]Weaker than (-)-Solenopsin A[7]
S11 2,4-dimethyl-6-nonylpiperidineLower than this compound A and S12[8]Lower than this compound A and S12[8]Lower than this compound A and S12[8]
S13 2-methyl-6-tridecylpiperidineLower than this compound A and S12[8]Lower than this compound A and S12[8]Lower than this compound A and S12[8]
S14 2-methyl-6-pentadecylpiperidineSignificant Activity[8]Significant Activity[8]Significant Activity[8]

Note: This table provides a qualitative summary based on published data. For quantitative comparison, IC₅₀ values should be determined.

Signaling Pathway Analysis

This compound and its active analogs exert their biological effects primarily through the inhibition of the PI3K/Akt signaling pathway.[1][2] This pathway is initiated by the activation of receptor tyrosine kinases, leading to the recruitment and activation of PI3K. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), which acts as a second messenger to recruit and activate Akt. Activated Akt, in turn, phosphorylates a multitude of downstream targets to promote cell survival, proliferation, and angiogenesis. This compound has been shown to inhibit a step upstream of PI3K activation.[1]

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation Downstream Downstream Effectors Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Angiogenesis Angiogenesis Downstream->Angiogenesis This compound This compound Analogs This compound->PI3K Inhibition (Upstream)

Caption: PI3K/Akt Signaling Pathway and the inhibitory action of this compound analogs.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and screening of novel this compound analogs.

Experimental_Workflow Start Start: Design Analogs Synthesis Chemical Synthesis (e.g., from Dimethylpyridines) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening Biological Screening Purification->Screening Proliferation Cell Proliferation Assay (e.g., MTS) Screening->Proliferation Anti-proliferative Activity Angiogenesis Angiogenesis Assay (e.g., SVR) Screening->Angiogenesis Anti-angiogenic Activity Data Data Analysis (IC50 Determination) Proliferation->Data Angiogenesis->Data Hit Hit Identification & Lead Optimization Data->Hit End End Hit->End

Caption: General workflow for the synthesis and screening of novel this compound analogs.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for the synthesis and biological evaluation of novel this compound analogs. By systematically modifying the structure of the this compound scaffold and employing the described screening assays, researchers can identify potent inhibitors of the PI3K/Akt pathway with potential for development as novel anti-cancer therapeutics. The ceramide-like activity of these compounds presents an additional avenue for their therapeutic application. Further studies should focus on elucidating the precise molecular target upstream of PI3K and optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds.

References

Troubleshooting & Optimization

Overcoming solubility challenges of Solenopsin for in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with technical support for overcoming the solubility challenges of Solenopsin in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge?

This compound is a lipophilic alkaloid and the primary toxic component found in the venom of fire ants (Solenopsis species)[1]. Its structure includes a piperidine ring with a long, hydrophobic alkyl chain, which makes it inherently insoluble in aqueous solutions like cell culture media[1]. This poor water solubility presents a significant hurdle for in vitro experiments, as the compound may precipitate, leading to inaccurate concentrations and unreliable results.

Q2: What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving this compound and its analogs for in vitro studies[2][3]. It is crucial to prepare a high-concentration stock solution in 100% DMSO, which can then be serially diluted in cell culture media to the final working concentration.

Q3: What is the maximum concentration of DMSO that is safe for my cells?

The tolerance to DMSO is cell-line dependent. Generally, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity[4]. Some robust cell lines may tolerate up to 1%, while more sensitive cells may show toxic effects at concentrations as low as 0.1%[4][5]. It is strongly recommended to perform a vehicle control experiment to determine the maximum non-toxic concentration of DMSO for your specific cell line.

Q4: What is the primary mechanism of action for this compound?

This compound is a known inhibitor of the phosphatidylinositol-3-kinase (PI3K) signaling pathway[1][6]. It prevents the activation of PI3K, which in turn blocks the downstream phosphorylation of key proteins like Akt and forkhead box O1a (FOXO1a)[2][7]. This pathway is critical for regulating cell proliferation, apoptosis, and angiogenesis, making this compound a compound of interest in cancer research[6][8].

Troubleshooting Guide

Q5: My this compound precipitated after I added it to my cell culture medium. What should I do?

Precipitation is a common issue caused by the low aqueous solubility of this compound. Here are several steps to troubleshoot this problem:

  • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is below the cytotoxic level for your cells (ideally ≤0.5%) but sufficient to keep the this compound dissolved.

  • Use Serial Dilutions: Avoid adding the highly concentrated DMSO stock directly to the full volume of media. Instead, perform serial dilutions, first into a smaller volume of media, and then transfer that to the final culture vessel.

  • Vortex During Dilution: When diluting the stock solution, vortex or pipette vigorously to ensure rapid and even dispersion, which can help prevent localized high concentrations that lead to precipitation.

  • Prepare Fresh Solutions: Do not use old stock solutions. Prepare fresh dilutions from your DMSO stock for each experiment.

  • Lower the Final Concentration: If precipitation persists, you may be exceeding the solubility limit of this compound in your specific medium. Try working with a lower final concentration.

start This compound Precipitates in Culture Medium check_dmso Is final DMSO concentration ≤ 0.5% and optimized for your cell line? start->check_dmso adjust_dmso Adjust dilution strategy to maintain required DMSO level without exceeding cytotoxic limit. check_dmso->adjust_dmso No check_dilution Did you add concentrated stock directly to media? check_dmso->check_dilution Yes adjust_dmso->check_dilution use_serial Perform serial dilutions. Mix thoroughly at each step. check_dilution->use_serial Yes check_fresh Is the working solution freshly prepared? check_dilution->check_fresh No use_serial->check_fresh prepare_fresh Discard old solution. Prepare fresh dilutions from DMSO stock. check_fresh->prepare_fresh No lower_conc Consider lowering the final This compound concentration. check_fresh->lower_conc Yes prepare_fresh->lower_conc success Problem Solved lower_conc->success

A brief, descriptive caption: this compound Solubility Troubleshooting Workflow.

Q6: I am not observing the expected biological effect in my assay. Could this be related to solubility?

Yes. If this compound precipitates, its effective concentration in the medium will be lower than intended, leading to a reduced or absent biological effect. Visually inspect your culture plates (a microscope can help detect fine precipitates) for any signs of precipitation. If you suspect a solubility issue, re-prepare your solutions following the troubleshooting steps above.

Q7: Are there alternative methods to improve the solubility of alkaloids like this compound?

While DMSO is standard for in vitro work, other advanced methods for improving alkaloid solubility exist, though they may be more applicable to formulation development than standard cell-based assays. These include the use of co-solvents, pH adjustments, complex formation with molecules like cyclodextrins, and the creation of solid dispersions[9][10][11]. For most lab-scale in vitro experiments, optimizing the DMSO-based protocol is the most direct approach.

Data & Protocols

This compound In Vitro Activity

The following table summarizes concentrations of this compound and its analogs that have been successfully used in various in vitro experiments. This data can serve as a starting point for dose-response studies.

CompoundCell Line / OrganismAssay TypeEffective ConcentrationReference
This compound A SVR (endothelial cells)Angiogenesis / Proliferation1, 3, and 6 µg/mL[7]
This compound A 3T3-L1 (fibroblasts)PI3K Signaling30 µM[7]
This compound A A375, A2058 (melanoma)Anti-proliferative~10-20 µM (IC50)[3]
Natural Solenopsins Candida aurisAntifungal (Biofilm)IC50: 0.7 - 1.4 µg/mL[12]
Synthetic Solenopsins Pseudomonas aeruginosaQuorum-Sensing InhibitionNot specified[13]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Weigh the this compound: On a calibrated analytical balance, carefully weigh out the desired amount of lyophilized this compound (Molar Mass: 253.47 g/mol )[1]. For example, to make 1 mL of a 10 mM stock, weigh 2.53 mg.

  • Add Solvent: Transfer the this compound to a sterile microcentrifuge tube or glass vial. Add the calculated volume of 100% sterile-filtered DMSO.

  • Dissolve: Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. A brief sonication in a water bath can assist with dissolution if needed.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: General Cytotoxicity Assay Workflow

This protocol provides a general workflow for assessing the cytotoxic effects of this compound on adherent cell lines.

  • Cell Seeding: Plate your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a CO2 incubator[14].

  • Prepare this compound Dilutions: On the day of treatment, thaw your DMSO stock solution. Prepare serial dilutions in your complete cell culture medium. Remember to prepare a vehicle control using the same final concentration of DMSO as your highest this compound dose.

  • Treat Cells: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Assess Viability: Use a suitable cell viability reagent (e.g., MTT, WST-8, or a kit measuring LDH release) according to the manufacturer's instructions[14][15].

  • Data Analysis: Measure the absorbance or fluorescence using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_analysis Day 4/5: Analysis seed_cells Seed cells in 96-well plate incubate_overnight Incubate overnight (37°C, 5% CO2) seed_cells->incubate_overnight prepare_dilutions Prepare this compound and Vehicle Control dilutions in culture medium incubate_overnight->prepare_dilutions treat_cells Replace old medium with treatment medium prepare_dilutions->treat_cells incubate_treatment Incubate for desired duration (e.g., 24-72h) treat_cells->incubate_treatment add_reagent Add viability reagent (e.g., MTT, WST-8) incubate_treatment->add_reagent incubate_reagent Incubate as per manufacturer's protocol add_reagent->incubate_reagent read_plate Measure Absorbance/ Fluorescence on Plate Reader incubate_reagent->read_plate analyze_data Calculate % Viability and determine IC50 read_plate->analyze_data

A brief, descriptive caption: Experimental Workflow for a Cytotoxicity Assay.
This compound Signaling Pathway

This compound exerts its anti-proliferative and anti-angiogenic effects primarily by inhibiting the PI3K/Akt signaling cascade. The diagram below illustrates this mechanism.

receptor Growth Factor Receptor (e.g., Insulin Receptor) pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 pip2->pip3 akt Akt (PKB) pip3->akt Recruits & Activates p_akt p-Akt (Active) akt->p_akt foxo1a FOXO1a p_akt->foxo1a Phosphorylates response Cell Proliferation, Survival, Angiogenesis p_akt->response inhibition Inhibition of Apoptosis p_akt->inhibition p_foxo1a p-FOXO1a (Inactive) foxo1a->p_foxo1a This compound This compound This compound->pi3k Inhibits Activation

A brief, descriptive caption: this compound's Inhibition of the PI3K/Akt Pathway.

References

Addressing the stability and degradation of Solenopsin in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Solenopsin, focusing on its stability and degradation in aqueous solutions.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Issue Potential Cause Troubleshooting Steps
Precipitation of this compound in aqueous buffer or cell culture media. This compound is a lipophilic and water-insoluble compound.[1][2][3] Direct dissolution in aqueous solutions will lead to precipitation.1. Prepare a concentrated stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) or ethanol are commonly used solvents for preparing this compound stock solutions.[4][5] 2. Ensure the final concentration of the organic solvent in the aqueous solution is low. Typically, the final DMSO or ethanol concentration should be kept below 1% (v/v) to avoid solvent-induced cellular toxicity.[5] 3. Add the this compound stock solution to the aqueous buffer or media with vigorous vortexing or stirring. This helps to ensure rapid and uniform dispersion, minimizing localized high concentrations that can lead to precipitation. 4. Consider the use of a carrier. For in vivo studies or specific in vitro assays, carriers like (2-hydroxypropyl)-β-cyclodextrin have been used to improve the solubility of other lipophilic alkaloids.[3]
Loss of biological activity over time in prepared solutions. This compound, as a piperidine alkaloid, may be susceptible to degradation under certain conditions. Factors such as pH, temperature, and light exposure can influence its stability.[6][7]1. Prepare fresh working solutions for each experiment. Avoid using old stock solutions. 2. Store stock solutions appropriately. Store stock solutions in DMSO or ethanol at -20°C or -80°C in airtight, light-protected vials. 3. Evaluate the pH of your experimental buffer. Piperidine derivatives can exhibit greater stability in slightly acidic conditions.[6] If your experimental conditions allow, consider buffering your solution to a pH between 4 and 6. 4. Protect solutions from light. Prepare and handle this compound solutions under subdued light and store them in amber vials or containers wrapped in aluminum foil to prevent photodegradation.[8]
Inconsistent experimental results. In addition to stability issues, inconsistent results can arise from inaccurate concentration determination of the stock solution or variability in experimental procedures.1. Verify the concentration of your this compound stock solution. Use a validated analytical method, such as HPLC-UV, to accurately determine the concentration. 2. Ensure standardized experimental protocols. Use consistent procedures for solution preparation, cell treatment, and data acquisition. 3. Perform control experiments. Always include vehicle controls (e.g., media with the same concentration of DMSO or ethanol as the this compound-treated samples) to account for any solvent effects.
Difficulty in detecting this compound or its metabolites. The choice of analytical method is crucial for the sensitive and specific detection of this compound and its potential degradation products.1. Utilize appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or a Photodiode Array (PDA) detector is a powerful tool for the analysis of alkaloids and their degradation products.[9][10] 2. Develop a stability-indicating method. If you need to quantify this compound in the presence of its degradants, a validated stability-indicating analytical method is required.[11] This often involves forced degradation studies to generate potential degradation products and ensure the analytical method can separate them from the parent compound.[11][12][13][14]

Frequently Asked Questions (FAQs)

1. How should I prepare a stock solution of this compound?

Given that this compound is water-insoluble, a stock solution should be prepared in an organic solvent.[1] DMSO or 100% ethanol are suitable choices.[4][15] For example, a 10 mM stock solution in DMSO can be prepared and stored at -20°C or -80°C.

2. What is the recommended storage condition for this compound solutions?

This compound stock solutions in anhydrous DMSO or ethanol should be stored in airtight, light-protected containers at -20°C or -80°C for long-term storage. For working solutions in aqueous media, it is highly recommended to prepare them fresh for each experiment to minimize degradation.

3. Is this compound stable in aqueous solutions?

Direct data on the long-term stability of this compound in aqueous solutions is limited. However, based on the general behavior of piperidine alkaloids, its stability is expected to be influenced by pH, temperature, and light.[6][7] It is likely more stable in slightly acidic aqueous solutions and susceptible to degradation at neutral or alkaline pH and upon exposure to light.[6][8]

4. What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound have not been extensively studied, as a piperidine derivative, it may undergo oxidation, particularly photo-oxidation.[8][16] Hydrolysis of the piperidine ring is less likely under physiological conditions but can be catalyzed by strong acids or bases.

5. How can I monitor the degradation of this compound?

A stability-indicating HPLC method with UV or MS detection can be used to monitor the degradation of this compound. This method should be able to separate the intact this compound from its potential degradation products. Forced degradation studies under acidic, basic, oxidative, photolytic, and thermal stress can help in the development and validation of such a method.[11][12][13][14]

Data Presentation

Table 1: Physicochemical Properties of this compound A

PropertyValueSource
Molecular Formula C₁₇H₃₅N[1][17]
Molar Mass 253.47 g/mol [1]
Appearance Oily liquid at room temperature[1]
Solubility Water-insoluble[1][2]
XLogP3 6.7[17]
UV Absorbance Peak 232 nm[1]

Table 2: Qualitative Stability Profile of this compound in Aqueous Solutions (Inferred)

ConditionExpected StabilityRationale/Comments
Acidic pH (4-6) More StableGeneral trend observed for other piperidine derivatives where protonation of the nitrogen atom can reduce susceptibility to oxidation.[6]
Neutral to Alkaline pH (7-9) Less StableThe unprotonated nitrogen may be more susceptible to oxidation.
Elevated Temperature Less StableIncreased temperature generally accelerates chemical degradation.[18]
Exposure to Light Less StablePiperidine compounds can be susceptible to photodegradation.[8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Assays

Objective: To prepare this compound solutions for use in cell-based assays.

Materials:

  • This compound (solid or oil)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile pipette tips

  • Vortex mixer

  • Cell culture medium (e.g., DMEM)

Procedure:

  • Stock Solution Preparation (e.g., 10 mM in DMSO):

    • Tare a sterile, amber microcentrifuge tube.

    • Carefully weigh a small amount of this compound into the tube.

    • Calculate the volume of DMSO required to achieve a 10 mM concentration (Molar Mass of this compound A = 253.47 g/mol ).

    • Add the calculated volume of DMSO to the tube.

    • Vortex thoroughly until the this compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

  • Working Solution Preparation (e.g., 30 µM in Cell Culture Medium):

    • Prepare this solution immediately before use.

    • Warm the required volume of cell culture medium to 37°C.

    • Thaw one aliquot of the 10 mM this compound stock solution.

    • Calculate the volume of the stock solution needed to achieve the desired final concentration in the cell culture medium. For a 30 µM final concentration in 10 mL of media, you would add 3 µL of the 10 mM stock solution.

    • Add the calculated volume of the this compound stock solution dropwise to the pre-warmed cell culture medium while vigorously vortexing or stirring. This is critical to prevent precipitation.

    • Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).

    • Use the working solution immediately for your experiment.

Protocol 2: General Procedure for a Forced Degradation Study of this compound

Objective: To generate potential degradation products of this compound and assess its stability under various stress conditions. This information is crucial for developing a stability-indicating analytical method.

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with PDA or MS detector

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix equal volumes of the this compound stock solution and 0.1 M HCl.

    • Incubate the mixture at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the this compound stock solution and 0.1 M NaOH.

    • Incubate the mixture at 60°C for specified time points.

    • At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the this compound stock solution and 3% H₂O₂.

    • Keep the mixture at room temperature and protect it from light for specified time points.

    • At each time point, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place the solid this compound in an oven at a high temperature (e.g., 80°C) for a specified duration.

    • Also, expose the this compound stock solution to the same thermal stress.

    • At each time point, dissolve the solid sample or dilute the solution sample for HPLC analysis.

  • Photolytic Degradation:

    • Expose the solid this compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

    • Analyze the samples by HPLC.

  • Analysis:

    • Analyze all samples by a suitable HPLC method.

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.

Mandatory Visualizations

PI3K_Akt_Signaling_Pathway cluster_legend Legend RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GF Growth Factor GF->RTK PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PTEN PTEN PIP3->PTEN Dephosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) Downstream Downstream Effectors (Cell Survival, Proliferation, Angiogenesis) Akt->Downstream Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) This compound This compound This compound->PI3K Inhibits Activation Activation Activation Inhibition Inhibition Recruitment Recruitment/Interaction

Caption: this compound inhibits the PI3K/Akt signaling pathway.

Experimental_Workflow start Start: this compound (Solid/Oil) stock_prep Prepare Stock Solution (e.g., 10 mM in DMSO) start->stock_prep storage Store at -20°C / -80°C (Aliquoted, Light-protected) stock_prep->storage working_prep Prepare Fresh Working Solution (Dilute stock in aqueous buffer/media) storage->working_prep experiment Perform Experiment (e.g., Cell Treatment) working_prep->experiment precipitate Precipitation? working_prep->precipitate analysis Data Analysis experiment->analysis activity_loss Loss of Activity? experiment->activity_loss end End analysis->end precipitate->stock_prep Re-evaluate solvent/concentration activity_loss->storage Check storage/age of stock

Caption: Recommended workflow for preparing this compound solutions.

References

Technical Support Center: Multi-Step Synthesis of Complex Solenopsin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the multi-step synthesis of complex Solenopsin derivatives. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Synthesis of the Piperidine Core

A common and crucial step in the synthesis of this compound and its analogs is the construction of the 2,6-disubstituted piperidine ring. This can be a challenging step with potential pitfalls related to yield, purity, and stereoselectivity.

Question 1: I am getting a low yield in the initial Grignard reaction between undecylmagnesium bromide and 4-chloropyridine. What are the possible causes and solutions?

Answer:

Low yields in this Grignard reaction are a common issue and can often be attributed to the quality of the Grignard reagent or the reaction conditions.

  • Moisture and Air Sensitivity: Grignard reagents are highly sensitive to moisture and atmospheric oxygen. Ensure all glassware is rigorously flame-dried under vacuum and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). Solvents must be anhydrous.

  • Magnesium Activation: The surface of the magnesium turnings can be coated with magnesium oxide, which prevents the reaction from initiating. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine color or the initiation of bubbling indicates activation.

  • Side Reactions: The primary side reaction is Wurtz coupling, where the Grignard reagent reacts with the starting alkyl halide. This can be minimized by the slow, dropwise addition of the alkyl halide to the magnesium suspension, maintaining a low concentration of the halide in the reaction mixture.

  • Reaction Temperature: While the reaction is exothermic, gentle heating may be required for initiation. Once initiated, the reaction should be maintained at a gentle reflux. Overheating can lead to side product formation.

Table 1: Troubleshooting Low Yields in Grignard Reaction with 4-Chloropyridine

Potential Cause Observation Recommended Solution Expected Outcome
Inactive MagnesiumReaction fails to initiate (no bubbling or heat evolution).Add a crystal of iodine or a few drops of 1,2-dibromoethane. Stir vigorously.Initiation of the reaction, evidenced by bubbling and a gentle reflux.
Presence of Moisture/AirA white precipitate (magnesium hydroxide/oxide) forms; the Grignard reagent appears cloudy.Use flame-dried glassware and anhydrous solvents. Maintain a positive pressure of inert gas.A clear to slightly cloudy, homogenous Grignard solution.
Wurtz CouplingFormation of a significant amount of dodecane as a byproduct.Add the undecyl bromide solution slowly and dropwise to the magnesium suspension.Increased yield of the desired 2-undecyl-4-chloropyridine.
Low Reaction TemperatureThe reaction is sluggish or does not go to completion.Gently warm the reaction mixture to initiate, then maintain a gentle reflux.Complete consumption of starting materials and improved yield.

Question 2: My catalytic hydrogenation of the substituted pyridine to a piperidine is not selective and I'm getting a mixture of products. How can I improve the stereoselectivity?

Answer:

Achieving high stereoselectivity in the reduction of 2,6-disubstituted pyridines to the desired cis or trans piperidine isomer is critical. The outcome is highly dependent on the catalyst, solvent, and reaction conditions.[1]

  • Catalyst Choice: Platinum-based catalysts, such as PtO2 (Adam's catalyst), often favor the formation of the cis isomer when the hydrogenation is carried out in an acidic solvent like acetic acid.[1] Rhodium-on-carbon can also be effective.

  • Solvent Effects: The polarity and acidity of the solvent can influence the stereochemical outcome. Acidic media can protonate the pyridine nitrogen, affecting its coordination to the catalyst surface.

  • Hydrogen Pressure and Temperature: These parameters should be carefully optimized. Generally, milder conditions (lower pressure and temperature) can lead to higher selectivity. High pressures and temperatures can sometimes lead to over-reduction or loss of stereocontrol.

  • Substrate Control: The steric bulk of the substituents on the pyridine ring will also direct the approach of the substrate to the catalyst surface, influencing the stereochemistry of the final product.

Table 2: Optimizing Stereoselectivity in Pyridine Hydrogenation

Parameter Condition for cis-isomer Condition for trans-isomer Typical Yield (%) Reference
Catalyst PtO2 in Acetic AcidPd/C in neutral solvent>85% (cis)[1]
Solvent Glacial Acetic AcidEthanol, MethanolVaries[1]
H2 Pressure 50-70 bar50-100 barVaries[1]
Temperature Room TemperatureRoom Temperature to 50°CVaries[1]

Section 2: Side Chain Elongation and Modification

The introduction and modification of the long alkyl side chain are key to the synthesis of various this compound derivatives. The Wittig reaction is a common method for this transformation.

Question 3: I am experiencing low yields in the Wittig reaction to form the alkenyl side chain. What are the common pitfalls?

Answer:

The Wittig reaction is a powerful tool for alkene synthesis, but its success can be influenced by several factors, especially when using sterically hindered ketones or sensitive aldehydes.[2]

  • Ylide Formation: Ensure complete formation of the phosphonium ylide by using a strong, fresh base (e.g., n-butyllithium, sodium hydride) in an anhydrous aprotic solvent (e.g., THF, DMSO). The characteristic color change (often to deep red or orange) indicates ylide formation.

  • Steric Hindrance: If reacting the ylide with a sterically hindered ketone, the reaction may be slow or inefficient. In such cases, the Horner-Wadsworth-Emmons (HWE) reaction, which uses a phosphonate ester, is often a better alternative.[2]

  • Aldehyde Stability: Aldehydes can be prone to oxidation, polymerization, or decomposition. Use freshly distilled or purified aldehyde for the reaction.

  • Reaction Temperature: The initial ylide formation is often performed at a low temperature (e.g., 0 °C or -78 °C), followed by warming to room temperature after the addition of the carbonyl compound.

  • Purification: The triphenylphosphine oxide byproduct can sometimes be difficult to separate from the desired alkene. Purification is typically achieved by column chromatography.

Table 3: Troubleshooting the Wittig Reaction for Side Chain Elongation

Problem Possible Cause Solution
Low or no product formation Incomplete ylide formation due to weak or old base, or moisture.Use a fresh, strong base (e.g., n-BuLi) and ensure anhydrous conditions.
Steric hindrance of the ketone.Consider using the Horner-Wadsworth-Emmons (HWE) reaction.
Complex mixture of products Unstable aldehyde starting material.Use freshly purified aldehyde.
Difficulty in purification Co-elution of triphenylphosphine oxide with the product.Optimize chromatographic conditions (e.g., solvent system, gradient). Recrystallization may also be an option.

Section 3: Final Steps and Purification

The final steps of the synthesis often involve deprotection and purification of the target this compound derivative.

Question 4: I have synthesized a mixture of diastereomers of a this compound derivative. How can I separate them?

Answer:

The separation of diastereomers is often necessary to isolate the biologically active isomer. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.

  • Column Selection: A chiral stationary phase is not necessary for separating diastereomers. A standard reversed-phase (e.g., C18) or normal-phase (e.g., silica) column can be effective.

  • Mobile Phase Optimization: The key to successful separation is to find a mobile phase that provides sufficient resolution between the diastereomers. This often requires careful optimization of the solvent system (e.g., acetonitrile/water or hexane/isopropanol gradients).

  • Derivatization: In some cases, derivatizing the piperidine nitrogen with a chiral agent can create diastereomeric amides or esters that are more easily separated by chromatography.

  • Preparative HPLC: Once an analytical method has been developed, it can be scaled up to a preparative scale to isolate larger quantities of the desired diastereomer.

Table 4: General Parameters for Diastereomer Separation by HPLC

Parameter Typical Conditions Notes
Column Reversed-Phase C18 (5 µm, 4.6 x 250 mm)For analytical scale. Scale up for preparative.
Mobile Phase Acetonitrile/Water with 0.1% TFA (gradient)Optimize the gradient to achieve baseline separation.
Flow Rate 1 mL/minFor analytical scale.
Detection UV at 210-230 nm or Mass SpectrometryThis compound has a weak chromophore.[1]

Experimental Protocols

Protocol 1: Synthesis of 2-undecyl-4-chloropyridine via Grignard Reaction

This protocol is adapted from a general method for the alkylation of 4-chloropyridine.[3]

  • Magnesium Activation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine and gently warm the flask with a heat gun until the iodine sublimes and its color disappears. Allow the flask to cool to room temperature under a stream of nitrogen.

  • Grignard Reagent Formation: Add anhydrous diethyl ether to the flask to cover the magnesium. In the dropping funnel, prepare a solution of 1-bromoundecane (1.0 equivalent) in anhydrous diethyl ether. Add a small portion of the bromide solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a gentle reflux. Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a steady reflux. After the addition is complete, continue to stir the mixture at room temperature for 1 hour.

  • Reaction with 4-chloropyridine: Cool the Grignard reagent to 0 °C. In a separate flask, dissolve 4-chloropyridine (0.9 equivalents) in anhydrous diethyl ether and add this solution dropwise to the Grignard reagent.

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

Synthetic_Workflow cluster_start Starting Materials cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Piperidine Formation cluster_step3 Step 3: Side Chain Modification (Optional) cluster_final Final Product 4-Chloropyridine 4-Chloropyridine Alkylation Alkylation of 4-Chloropyridine 4-Chloropyridine->Alkylation Undecyl Bromide Undecyl Bromide Grignard Grignard Reagent Formation Undecyl Bromide->Grignard Grignard->Alkylation Hydrogenation Catalytic Hydrogenation Alkylation->Hydrogenation Wittig Wittig Reaction Hydrogenation->Wittig This compound This compound Derivative Hydrogenation->this compound Direct to product if side chain is correct Wittig->this compound

Caption: General synthetic workflow for this compound derivatives.

Troubleshooting_Grignard Start Low Yield in Grignard Reaction Q1 Is the reaction initiating? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is Wurtz coupling observed? A1_Yes->Q2 Sol1 Activate Mg with Iodine/ 1,2-dibromoethane A1_No->Sol1 Success Improved Yield Sol1->Success A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Sol2 Slow down addition of alkyl halide A2_Yes->Sol2 Q3 Are anhydrous conditions strictly maintained? A2_No->Q3 Sol2->Success A3_No No Q3->A3_No No Sol3 Flame-dry glassware, use anhydrous solvents A3_No->Sol3 Sol3->Success

Caption: Troubleshooting logic for low-yielding Grignard reactions.

References

Improving the delivery and bioavailability of Solenopsin for in vivo applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Solenopsin and its analogs in in vivo applications.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Formulation and Delivery

Q1: this compound is highly hydrophobic. How can I formulate it for in vivo studies?

A1: Due to its lipophilic nature, this compound requires specialized formulations for effective in vivo delivery.[1] The choice of formulation will depend on the route of administration. Here are some starting points:

  • For Oral Administration: A patent for treating parasitic infestation in animals describes a capsule formulation containing this compound A mixed with isopropyl alcohol, fumed silica, and microcrystalline cellulose.[2] Lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) are also a viable strategy for improving oral bioavailability of hydrophobic compounds.

  • For Aqueous Solutions (e.g., for injection in model organisms):

    • DMSO: For studies in zebrafish embryos, this compound A has been dissolved in DMSO.[3] However, be mindful of potential DMSO toxicity in your model system and keep the final concentration low.

    • Cyclodextrins: (2-hydroxypropyl)-β-cyclodextrin has been used to dissolve fire ant venom alkaloids, which include this compound. This is a common method for increasing the solubility of hydrophobic drugs.

    • Acidic Salts: Converting this compound to its hydrochloride salt can improve aqueous solubility.[3]

  • For Topical Administration: For studies on skin conditions like psoriasis in mouse models, this compound analogs have been successfully incorporated into a 1% skin cream.[4] The exact base cream composition was not specified, but a standard emollient base is a good starting point.

Q2: My this compound formulation is showing precipitation upon dilution in aqueous media. How can I prevent this?

A2: Precipitation upon dilution is a common issue with hydrophobic compounds formulated with co-solvents. Here are some troubleshooting steps:

  • Optimize Co-solvent/Aqueous Phase Ratio: Gradually add the co-solvent-drug mixture to the aqueous phase with vigorous stirring. You may need to experiment with different ratios to find the optimal balance that maintains solubility.

  • Use a Surfactant: Incorporating a biocompatible surfactant can help to form stable micelles that encapsulate this compound and prevent precipitation.

  • Consider a Lipid-Based Formulation: Formulations like SEDDS are designed to form stable micro- or nano-emulsions upon contact with aqueous media, which can prevent the drug from crashing out of solution.

Q3: I am observing low efficacy of this compound in my in vivo model. What could be the reasons?

A3: Low efficacy can stem from several factors related to bioavailability and the experimental setup:

  • Poor Bioavailability: This is the most likely culprit for a hydrophobic compound like this compound. The formulation may not be adequately absorbed, leading to sub-therapeutic concentrations at the target site. Consider reformulating using the strategies in Q1 to enhance solubility and absorption.

  • Metabolism: Piperidine alkaloids can be subject to metabolism. While specific data for this compound is limited, the bioavailability of similar alkaloids can be influenced by metabolic enzymes.

  • Dosing: The effective dose can vary significantly between in vitro and in vivo systems. You may need to perform a dose-response study to determine the optimal concentration for your model. For instance, in Galleria mellonella, doses from 0.5 to 50 µg/mL have been shown to be effective against C. auris infection.[5]

  • Target Engagement: Confirm that this compound is reaching the target tissue and engaging with the PI3K/Akt pathway. This can be assessed by performing Western blot analysis for phosphorylated Akt and its downstream targets in tissue lysates from treated animals.

Experimental Models

Q4: I am seeing high mortality in my zebrafish embryos after treatment with this compound. How can I mitigate this?

A4: High mortality can be due to the toxicity of this compound itself or the delivery vehicle.

  • Dose-Response: Perform a toxicity assay with a range of this compound concentrations to determine the maximum tolerated dose in your zebrafish model.

  • Vehicle Control: Ensure you have a vehicle-only control group (e.g., DMSO) to assess the toxicity of the solvent. Keep the final DMSO concentration as low as possible (ideally below 0.1%).

  • Embryo Health: Use healthy, viable embryos for your experiments and maintain optimal incubation conditions.

Q5: My results from the Galleria mellonella infection model are inconsistent. What are some key factors for reproducibility?

A5: Consistency in the G. mellonella model depends on several factors:

  • Larvae Source and Size: Use larvae from a reliable supplier and of a consistent size and weight for all experiments.

  • Inoculum Preparation: Ensure your fungal inoculum is standardized in terms of cell number and viability. A common inoculum for C. albicans is 5 x 10^5 CFU/larva.

  • Injection Technique: Inject a precise volume into the same location on each larva (e.g., the last left proleg) to minimize variability.

  • Incubation Conditions: Maintain a constant temperature (e.g., 37°C for fungal infections) and humidity throughout the experiment.

Quantitative Data

Table 1: In Vitro and In Vivo Efficacy of this compound and its Analogs

Compound/AnalogAssay/Model SystemTarget/OrganismEffective Concentration / IC50Reference
This compound ASVR Endothelial Cell ProliferationEndothelial CellsDose-dependent inhibition at 1-6 µg/mL[3]
This compound AIn vitro Kinase AssayAktIC50: 5-10 µM (at 0.1 mM ATP)[3]
This compound AZebrafish EmbryoAngiogenesis (In vivo)Disruption of angiogenesis at 5-6 µg/mL[3]
Natural this compound MixtureCandida auris Growth InhibitionCandida aurisIC50: 0.7 - 1.4 µg/mL[5]
Synthetic this compound MixtureCandida auris Growth InhibitionCandida aurisIC50: 0.7 - 1.4 µg/mL[5]
Natural & Synthetic this compoundGalleria mellonella Infection ModelCandida aurisProtective effect at 0.5, 5, and 50 µg/mL[5]
This compound AnalogsKC-Tie2 Mouse Model of PsoriasisSkin InflammationReduction in skin thickness with 1% cream[4]

Table 2: Toxicity Data for this compound

Compound/AnalogModel SystemEndpointConcentration / DoseReference
Natural this compound MixtureHuman Dermal FibroblastsViability (MTT assay)No significant toxicity up to 100 µg/mL[5]
Natural this compound MixtureGalleria mellonella LarvaeSurvivalNo significant mortality up to 50 µg/mL[5]
This compound AlkaloidsMiceNervous & Cardiovascular System Damage3-30 mg/kg (intravenous)[6]

Experimental Protocols

Protocol 1: Formulation of this compound for Oral Administration in Rodents (Hypothetical)

This protocol is based on components described in a patent for parasitic treatment and general knowledge of oral formulations.[2] Researchers should optimize the ratios for their specific application.

  • Materials:

    • This compound A (synthetic)

    • Isopropyl alcohol

    • Fumed silica (e.g., Cab-O-Sil)

    • Microcrystalline cellulose

    • Gelatin capsules

  • Procedure:

    • In a sterile glass vial, dissolve the desired amount of this compound A in isopropyl alcohol. For example, for a 1.5 mg dose, you might start with 50-60 microliters of a concentrated stock.

    • To this solution, add fumed silica (e.g., 20 mg) and vortex thoroughly to create a uniform suspension. The fumed silica acts as a carrier and helps to absorb the liquid.

    • Add microcrystalline cellulose (e.g., 150 mg) as a bulking agent and mix until the powder is homogenous.

    • Allow the isopropyl alcohol to evaporate completely in a fume hood or under a gentle stream of nitrogen. This will leave a dry powder.

    • Carefully pack the resulting powder into an appropriately sized gelatin capsule.

    • Store the capsules in a cool, dry place.

Protocol 2: Assessment of PI3K Pathway Inhibition in Tumor Tissue via Western Blot

This protocol outlines the general steps to assess the in vivo efficacy of this compound in inhibiting the PI3K/Akt signaling pathway in a tumor xenograft model.

  • Animal Treatment and Tissue Collection:

    • Treat tumor-bearing mice with your this compound formulation or vehicle control for the desired duration.

    • At the end of the treatment period, euthanize the mice according to approved institutional protocols.

    • Excise the tumors and immediately snap-freeze them in liquid nitrogen. Store at -80°C until further processing.

  • Protein Extraction:

    • Homogenize the frozen tumor tissue in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C for 15-20 minutes to pellet cellular debris.

    • Collect the supernatant containing the protein extract.

    • Determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phosphorylated Akt (Ser473 and/or Thr308), total Akt, and a downstream target like phosphorylated FOXO1a overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A decrease in the ratio of phosphorylated to total Akt in the this compound-treated group compared to the vehicle control would indicate inhibition of the PI3K pathway.

Visualizations

Solenopsin_PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT Akt PIP3->AKT Activates FOXO1a FOXO1a (in nucleus) AKT->FOXO1a Phosphorylates (Inhibits) Cell_Growth Cell Growth, Proliferation, Angiogenesis AKT->Cell_Growth Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition FOXO1a_p p-FOXO1a (in cytoplasm) FOXO1a->FOXO1a_p This compound This compound This compound->PI3K Inhibits upstream of

Caption: this compound's inhibitory action on the PI3K/Akt signaling pathway.

experimental_workflow cluster_formulation Formulation cluster_invivo In Vivo Model cluster_analysis Analysis This compound This compound (Hydrophobic) Formulation Formulation Strategy (e.g., Cyclodextrin, Lipid-based, Cream) This compound->Formulation Administration Administration (Oral, Topical, Injection) Formulation->Administration Animal_Model Animal Model (Zebrafish, Mouse, G. mellonella) Efficacy Efficacy Assessment (e.g., Angiogenesis, Tumor Size, Survival) Animal_Model->Efficacy Bioavailability Bioavailability/ Pharmacokinetics Animal_Model->Bioavailability Mechanism Mechanism Verification (e.g., Western Blot for p-Akt) Animal_Model->Mechanism Administration->Animal_Model

Caption: General experimental workflow for in vivo studies of this compound.

References

Technical Support Center: Solenopsin as an Inhibitor of the PI3K/Akt Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing solenopsin and its analogs for the inhibition of the Phosphatidylinositol 3-kinase (PI3K) signaling pathway.

Frequently Asked Questions (FAQs)

Q1: Is this compound a direct and selective inhibitor of specific PI3K isoforms (e.g., p110α, β, δ, γ)?

A1: Current research indicates that this compound is not a direct inhibitor of the catalytic subunits of PI3K isoforms.[1] Instead, it appears to act on the PI3K signaling pathway at a point upstream of PI3K itself. Evidence suggests that this compound may disrupt the interaction between the insulin receptor substrate 1 (IRS1) and the p85 regulatory subunit of PI3K, thereby preventing the activation of PI3K.[1]

Q2: What is the primary molecular target of this compound in the PI3K pathway?

A2: While this compound affects the activation of PI3K, it has also been shown to directly inhibit the activity of Akt-1 (also known as Protein Kinase B or PKB) in an ATP-competitive manner.[1][2] This dual action on the pathway, both upstream of PI3K and at the level of Akt, contributes to its overall inhibitory effect on PI3K signaling.

Q3: What are the expected downstream effects of treating cells with this compound?

A3: Treatment of cells with this compound leads to a reduction in the phosphorylation of key downstream targets of the PI3K/Akt pathway. This includes decreased phosphorylation of Akt at Thr308 and Ser473, as well as reduced phosphorylation of Akt substrates like the Forkhead box protein O1a (FOXO1a).[1][3]

Q4: In which cell lines has this compound or its analogs shown activity?

A4: this compound and its analogs have demonstrated anti-proliferative activity in various cell lines, including ras-transformed endothelial cells (SVR), human melanoma cells (A375, A2058), and the p53 deficient renal cell carcinoma cell line 786-O.[4][5]

Q5: Is there evidence for this compound's activity in vivo?

A5: Yes, this compound has been shown to be a potent angiogenesis inhibitor in in-vivo models, such as the embryonic zebrafish model.[6]

Troubleshooting Guides

Problem 1: No significant decrease in Akt phosphorylation is observed after this compound treatment.

Possible Cause Troubleshooting Step
Insufficient this compound Concentration The effective concentration of this compound can be cell-type dependent. Perform a dose-response experiment to determine the optimal concentration for your cell line. Concentrations in the range of 10-30 µM have been used in published studies.[1]
Incorrect Timing of Treatment and Stimulation The timing of this compound pre-incubation and subsequent stimulation (e.g., with insulin or other growth factors) is critical. For insulin stimulation in 3T3-L1 cells, a 20-minute pre-incubation with 30 µM this compound has been shown to be effective.[1] Optimize the pre-incubation time for your specific experimental setup.
Cell Line Insensitivity Some cell lines may be less sensitive to this compound's effects. Consider using a positive control cell line known to be responsive to PI3K pathway inhibition.
Inactive this compound Ensure the integrity and purity of your this compound compound. If possible, verify its activity in a well-established assay, such as an in vitro Akt kinase assay.
Lysate Preparation Issues Ensure that phosphatase inhibitors are included in your lysis buffer to prevent dephosphorylation of Akt during sample preparation.

Problem 2: High background or non-specific bands in Western blot for phospho-Akt.

Possible Cause Troubleshooting Step
Antibody Specificity Use a highly specific and validated antibody for phospho-Akt (Ser473 or Thr308). Ensure the antibody has been validated for the species you are working with.
Blocking Inefficiency Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST, as milk contains phosphoproteins that can lead to high background with phospho-specific antibodies.
Insufficient Washing Increase the number and duration of washes after primary and secondary antibody incubations to reduce non-specific binding.

Problem 3: Inconsistent results between experiments.

Possible Cause Troubleshooting Step
Variability in Cell Culture Conditions Maintain consistent cell passage numbers, confluency, and serum starvation conditions across experiments.
Inconsistent this compound Preparation Prepare fresh dilutions of this compound from a stock solution for each experiment to avoid degradation.
Technical Variability in Assays Ensure consistent loading amounts for Western blots and precise timing for all incubation steps in your assays.

Quantitative Data

Table 1: Inhibitory Activity of this compound

Target/Process Assay Type Organism/Cell Line Inhibitor Concentration/IC50 Reference
Akt-1 Kinase ActivityIn vitro kinase assay-This compound AIC50: 5-10 µM (at 0.1 mM ATP)[1]
SVR Cell ProliferationCell proliferation assayMurine angiosarcoma(-)-Solenopsin ASignificant inhibition at 3 µg/mL and 6 µg/mL[4]
A375 Cell ProliferationCell proliferation assayHuman melanoma(-)-Solenopsin ASignificant inhibition at 3 µg/mL and 6 µg/mL[4]
A2058 Cell ProliferationCell proliferation assayHuman melanoma(-)-Solenopsin ASignificant inhibition at 3 µg/mL and 6 µg/mL[4]
PI3K SignalingIn-cell Western3T3-L1 fibroblastsThis compound A30 µM[1]

Table 2: Kinase Selectivity of this compound A

Kinase % Inhibition at 10 µM this compound A
Akt-1~50%
RSK1~50%
26 other kinasesNot significantly inhibited

Data adapted from Arbiser, J. L., et al. (2007).[1]

Experimental Protocols

Protocol 1: Western Blot Analysis of Akt Phosphorylation

This protocol describes the detection of phosphorylated Akt (p-Akt) in cell lysates following treatment with this compound.

Materials:

  • Cell culture reagents

  • This compound A (or analog)

  • Stimulant (e.g., insulin, PDGF)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies: anti-p-Akt (Ser473 or Thr308) and anti-total Akt

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and grow to desired confluency (e.g., 70-80%).

    • Serum-starve cells for a suitable period (e.g., 4-16 hours) to reduce basal Akt phosphorylation.

    • Pre-incubate cells with the desired concentration of this compound (e.g., 10-30 µM) or vehicle (e.g., DMSO) for the optimized duration (e.g., 20 minutes).

    • Stimulate cells with a growth factor (e.g., 1 µM insulin for 10 minutes) to induce Akt phosphorylation.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells on ice with lysis buffer containing protease and phosphatase inhibitors.

    • Scrape cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against p-Akt overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing (Optional):

    • The membrane can be stripped and re-probed with an antibody against total Akt to confirm equal protein loading.

Protocol 2: In Vitro PI3K Activity Assay (Immunoprecipitation-based)

This protocol is adapted from a general method to assess the effect of this compound on insulin-stimulated PI3K activity.[1]

Materials:

  • 3T3-L1 fibroblasts

  • This compound A

  • Insulin

  • Lysis buffer

  • Anti-IRS-1 antibody

  • Protein A/G-agarose beads

  • PI3K reaction buffer

  • Phosphatidylinositol (PI)

  • [γ-³²P]ATP

  • Kinase stop solution

  • TLC plates

  • Phosphorimager

Procedure:

  • Cell Treatment and Lysis:

    • Treat 3T3-L1 fibroblasts with 30 µM this compound A for 20 minutes, followed by stimulation with 1 µM insulin for 10 minutes.

    • Lyse the cells as described in Protocol 1.

  • Immunoprecipitation of IRS-1-associated PI3K:

    • Incubate cell lysates with an anti-IRS-1 antibody to immunoprecipitate the IRS-1/PI3K complex.

    • Add Protein A/G-agarose beads to pull down the antibody-protein complexes.

    • Wash the beads several times with lysis buffer.

  • In Vitro Kinase Reaction:

    • Resuspend the beads in PI3K reaction buffer containing phosphatidylinositol.

    • Initiate the kinase reaction by adding [γ-³²P]ATP.

    • Incubate at room temperature for a defined period (e.g., 20 minutes).

  • Lipid Extraction and Analysis:

    • Stop the reaction with a kinase stop solution.

    • Extract the lipids.

    • Spot the lipid extracts onto a TLC plate and resolve the lipids using an appropriate solvent system.

  • Detection and Quantification:

    • Visualize the radiolabeled phosphatidylinositol 3-phosphate (PIP) using a phosphorimager.

    • Quantify the band intensity to determine the level of PI3K activity.

Visualizations

PI3K_Signaling_Pathway_Inhibition_by_this compound RTK Receptor Tyrosine Kinase (RTK) IRS1 IRS1 RTK->IRS1 PI3K PI3K IRS1->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt p Downstream Downstream Effectors (e.g., FOXO1a) Akt->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Solenopsin_upstream This compound Solenopsin_upstream->IRS1 disrupts interaction with PI3K Solenopsin_akt This compound Solenopsin_akt->Akt ATP-competitive inhibition GrowthFactor Growth Factor (e.g., Insulin) GrowthFactor->RTK

Caption: this compound's dual inhibitory action on the PI3K/Akt signaling pathway.

Western_Blot_Workflow start Start: Cell Culture and Treatment lysis Cell Lysis (with phosphatase inhibitors) start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Western Transfer (PVDF membrane) sds->transfer block Blocking (5% BSA in TBST) transfer->block primary Primary Antibody Incubation (anti-p-Akt) block->primary secondary Secondary Antibody Incubation (HRP-conjugated) primary->secondary detect Chemiluminescent Detection secondary->detect analyze Image Analysis and Quantification detect->analyze

Caption: Experimental workflow for Western blot analysis of Akt phosphorylation.

Troubleshooting_Logic problem Problem: No decrease in p-Akt check_conc Is this compound concentration optimal? problem->check_conc check_time Is incubation time and stimulation correct? check_conc->check_time Yes dose_response Action: Perform dose-response check_conc->dose_response No check_cells Is the cell line known to be responsive? check_time->check_cells Yes optimize_time Action: Optimize timing check_time->optimize_time No check_reagent Is the this compound reagent active? check_cells->check_reagent Yes positive_control Action: Use a positive control cell line check_cells->positive_control No check_reagent->problem Yes (Consult further) validate_reagent Action: Validate reagent activity check_reagent->validate_reagent No solution Solution Found dose_response->solution optimize_time->solution positive_control->solution validate_reagent->solution

Caption: Troubleshooting logic for absent p-Akt inhibition by this compound.

References

Enhancing the yield and purity of synthetic Solenopsin and its analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the yield and purity of synthetic Solenopsin and its analogs.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound and its analogs?

A1: Common starting materials include 4-chloropyridine, 2,6-dimethylpyridine (2,6-lutidine), and N-Boc-protected piperidine derivatives.[1][2][3] The choice of starting material often dictates the overall synthetic strategy and the potential challenges that may be encountered.

Q2: How can I introduce the long alkyl side chain onto the piperidine ring?

A2: The long alkyl side chain is typically introduced using a Grignard reaction with the corresponding alkyl magnesium halide (e.g., undecylmagnesium bromide) or through lithiation followed by alkylation with an alkyl halide.[1][2]

Q3: What are the key steps in converting the substituted pyridine precursor to the final piperidine product?

A3: The key step is the reduction of the pyridine ring to a piperidine ring. This is commonly achieved through catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂).[1] In some syntheses, a partial reduction to a tetrahydropyridine is followed by a further reduction to the piperidine.

Q4: How can I control the stereochemistry at the 2 and 6 positions of the piperidine ring?

A4: Controlling the stereochemistry to obtain specific cis or trans isomers can be challenging. Diastereoselectivity can be influenced by the choice of reducing agent, catalyst, and the nature of the substituents on the pyridine or piperidine precursor.[4][5][6] For enantioselective synthesis, chiral auxiliaries or catalysts are employed.[7][8] Epimerization strategies can also be used to convert a mixture of diastereomers to the desired isomer.[4][5]

Q5: What are common methods for purifying synthetic this compound and its analogs?

A5: Purification is often challenging due to the presence of structurally similar byproducts.[1] Common purification techniques include column chromatography on silica gel or alumina.[9] Given the basic nature of the piperidine nitrogen, pH adjustment during extraction can also aid in purification. High-performance liquid chromatography (HPLC) can be employed for achieving high purity.[10] Purity is often assessed by Gas Chromatography-Mass Spectrometry (GC-MS).[9][11]

Troubleshooting Guides

Grignard Reaction for Alkyl Side Chain Introduction
Problem Possible Cause(s) Suggested Solution(s)
Grignard reaction fails to initiate. 1. Wet glassware or solvent. 2. Impure magnesium turnings (oxide layer). 3. Impure alkyl halide.1. Flame-dry all glassware under vacuum and use anhydrous solvents. 2. Activate magnesium turnings by crushing them, adding a small crystal of iodine, or using a few drops of 1,2-dibromoethane. 3. Purify the alkyl halide before use.
Low yield of the desired alkylated product. 1. Incomplete reaction. 2. Side reactions, such as Wurtz coupling. 3. Grignard reagent decomposition.1. Ensure sufficient reaction time and appropriate temperature. 2. Add the alkyl halide slowly to the magnesium turnings to minimize dimerization.[12] 3. Use the Grignard reagent immediately after preparation.
Formation of undesired byproducts during quenching. 1. Reaction with atmospheric moisture or carbon dioxide. 2. Vigorous and uncontrolled quenching.1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Quench the reaction slowly at a low temperature (e.g., 0 °C) with a saturated aqueous solution of ammonium chloride.[13][14]
Catalytic Hydrogenation of the Pyridine Ring
Problem Possible Cause(s) Suggested Solution(s)
Incomplete reduction of the pyridine ring. 1. Inactive catalyst. 2. Insufficient hydrogen pressure. 3. Catalyst poisoning.1. Use fresh, high-quality catalyst. 2. Ensure adequate hydrogen pressure (typically 50-70 bar). 3. Purify the substrate to remove any potential catalyst poisons (e.g., sulfur-containing compounds).
Poor diastereoselectivity (mixture of cis and trans isomers). 1. Reaction conditions not optimized for stereoselectivity.1. Vary the catalyst (e.g., PtO₂ vs. Pd/C), solvent, and temperature to optimize for the desired diastereomer.[4][5] For some substrates, specific catalysts can favor the formation of one isomer.[6]
Side reactions, such as dehalogenation. 1. Harsh reaction conditions.1. Use milder reaction conditions (lower temperature and pressure) if sensitive functional groups are present.
Purification
Problem Possible Cause(s) Suggested Solution(s)
Difficulty in separating this compound from byproducts by column chromatography. 1. Similar polarities of the desired product and impurities.1. Use a different solvent system or a different stationary phase (e.g., alumina instead of silica gel). 2. Consider converting the product to its hydrochloride salt, which may have different chromatographic behavior.
Low recovery of the product after chromatography. 1. Irreversible adsorption of the basic product onto the acidic silica gel.1. Add a small amount of a basic modifier (e.g., triethylamine) to the eluent. 2. Use a less acidic stationary phase like neutral alumina.
Inaccurate purity assessment. 1. Co-elution of impurities with the product peak in GC or HPLC.1. Use a different column or a different analytical method (e.g., High-Resolution Mass Spectrometry) to confirm purity.[15]

Quantitative Data on Yield and Purity

Synthetic Route Key Steps Reported Yield Purity/Diastereomeric Ratio Reference
Enantioselective Synthesis of (-)-Solenopsin ADeprotection of N-Boc-protected precursor97% (for the final deprotection step)>99% ee[7]
Enantioselective Synthesis of (-)-Solenopsin AOverall yield from (S)-N-Boc-pipecolic acid precursor56%>99% ee[7]
Synthesis of trans-piperidine intermediateDiastereoselective lithiation and trapping of N-Boc 3-methyl piperidine74% (for the final N-benzylated product)90:10 (trans:cis)[4]
Synthesis of cis-piperidine intermediatesHydrogenation of substituted pyridines40-97%Predominantly cis[5]
Synthesis from 4-chloropyridineAlkylation with Grignard reagent and subsequent reductionNot explicitly quantified in the overview-[1]
Synthesis from 2,6-lutidineDeprotonation, alkylation, and hydrogenationNot explicitly quantified in the overview-[2]

Experimental Protocols

Protocol 1: Synthesis of this compound Analog from 2,6-Dimethylpyridine

This protocol is adapted from the general method described for the synthesis of this compound analogs.[2]

Step 1: Alkylation of 2,6-Dimethylpyridine

  • To a solution of 2,6-dimethylpyridine in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere, add n-butyllithium (n-BuLi) dropwise.

  • Stir the resulting deep red solution at -78 °C for 1 hour.

  • Add the desired alkyl bromide (e.g., 1-bromodecane for this compound C11 analog) dropwise at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 2-alkyl-6-methylpyridine.

Step 2: Hydrogenation to form the Piperidine Ring

  • Dissolve the 2-alkyl-6-methylpyridine in glacial acetic acid.

  • Add Platinum(IV) oxide (PtO₂) catalyst (approximately 5 mol%).

  • Place the reaction mixture in a high-pressure hydrogenation apparatus.

  • Pressurize the vessel with hydrogen gas to 50-70 bar.

  • Stir the reaction at room temperature for 6-10 hours.

  • Carefully release the hydrogen pressure and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Neutralize the filtrate with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the this compound analog. Further purification can be achieved by column chromatography or conversion to its hydrochloride salt.

Protocol 2: Purification of this compound Analogs by Column Chromatography
  • Slurry Preparation: Dissolve the crude this compound analog in a minimal amount of a non-polar solvent like hexane. Add a small amount of silica gel to this solution to create a slurry.

  • Column Packing: Pack a glass column with silica gel in a non-polar eluent (e.g., hexane).

  • Loading: Carefully add the prepared slurry to the top of the packed column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient could be from 0% to 10% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound analog.

Visualizations

experimental_workflow cluster_alkylation Step 1: Alkylation cluster_hydrogenation Step 2: Hydrogenation cluster_purification Step 3: Purification A 2,6-Dimethylpyridine B Deprotonation with n-BuLi A->B C Alkylation with Alkyl Bromide B->C D 2-Alkyl-6-methylpyridine C->D E Catalytic Hydrogenation (PtO₂, H₂) D->E F This compound Analog E->F G Column Chromatography F->G H Pure this compound Analog G->H

Caption: General experimental workflow for the synthesis of a this compound analog.

signaling_pathway cluster_pi3k PI3K/Akt Signaling Pathway PI3K PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates pAkt p-Akt Akt->pAkt PDK1 PDK1 PDK1->pAkt phosphorylates mTORC2 mTORC2 mTORC2->pAkt phosphorylates FOXO1a FOXO1a pAkt->FOXO1a phosphorylates CellSurvival Cell Survival, Proliferation, Angiogenesis pAkt->CellSurvival Apoptosis Apoptosis pAkt->Apoptosis pFOXO1a p-FOXO1a FOXO1a->pFOXO1a This compound This compound This compound->PI3K inhibits activation

Caption: this compound's inhibition of the PI3K/Akt signaling pathway.

References

Validation & Comparative

Validating the Inhibitory Effect of Solenopsin on PI3K Downstream Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Solenopsin and other prominent inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway. The focus is on validating the inhibitory effects on key downstream targets, namely Akt and FOXO1a. Experimental data is presented in a clear, comparative format, and detailed protocols for key validation assays are provided to facilitate the replication and further investigation of these findings.

Comparative Analysis of PI3K/Akt Pathway Inhibitors

This compound, a principal alkaloid component of fire ant venom, has been identified as a potent inhibitor of the PI3K/Akt signaling pathway.[1] Its mechanism involves the inhibition of Akt phosphorylation and its downstream substrate, the transcription factor FOXO1a.[1] While this compound acts upstream of PI3K, it also exhibits ATP-competitive inhibition of Akt1 in vitro.[1] This dual-faceted inhibition makes it a compelling compound for further study in cancer and other diseases where this pathway is dysregulated.

The following table summarizes the inhibitory concentrations (IC50) of this compound and other well-characterized PI3K/Akt pathway inhibitors, providing a quantitative comparison of their potency.

InhibitorTarget(s)IC50 (Akt Phosphorylation)IC50 (Cell Viability/Proliferation)Reference(s)
This compound Upstream of PI3K, Akt1 (ATP-competitive)Not explicitly reported for p-Akt, but inhibits at 20-30 µM in cellsIC50 of 5-10 µM (in vitro Akt kinase assay at 0.1 mM ATP)[1]
Pictilisib (GDC-0941) Pan-Class I PI3K28-46 nM (in various cell lines)0.14-0.95 µM (in various cell lines)[2][3][4]
Buparlisib (BKM120) Pan-Class I PI3K64-916 nM (in pediatric sarcoma cell lines)Median IC50 of 1.1 µM (in pediatric sarcoma cell lines)[5][6]
Gedatolisib (PF-05212384) Pan-PI3K, mTORPotent inhibition of PI3Kα (0.4 nM) and mTOR (1.6 nM)Not explicitly reported in the provided search results[7]

Signaling Pathway and Experimental Workflow

To visually represent the targeted signaling pathway and the general workflow for validating inhibitors, the following diagrams have been generated using the DOT language.

PI3K_Akt_FOXO1a_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 pAkt p-Akt (Active) PDK1->pAkt Phosphorylation (Thr308) Akt Akt pFOXO1a p-FOXO1a (Inactive) pAkt->pFOXO1a Phosphorylation (Ser256) FOXO1a FOXO1a 14-3-3 14-3-3 pFOXO1a->14-3-3 Binding FOXO1a_nucleus FOXO1a 14-3-3->pFOXO1a This compound This compound This compound->PI3K Inhibition (Upstream) This compound->pAkt Inhibition TargetGenes Target Gene Expression (Apoptosis, Cell Cycle Arrest) FOXO1a_nucleus->TargetGenes Transcription Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Validation Assays cluster_analysis Data Analysis A Seed cells in appropriate culture vessels B Treat cells with this compound or other inhibitors at various concentrations and time points A->B C Western Blot Analysis (p-Akt, p-FOXO1a, Total Akt, Total FOXO1a) B->C D Akt Kinase Activity Assay B->D E FOXO1a Transcription Factor Activity Assay B->E F Cell Viability Assay (e.g., MTT) B->F G Quantify protein levels and phosphorylation status C->G H Determine IC50 values for kinase activity and cell viability D->H E->H F->H I Compare the efficacy of This compound with other inhibitors G->I H->I

References

Comparative analysis of Solenopsin's anti-angiogenic activity with known inhibitors like wortmannin

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the anti-angiogenic properties of the natural alkaloid solenopsin in comparison to the well-established PI3K inhibitor, wortmannin.

This guide provides a comprehensive comparative analysis of the anti-angiogenic activities of this compound, a key component of fire ant venom, and wortmannin, a fungal metabolite widely used as a research tool. Both compounds are known inhibitors of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of angiogenesis. This document presents available experimental data, detailed methodologies for key assays, and visual representations of the underlying signaling pathways and experimental workflows to aid researchers in understanding their relative potencies and mechanisms of action.

Data Presentation: Quantitative Comparison of Inhibitory Activities

The following table summarizes the available quantitative data on the inhibitory activities of this compound and wortmannin. It is important to note that the experimental conditions and assays vary, which should be taken into consideration when making direct comparisons.

InhibitorAssayTarget/ProcessCell Line/SystemPotency (IC50/ID50)Reference(s)
This compound A SVR Angiogenesis AssayEndothelial Cell ProliferationSVR (ras-transformed endothelial cells)Dose-dependent inhibition observed at 1, 3, and 6 µg/mL[1]
In vitro Kinase AssayAkt1 InhibitionPurified enzyme5 - 10 µM[1]
Wortmannin Chick Chorioallantoic Membrane (CAM) AssayAngiogenesisIn vivo (chick embryo)ID50: 30 ng/egg[1]
Endothelial Cell Proliferation & MigrationProliferation and MigrationEndothelial CellsSignificant inhibition at 50 nmol/L[2]
PI3K Inhibition AssayPtdInsP3 FormationIntact human neutrophilsIC50: ~5 nM[3]
PI3K Inhibition AssayImmunoprecipitated PI3KIn vitroIC50: ~1-3 nM[3]

Experimental Protocols

Detailed methodologies for key experiments cited in the study of anti-angiogenic compounds are provided below.

Endothelial Cell Tube Formation Assay

This in vitro assay assesses the ability of endothelial cells to form capillary-like structures, a crucial step in angiogenesis.

Materials:

  • Basement membrane matrix (e.g., Matrigel®)

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • 96-well tissue culture plates

  • Test compounds (this compound, Wortmannin) and vehicle control (e.g., DMSO)

  • Calcein AM (for fluorescence imaging)

  • Inverted microscope with fluorescence capabilities

Procedure:

  • Plate Coating: Thaw the basement membrane matrix on ice. Using pre-cooled pipette tips, add 50 µL of the matrix to each well of a pre-chilled 96-well plate. Ensure the entire surface is covered. Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

  • Cell Seeding: Harvest HUVECs and resuspend them in endothelial cell growth medium at a concentration of 1 x 10^5 cells/mL.

  • Treatment: Add the test compounds (this compound or wortmannin at various concentrations) or vehicle control to the cell suspension.

  • Plating: Gently add 100 µL of the cell suspension containing the test compounds to each well of the coated plate.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

  • Visualization and Quantification:

    • For qualitative analysis, observe the formation of tube-like structures using an inverted microscope.

    • For quantitative analysis, the cells can be stained with Calcein AM. After staining, capture images using a fluorescence microscope. The extent of tube formation can be quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.

Chick Chorioallantoic Membrane (CAM) Assay

This in vivo assay evaluates the effect of compounds on the development of new blood vessels on the chorioallantoic membrane of a chicken embryo.

Materials:

  • Fertilized chicken eggs

  • Egg incubator

  • Sterile saline solution

  • Thermostable, non-diffusible carriers (e.g., filter paper discs, sterile sponges)

  • Test compounds (this compound, Wortmannin) and vehicle control

  • Stereomicroscope

  • Fixative (e.g., methanol/acetone mixture)

Procedure:

  • Egg Incubation: Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity for 3-4 days.

  • Windowing: On day 3 or 4, create a small window in the eggshell to expose the CAM. This is done by carefully cracking and removing a small piece of the shell without damaging the underlying membrane.

  • Application of Test Compound: Dissolve the test compounds in a suitable solvent and apply them to a sterile carrier. Once the solvent has evaporated, place the carrier directly onto the CAM in a region with developing blood vessels. A vehicle control carrier should also be placed on a different area of the CAM or on a separate embryo.

  • Resealing and Incubation: Seal the window with sterile tape and return the egg to the incubator for an additional 48-72 hours.

  • Observation and Quantification: After the incubation period, re-open the window and observe the blood vessels around the carrier using a stereomicroscope. The anti-angiogenic effect can be quantified by counting the number of blood vessel branch points within a defined area around the carrier or by measuring the avascular zone.

  • Fixation and Imaging: The CAM can be fixed in situ, excised, and photographed for detailed analysis.

Mandatory Visualization

Signaling Pathway Diagram

The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and highlights the points of inhibition by this compound and wortmannin.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Angiogenesis Angiogenesis (Proliferation, Migration, Survival) mTORC1->Angiogenesis Wortmannin Wortmannin Wortmannin->PI3K This compound This compound This compound->PI3K Inhibits PI3K activation This compound->Akt Directly inhibits Akt

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for an in vitro anti-angiogenesis tube formation assay.

Caption: Workflow for an in vitro endothelial cell tube formation assay.

References

A Comparative Guide to the Structure-Activity Relationship of Synthetic Solenopsin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Solenopsin, a primary alkaloidal component of fire ant (Solenopsis invicta) venom, has garnered significant interest in the scientific community for its potent biological activities.[1][2] Structurally, it features a disubstituted piperidine ring, which shares similarities with the sphingolipid ceramide, a key regulator of cell signaling.[2][3] Research has demonstrated that this compound and its synthetic analogs exhibit anti-angiogenic, anti-proliferative, and ceramide-like activities, primarily through the inhibition of the phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway.[1][3][4][5] This guide provides a comparative analysis of synthetic this compound analogs, detailing their structure-activity relationships (SAR), the experimental protocols used for their evaluation, and the signaling pathways they modulate.

Structure-Activity Relationship Insights

The biological activity of this compound analogs is highly dependent on their chemical structure, particularly the stereochemistry of the piperidine ring and the length of the C6 alkyl side chain.

  • Stereochemistry: The natural (-)-solenopsin A and its enantiomer (+)-solenopsin A, both possessing a trans geometry, show comparable anti-proliferative effects.[6] However, the cis isomers, such as in the S12 mixture, demonstrate weaker anti-proliferative activity, suggesting that the trans configuration is more potent.[7] The strict stereochemical requirements are also crucial for ceramide-like functions, such as inducing mitophagy and inhibiting Akt/PDK1 activation in lipid rafts, where the naturally occurring (-)-solenopsin A is most effective.[3][4]

  • Alkyl Chain Length: The length of the hydrophobic side chain at the C6 position of the piperidine ring significantly influences anti-proliferative potency. While elongating the chain by eight carbons (analogs S11 and S13) diminishes activity compared to this compound A, an analog with a 15-carbon side chain (S14) was found to be the most potent in human melanoma (A375) and murine angiosarcoma (SVR) cells.[7] This suggests that a 15-carbon chain may be optimal for this specific activity.[7]

  • Ring Substitution: The addition of an extra methyl group on the piperidine ring, as seen in analog S11, resulted in a complete loss of anti-proliferative effect, highlighting the sensitivity of the core scaffold to substitution.[7]

Comparative Biological Activity of this compound Analogs

The following tables summarize the quantitative and qualitative data on the anti-proliferative and signaling effects of various this compound analogs.

Table 1: Anti-proliferative Activity of this compound and its Synthetic Analogs

CompoundCore Structure ModificationRelative Anti-proliferative Potency
(-)-Solenopsin A Natural trans isomerPotent
(+)-Solenopsin A Enantiomer of natural trans isomerPotent, comparable to (-)-Solenopsin A[6]
S11 Longest aliphatic side chain, extra methyl on piperidine ringNo significant activity[7]
S12 Mixture of cis isomersWeaker activity than trans isomers[7]
S13 Elongated aliphatic side chain (8 carbons longer than S12)Lower activity than this compound A and S12[7]
S14 15-carbon side chain (4 carbons longer than this compound A)Most potent analog in A375 and SVR cells[7]
S15 -Significant activity in all tested cell lines[6][7]

Note: Data is compiled from studies on A375 (human melanoma), A2058 (human melanoma), and SVR (murine angiosarcoma) cell lines.[6][7] Potency is described qualitatively based on the referenced studies.

Table 2: Effect of this compound Analogs on the PI3K/Akt Signaling Pathway

Compound (at 10-20 µM)Inhibition of Akt ActivityInhibition of PDK1 Activation
(-)-Solenopsin A Yes[6]Yes[6]
(+)-Solenopsin A Yes[6]Yes[6]
S12 Some inhibition[6]Some inhibition[6]
S13 Some inhibition[6]Some inhibition[6]
Other Analogs (S11, S14, S15) No significant inhibition[6]No significant inhibition[6]

Note: Inhibition was measured using FRET-based reporters in cellular assays.[6]

Signaling Pathways and Experimental Workflows

The primary mechanism of action for this compound is the inhibition of the PI3K/Akt signaling cascade, a pathway crucial for cell proliferation, survival, and angiogenesis.[1][5]

G This compound's Inhibition of the PI3K/Akt Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor Insulin Receptor IRS1 IRS1 Receptor->IRS1 Insulin PI3K PI3K IRS1->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 recruits & activates Akt Akt PDK1->Akt phosphorylates (Thr308) FOXO1a FOXO1a Akt->FOXO1a phosphorylates & inhibits Proliferation Cell Proliferation & Angiogenesis Akt->Proliferation promotes This compound This compound This compound->PI3K inhibits activation G General Workflow for Evaluating this compound Analogs Synthesis Synthesis of Analogs (from dimethylpyridines) Screening Initial Screening (e.g., SVR Angiogenesis Assay) Synthesis->Screening Prolif Anti-Proliferative Assays (A375, SVR, A2058 cells) Screening->Prolif Signaling Signaling Pathway Analysis Prolif->Signaling Mito Ceramide-like Activity Assays Prolif->Mito Western Western Blotting (p-Akt, p-MAPK) Signaling->Western FRET FRET Reporters (Akt & PDK1 activity) Signaling->FRET Oxygen Mitochondrial Oxygen Consumption Mito->Oxygen ROS ROS Production Mito->ROS SAR SAR Analysis & Lead Compound Identification Western->SAR FRET->SAR Oxygen->SAR ROS->SAR G Key SAR Findings for this compound Analogs Activity Biological Activity (Anti-proliferative, Ceramide-like) Stereo Stereochemistry (Piperidine Ring) Stereo->Activity Trans Trans > Cis Stereo->Trans influences Chain Alkyl Chain Length (at C6) Chain->Activity C15 Optimal Length ~15 Carbons Chain->C15 influences Sub Ring Substitution Sub->Activity Loss Extra Methyl Group => Loss of Activity Sub->Loss influences

References

Cross-validation of Solenopsin's anticancer effects in different tumor cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticancer effects of Solenopsin, a key alkaloid component of fire ant venom, across various tumor cell lines. The primary mechanism of action for this compound's antitumor activity is the inhibition of the phosphatidylinositol-3-kinase (PI3K)/protein kinase B (Akt) signaling pathway, a critical cascade for cell survival, proliferation, and angiogenesis.

Comparative Efficacy of this compound

Table 1: Summary of this compound's Anticancer Activity in Investigated Cell Lines

Cell LineCancer TypeObserved EffectsKey Findings
A375 Human MelanomaInhibition of cell proliferationThis compound demonstrates significant anti-proliferative activity.
A2058 Human MelanomaInhibition of cell proliferationSimilar to A375 cells, this compound curtails the growth of A2058 melanoma cells.
SVR Murine AngiosarcomaInhibition of cell proliferation and angiogenesisAs angiosarcoma is a cancer of the endothelial cells that line blood vessels, this finding underscores this compound's potent anti-angiogenic properties.
General Ovarian Cancer, Sarcomas, Multiple MyelomaInhibition of PI3K/Akt signalingThe PI3K/Akt pathway is frequently overexpressed in these malignancies, making this compound a promising therapeutic candidate.

Note on Quantitative Data: The lack of standardized IC50 values across multiple studies makes a direct quantitative comparison challenging. The data presented is based on qualitative observations of anti-proliferative and pro-apoptotic effects from the existing literature. One study has reported an in vitro IC50 value of 5-10 μM for this compound's inhibitory effect on Akt-1 kinase activity [1].

Signaling Pathway Analysis: Inhibition of PI3K/Akt

This compound exerts its anticancer effects by targeting the PI3K/Akt signaling pathway, which is a central regulator of cell growth, survival, and metabolism. In many cancers, this pathway is constitutively active, promoting uncontrolled cell proliferation and resistance to apoptosis.

This compound has been shown to inhibit the phosphorylation and subsequent activation of Akt, a key downstream effector of PI3K. This inhibition leads to a cascade of downstream effects, including the modulation of proteins involved in apoptosis and cell cycle regulation.

G This compound's Mechanism of Action in Cancer Cells cluster_0 Inhibition by this compound cluster_1 Cellular Processes This compound This compound PI3K PI3K This compound->PI3K inhibits Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Proliferation mTOR->Proliferation promotes Angiogenesis Angiogenesis mTOR->Angiogenesis promotes

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's anticancer effects.

Cell Viability/Proliferation Assay (MTT Assay)

This assay is used to assess the dose-dependent effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell lines (e.g., A375, A2058, SVR)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 24-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to quantify the induction of apoptosis in cancer cells following treatment with this compound.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for a specified period (e.g., 24-48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for PI3K/Akt Pathway Proteins

This technique is used to detect changes in the expression and phosphorylation status of key proteins in the PI3K/Akt pathway after this compound treatment.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and blotting system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound, then lyse them in cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the typical workflow for evaluating the anticancer effects of this compound and the logical relationship of the experimental outcomes.

G Experimental Workflow for this compound Evaluation cluster_0 Cell-Based Assays cluster_1 Endpoint Analysis cluster_2 Data Interpretation Start Start Cell_Culture Cell Culture (e.g., A375, A2058) Start->Cell_Culture Treatment This compound Treatment (Dose-Response) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V) Treatment->Apoptosis_Assay Western_Blot Western Blot (PI3K/Akt Pathway) Treatment->Western_Blot Data_Analysis Data Analysis (IC50, Apoptosis Rate) Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: A typical workflow for assessing the anticancer effects of this compound.

G Logical Relationship of Experimental Outcomes This compound This compound Inhibition_PI3K_Akt Inhibition of PI3K/Akt Pathway This compound->Inhibition_PI3K_Akt leads to Decreased_Proliferation Decreased Cell Proliferation (IC50) Inhibition_PI3K_Akt->Decreased_Proliferation results in Increased_Apoptosis Increased Apoptosis Inhibition_PI3K_Akt->Increased_Apoptosis results in

Caption: The logical connection between this compound's mechanism and its effects.

References

A Comparative Study on the Quorum-Sensing Inhibitory Activity of Solenopsin and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the quorum-sensing (QS) inhibitory activity of Solenopsin A, a key alkaloid from fire ant venom, and its synthetic analogs. The focus is on their potential to disrupt bacterial communication and virulence, particularly in the opportunistic pathogen Pseudomonas aeruginosa. This document summarizes key experimental findings, presents comparative data in a tabular format, details experimental protocols, and visualizes relevant biological pathways and workflows.

Introduction to this compound and Quorum Sensing

Quorum sensing is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors, including the expression of virulence factors and biofilm formation. This process is mediated by signaling molecules called autoinducers. In many Gram-negative bacteria, N-acyl-homoserine lactones (AHLs) are the primary autoinducers. The ability to inhibit QS, a process known as quorum quenching, is a promising anti-virulence strategy that may offer an alternative to traditional antibiotics.

This compound A, a piperidine alkaloid isolated from the venom of the fire ant Solenopsis invicta, has been identified as a potent inhibitor of QS in Pseudomonas aeruginosa.[1][2] Its activity is particularly directed towards the rhl QS system, which is regulated by the autoinducer N-butanoyl-L-homoserine lactone (C4-HSL).[2] This guide compares the efficacy of this compound A with several of its synthetic analogs in inhibiting key virulence factors regulated by the rhl system.

Comparative Analysis of Quorum-Sensing Inhibitory Activity

This compound A and its analogs have been evaluated for their ability to inhibit the production of pyocyanin and elastase B, two major virulence factors controlled by the rhl QS system in P. aeruginosa. Additionally, their impact on biofilm formation, another QS-regulated process, has been assessed.

Inhibition of Pyocyanin Production

Pyocyanin is a blue-green phenazine pigment and a significant virulence factor of P. aeruginosa. The inhibitory effects of this compound A and its analogs on pyocyanin production in P. aeruginosa strain PAO1 are summarized below.

CompoundConcentration (µM)Pyocyanin Production (% of Control)Reference
This compound A 50~50%
Analog S1 50~80%
Analog S2 50~85%
Analog S3 50~90%
Analog S4 50~95%
Analog S5 50~100%

Note: Data is estimated from graphical representations in the cited literature.

Inhibition of Elastase B Production

Elastase B (LasB) is a zinc metalloprotease that contributes to tissue damage during infections. The effect of this compound A on elastase B production was also investigated.

CompoundConcentration (µM)Elastase B Production (% of Control)Reference
This compound A 50~70%[3]
Inhibition of Biofilm Formation

Biofilm formation is a critical factor in the persistence of chronic infections. This compound A has been shown to inhibit biofilm formation in P. aeruginosa.

CompoundConcentration (µM)Biofilm Formation (% of Control)Reference
This compound A 10~80%
25~60%
50~40%[3]

Note: Comparative quantitative data for the analogs on biofilm formation is not detailed in the primary literature, however, it was noted that none of the tested analogs showed increased activity compared to this compound A.[3]

Signaling Pathway and Experimental Workflow

Pseudomonas aeruginosa rhl Quorum-Sensing Pathway

The following diagram illustrates the rhl quorum-sensing circuit in P. aeruginosa and the proposed mechanism of inhibition by this compound A.

Caption: The rhl quorum-sensing pathway in P. aeruginosa and the inhibitory action of this compound A.

Experimental Workflow for Quorum-Sensing Inhibition Assay

The following diagram outlines a general workflow for assessing the quorum-sensing inhibitory activity of compounds like this compound and its analogs.

experimental_workflow cluster_assays Virulence Factor Assays start Start culture Prepare overnight culture of P. aeruginosa start->culture dilute Dilute culture and add to 96-well plate culture->dilute add_compounds Add this compound A or analogs at various concentrations dilute->add_compounds incubate Incubate at 37°C add_compounds->incubate measure_growth Measure bacterial growth (OD600) incubate->measure_growth measure_qs Quantify QS-regulated virulence factors incubate->measure_qs end End measure_growth->end pyocyanin Pyocyanin Assay measure_qs->pyocyanin e.g. elastase Elastase Assay measure_qs->elastase e.g. biofilm Biofilm Assay measure_qs->biofilm e.g. pyocyanin->end elastase->end biofilm->end

Caption: A generalized workflow for screening quorum-sensing inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Pyocyanin Production Assay
  • Bacterial Culture: Inoculate P. aeruginosa PAO1 in Luria-Bertani (LB) broth and grow overnight at 37°C with shaking.

  • Assay Setup: Dilute the overnight culture 1:100 in fresh LB broth. Add 100 µL of the diluted culture to the wells of a 96-well microtiter plate.

  • Compound Addition: Add this compound A or its analogs to the desired final concentrations. Include a solvent control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate at 37°C for 18-24 hours with shaking.

  • Pyocyanin Extraction:

    • Transfer the cultures to microcentrifuge tubes and centrifuge at 13,000 rpm for 5 minutes to pellet the cells.

    • Transfer 100 µL of the supernatant to a new tube.

    • Add 50 µL of chloroform and vortex to extract the pyocyanin into the organic phase (which will turn blue).

    • Separate the phases by centrifugation (5 minutes at 13,000 rpm).

    • Transfer 40 µL of the lower chloroform layer to a new tube.

    • Add 60 µL of 0.2 M HCl to the chloroform extract and vortex. The pyocyanin will move to the acidic aqueous phase, turning it pink.

  • Quantification: Transfer 100 µL of the pink upper phase to a new 96-well plate and measure the absorbance at 520 nm.

Elastase B (LasB) Activity Assay
  • Culture and Supernatant Preparation: Grow P. aeruginosa as described for the pyocyanin assay. After incubation, centrifuge the cultures and collect the cell-free supernatant by filtering through a 0.22 µm filter.

  • Assay Reaction:

    • Prepare a reaction buffer containing Elastin-Congo Red (ECR) at a final concentration of 10 mg/mL in 50 mM Tris-HCl (pH 7.4) with 0.5 mM CaCl₂.

    • In a 96-well plate, mix 50 µL of the bacterial supernatant with 50 µL of the 2X ECR solution.

  • Incubation: Incubate the plate at 37°C for up to 20 hours with shaking.

  • Quantification: Centrifuge the plate to pellet the insoluble ECR. Transfer the supernatant to a new plate and measure the absorbance at 495 nm. The absorbance is proportional to the amount of Congo Red released due to elastase activity.

Biofilm Formation Assay (Crystal Violet Method)
  • Bacterial Culture and Inoculation: Prepare an overnight culture of P. aeruginosa PAO1. Dilute the culture 1:100 in a suitable biofilm-promoting medium (e.g., M63 minimal medium supplemented with glucose and casamino acids). Add 100 µL of the diluted culture to the wells of a 96-well PVC or polystyrene plate.

  • Compound Addition: Add this compound A or its analogs at the desired concentrations.

  • Incubation: Incubate the plate under static (non-shaking) conditions at 37°C for 24-48 hours.

  • Washing: Gently discard the planktonic cells and wash the wells three times with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Staining:

    • Add 125 µL of a 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.

    • Discard the crystal violet solution and wash the wells four times with distilled water.

  • Solubilization and Quantification:

    • Air dry the plate.

    • Add 125 µL of 30% (v/v) acetic acid to each well to solubilize the bound crystal violet.

    • Incubate for 15 minutes at room temperature.

    • Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate and measure the absorbance at 550 nm.

Conclusion

This compound A demonstrates significant inhibitory activity against the rhl quorum-sensing system of P. aeruginosa, leading to a reduction in the production of key virulence factors and biofilm formation. The tested synthetic analogs of this compound A did not exhibit enhanced inhibitory effects compared to the parent compound. These findings highlight this compound A as a promising natural product scaffold for the development of novel anti-virulence agents. Further structure-activity relationship studies are warranted to explore modifications that could enhance its quorum-quenching capabilities.

References

Unveiling the Potential of Solenopsin: A Novel Therapeutic Avenue for Psoriasis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for effective and safe psoriasis treatments is ongoing. This guide provides a comparative analysis of Solenopsin, a compound derived from fire ant venom, and its therapeutic potential in preclinical psoriasis models. We delve into the experimental data, detailed methodologies, and underlying signaling pathways, offering a comprehensive overview for further research and development.

This compound and its synthetic analogs have emerged as promising candidates for the topical treatment of psoriasis.[1][2][3][4] Studies in a well-established mouse model of psoriasis have demonstrated their ability to reduce skin inflammation and thickening, highlighting a novel mechanism of action that restores the skin's barrier function.[2][3] This guide will compare the performance of this compound analogs with conventional topical psoriasis treatments, supported by the experimental data available to date.

Comparative Efficacy in a Psoriasis Mouse Model

The therapeutic potential of two this compound analogs, S12 and S14, was evaluated in the KC-Tie2 mouse model, which spontaneously develops a skin phenotype closely resembling human psoriasis.[5] A 1% cream formulation of the this compound analogs was applied topically to the dorsal skin of the mice daily for 28 days.[1][2][3] The results demonstrated a significant reduction in the hallmarks of psoriatic skin inflammation.

Treatment GroupReduction in Skin Thickness (Acanthosis)Reduction in T-cell InfiltrationReduction in CD8+ T-cellsReduction in CD11c+ Dendritic CellsReference
This compound Analogs (S12 & S14)~30%47-63%47% (with S14)18% (with S14)[3][5]
Vehicle Control0%0%0%0%

Mechanism of Action: Restoring the Skin Barrier and Modulating Immune Responses

Solenopsins are chemically similar to ceramides, which are essential lipid molecules for maintaining the skin's barrier function.[1][2] However, unlike ceramides, this compound analogs are not metabolized into the pro-inflammatory molecule sphingosine-1-phosphate (S1P).[1][2][3] This unique property allows them to restore the skin's protective barrier without triggering downstream inflammatory cascades.

The therapeutic effects of this compound analogs also stem from their ability to modulate the immune response in the skin. Experimental data shows that these compounds decrease the production of the pro-inflammatory cytokine IL-22, which is known to promote keratinocyte proliferation in psoriasis.[2] Concurrently, they increase the production of the anti-inflammatory cytokine IL-12.[2] This cytokine profile shift contributes to the reduction of immune cell infiltration and the overall dampening of the inflammatory response.

Signaling Pathway Modulation

The pathogenesis of psoriasis involves complex signaling networks that regulate inflammation and cell proliferation. This compound has been shown to inhibit the Phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway, which is a key regulator of cell growth and survival.[6][7] This pathway is known to be upstream of the mammalian target of rapamycin (mTOR) pathway, which is hyperactivated in psoriatic lesions and contributes to keratinocyte hyperproliferation.[6] While a direct link between this compound and the Signal Transducer and Activator of Transcription 3 (STAT3) pathway in psoriasis is still under investigation, STAT3 is a crucial mediator of pro-inflammatory cytokine signaling in the disease, making it a plausible downstream target of this compound's immunomodulatory effects.

Psoriasis_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Pro-inflammatory Cytokines Pro-inflammatory Cytokines Cytokine Receptors Cytokine Receptors Pro-inflammatory Cytokines->Cytokine Receptors PI3K PI3K Cytokine Receptors->PI3K STAT3 STAT3 Cytokine Receptors->STAT3 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Keratinocyte Hyperproliferation Keratinocyte Hyperproliferation mTOR->Keratinocyte Hyperproliferation STAT3->Keratinocyte Hyperproliferation Inflammation Inflammation STAT3->Inflammation This compound This compound This compound->PI3K Inhibition

Figure 1: Proposed mechanism of this compound in psoriasis signaling pathways.

Comparison with Current Topical Psoriasis Therapies

Therapy ClassMechanism of ActionReported Efficacy (Mild to Moderate Psoriasis)Common Side Effects
This compound Analogs Restores skin barrier function by mimicking ceramides without conversion to pro-inflammatory S1P; modulates cytokine production (↓IL-22, ↑IL-12).Preclinical data shows ~30% reduction in skin thickness and significant reduction in immune cell infiltration.Systemic toxicity not yet tested, but topical application is expected to have a favorable safety profile.[1]
Topical Corticosteroids Anti-inflammatory, immunosuppressive, and anti-proliferative effects.Effective for many patients, but long-term use is limited.Skin thinning (atrophy), stretch marks, easy bruising, and potential for systemic absorption with potent formulations.[1]
Vitamin D Analogs Inhibit keratinocyte proliferation and promote differentiation.Effective, often used in combination with corticosteroids.Skin irritation, burning, and itching.
Calcineurin Inhibitors Inhibit T-cell activation and the production of pro-inflammatory cytokines.Effective for facial and intertriginous psoriasis.Burning or stinging sensation upon application.

Experimental Protocols

In Vivo Psoriasis Model (KC-Tie2 Mice)

A 1% cream of this compound analogs (S12 and S14) or a vehicle control was topically applied to the dorsal skin of adult KC-Tie2 mice with established psoriasis-like skin disease.[5] The treatment was administered once daily for 28 consecutive days.[1][2][3] At the end of the treatment period, mice were euthanized, and dorsal skin samples were collected for histological, immunohistochemical, and gene expression analyses.

Figure 2: Experimental workflow for the in vivo study.

Immunohistochemistry (IHC) for Immune Cell Infiltration

Formalin-fixed, paraffin-embedded skin sections were stained with antibodies against specific immune cell markers to quantify the inflammatory infiltrate. The primary antibodies used were specific for CD4+ T-cells, CD8+ T-cells, and CD11c+ dendritic cells.[5][8] A standard IHC protocol involving deparaffinization, antigen retrieval, primary and secondary antibody incubation, and chromogenic detection was followed. The number of positively stained cells was counted per high-power field to determine the extent of immune cell infiltration.

Quantitative Real-Time PCR (qRT-PCR) for Cytokine Expression

Total RNA was extracted from skin biopsies and reverse-transcribed into cDNA. qRT-PCR was performed using specific primers for mouse IL-12 and IL-22 to quantify their mRNA expression levels. The relative expression of each target gene was normalized to a housekeeping gene (e.g., GAPDH) and calculated using the ΔΔCt method.[4]

Future Directions

The preclinical data on this compound analogs present a compelling case for their further development as a novel topical therapy for psoriasis. Their unique mechanism of action, focusing on skin barrier restoration and immune modulation, offers a potential alternative or complementary treatment to existing therapies. Future research should focus on:

  • Human clinical trials: To evaluate the safety and efficacy of this compound analogs in patients with psoriasis.

  • Formulation optimization: To enhance the delivery and stability of the active compounds.

  • Long-term safety studies: To assess the potential for any long-term side effects.

  • Combination therapies: To investigate the synergistic effects of this compound analogs with other psoriasis treatments.

The journey of this compound from fire ant venom to a potential therapeutic agent for psoriasis is a testament to the power of exploring natural compounds for novel drug discovery. The data presented in this guide provides a solid foundation for the scientific community to build upon in the pursuit of better treatments for this chronic inflammatory skin disease.

References

Comparative transcriptomic analysis of cells treated with Solenopsin versus other PI3K inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the differential effects of Solenopsin versus conventional PI3K inhibitors on the cellular transcriptome.

This guide provides a comparative analysis of the transcriptomic changes induced by this compound, a natural alkaloid derived from fire ant venom, and other well-established phosphatidylinositol 3-kinase (PI3K) inhibitors. While traditional PI3K inhibitors directly target the kinase domain of PI3K, this compound exhibits a unique mechanism of action, appearing to inhibit the signaling pathway upstream of PI3K itself. This guide synthesizes available transcriptomic data to highlight these differences, offering valuable insights for the development of novel cancer therapeutics.

Introduction to this compound and PI3K Inhibition

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. A variety of PI3K inhibitors have been developed, including pan-PI3K inhibitors like Wortmannin and LY294002, and more specific inhibitors such as the p110α-selective inhibitor Alpelisib.

This compound has emerged as a novel inhibitor of this pathway. However, studies suggest that unlike conventional PI3K inhibitors, this compound may not directly inhibit the PI3K enzyme. Instead, it is thought to interfere with the signaling cascade at a point upstream of PI3K, potentially by disrupting the interaction between the Insulin Receptor Substrate 1 (IRS1) and the p85 regulatory subunit of PI3K. This distinct mechanism of action suggests that this compound may induce a unique transcriptomic signature compared to other PI3K inhibitors, potentially offering a different therapeutic window and side-effect profile.

Comparative Transcriptomic Data

While direct comparative transcriptomic studies between this compound and other PI3K inhibitors are not yet available in published literature, this section provides a synthesized comparison based on individual studies of these compounds. The following table summarizes the key transcriptomic changes observed in cancer cells treated with this compound versus a selection of conventional PI3K inhibitors. The data is compiled from studies using various cancer cell lines and should be interpreted as a representative comparison highlighting potential differences in their molecular impact.

Gene/Pathway Category This compound (Predicted Effects) Wortmannin LY294002 BKM120 (Buparlisib) Alpelisib (BYL719)
PI3K/Akt Signaling Downregulation of downstream targets (e.g., p-Akt, p-mTOR)Downregulation of PI3K pathway genes.[1]Inhibition of PI3K/Akt pathway.Downregulation of PI3K signaling components.[2]Reversal of PI3Kα-driven gene expression changes.[3]
Cell Cycle Regulation Potential for cell cycle arrestInduction of G1 arrestInduction of G1 arrestUpregulation of p21 and p27, leading to G2/M arrest.[4]Inhibition of cell cycle progression
Apoptosis Induction of apoptosisUpregulation of pro-apoptotic genes (e.g., BAD, BAK), downregulation of anti-apoptotic genes (e.g., BCL2).[1]Induction of apoptosis.Upregulation of pro-apoptotic genes.[4]Induction of apoptosis
Angiogenesis Potent anti-angiogenic activityInhibition of angiogenesis-related genesInhibition of angiogenesisInhibition of angiogenesisInhibition of angiogenesis
Metabolism Potential alterations in metabolic pathwaysModulation of metabolic gene expressionAlterations in cellular metabolismChanges in metabolic gene signaturesReversal of PI3K-driven metabolic reprogramming.[3]
Transcription Factors Modulation of transcription factors downstream of Akt (e.g., FOXO)Downregulation of cMYC.[1]Modulation of transcription factor activityNo significant alteration in c-Myc level.[4]Alterations in transcription factor activity
Unique Signatures Potential for a distinct transcriptomic profile due to upstream inhibitionBroad effects due to pan-PI3K inhibitionBroad effects due to pan-PI3K inhibitionPreferential inhibition in cells with PIK3CA mutations.[2]Specific to PI3Kα isoform inhibition, reversal of splicing alterations.[3]

Experimental Protocols

This section details representative experimental protocols for conducting a comparative transcriptomic analysis of cells treated with this compound and other PI3K inhibitors.

Cell Culture and Treatment
  • Cell Lines: Human breast cancer cell lines such as MCF-7 or triple-negative breast cancer (TNBC) cell lines (e.g., MDA-MB-231) are commonly used. Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Inhibitor Preparation: this compound, Wortmannin, LY294002, BKM120, and Alpelisib are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.

  • Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing the inhibitors at their respective IC50 concentrations or a range of concentrations. A vehicle control (DMSO) is run in parallel. Treatment duration is typically 24 to 48 hours.

RNA Extraction and Quality Control
  • RNA Isolation: Total RNA is extracted from the treated and control cells using a commercially available RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • RNA Quality and Quantity: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed using an Agilent Bioanalyzer or similar instrument to ensure high-quality RNA (RIN score > 8).

Library Preparation and RNA Sequencing (RNA-Seq)
  • Library Construction: RNA-Seq libraries are prepared from the total RNA using a library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina) following the manufacturer's protocol. This process typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, such as an Illumina NovaSeq or HiSeq, to generate a sufficient number of reads per sample for robust differential gene expression analysis.

Bioinformatic Analysis
  • Quality Control of Raw Reads: Raw sequencing reads are assessed for quality using tools like FastQC. Adapter sequences and low-quality reads are trimmed using software such as Trimmomatic.

  • Alignment to Reference Genome: The cleaned reads are aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR or HISAT2.

  • Gene Expression Quantification: The number of reads mapping to each gene is counted using tools like HTSeq-count or featureCounts.

  • Differential Gene Expression Analysis: Differential gene expression between the inhibitor-treated and control groups is determined using packages such as DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 or < -1 are typically considered significantly differentially expressed.

  • Pathway and Functional Enrichment Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed on the list of differentially expressed genes using tools like DAVID or GSEA to identify the biological processes and pathways affected by the inhibitors.

Visualizations

PI3K/Akt/mTOR Signaling Pathway

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits This compound This compound This compound->RTK Inhibits (Upstream) Other_PI3Ki Other PI3K Inhibitors Other_PI3Ki->PI3K Inhibits Akt Akt PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotes Growth_Factor Growth Factor Growth_Factor->RTK

Caption: PI3K/Akt/mTOR pathway with points of inhibition.

Experimental Workflow for Comparative Transcriptomics

Transcriptomics_Workflow cluster_experiment Experimental Phase cluster_sequencing Sequencing Phase cluster_analysis Bioinformatic Analysis Cell_Culture 1. Cell Culture Treatment 2. Treatment with Inhibitors (this compound vs. Others) Cell_Culture->Treatment RNA_Extraction 3. RNA Extraction Treatment->RNA_Extraction QC1 4. RNA Quality Control RNA_Extraction->QC1 Library_Prep 5. Library Preparation QC1->Library_Prep Sequencing 6. RNA Sequencing Library_Prep->Sequencing QC2 7. Read Quality Control Sequencing->QC2 Alignment 8. Alignment to Genome QC2->Alignment Quantification 9. Gene Expression Quantification Alignment->Quantification DEA 10. Differential Expression Analysis Quantification->DEA Enrichment 11. Pathway Enrichment Analysis DEA->Enrichment Result Comparative Transcriptomic Profiles Enrichment->Result

Caption: A typical workflow for comparative transcriptomic analysis.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Solenopsin
Reactant of Route 2
Solenopsin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.